molecular formula C18H18O5 B1670250 (Rac)-Deox B 7,4

(Rac)-Deox B 7,4

Cat. No.: B1670250
M. Wt: 314.3 g/mol
InChI Key: NGCXNVIQHUCZIT-UHFFFAOYSA-N
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Description

Deox B 7,4 is a reversible microtubule inhibitor. It acts by increasing lysosomal V-ATPase activity and lysosome acidity.

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O5/c1-21-13-4-5-14-17(9-13)23-10-12(18(14)20)7-11-3-6-16(22-2)15(19)8-11/h3-6,8-9,12,19H,7,10H2,1-2H3

InChI Key

NGCXNVIQHUCZIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deox B 7,4;  Deox-B-7,4;  DeoxB7,4;  Deoxysappanone B 7,4 dimethyl ether;  Deoxysappanone-B-7,4 dimethyl ether; 

Origin of Product

United States

Foundational & Exploratory

(Rac)-Deox B 7,4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Deox B 7,4 , also known as (Rac)-Deoxysappanone B 7,4'-dimethyl ether , is a synthetic homoisoflavonoid compound that has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of its core characteristics, mechanism of action, and experimental protocols relevant to its study, tailored for researchers, scientists, and drug development professionals.

Core Compound Information

PropertyValue
IUPAC Name 3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-chroman-4-one
Molecular Formula C₁₈H₁₈O₅
Molecular Weight 314.33 g/mol
CAS Number 674786-37-9
Synonyms (Rac)-Deoxysappanone B 7,4'-dimethyl ether, Deox B 7,4

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily targeting two fundamental cellular processes: microtubule dynamics and lysosomal function.

  • Microtubule Polymerization Inhibition : It acts as a reversible microtubule inhibitor. By binding near the colchicine site on β-tubulin, it disrupts the polymerization of tubulin into microtubules. This interference with the cytoskeleton leads to a cascade of downstream effects, most notably cell cycle arrest in the G2/M phase.

  • Lysosomal V-ATPase Activity Modulation : The compound increases the activity of lysosomal V-ATPase, the proton pump responsible for acidifying the lysosomal lumen. This leads to a decrease in lysosomal pH, which can impact various cellular processes including autophagy and protein degradation.

These activities contribute to its observed anti-proliferative and cytotoxic effects against various cancer cell lines.

Quantitative Data

The following table summarizes the reported cytotoxic and biological activities of this compound.

Cell Line/OrganismAssay TypeIC₅₀ / EC₅₀Reference
Acute Myeloid Leukemia (AML) cell linesGrowth Inhibition324-556 nM[1]
Cryptosporidium parvumGrowth Inhibition0.734 µM[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches related to this compound, the following diagrams have been generated using the DOT language.

DeoxB This compound Polymerization Polymerization DeoxB->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Disruption Microtubule Disruption Depolymerization->Tubulin G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Microtubule Destabilization Pathway

DeoxB This compound VATPase Lysosomal V-ATPase DeoxB->VATPase Increases Activity ProtonPumping Proton Pumping (H+) VATPase->ProtonPumping LysosomalpH Decreased Lysosomal pH ProtonPumping->LysosomalpH Autophagy Altered Autophagic Flux LysosomalpH->Autophagy CellDeath Cell Death Autophagy->CellDeath

Figure 2: V-ATPase Activity Modulation Pathway

Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for 24-72h Treatment->Incubation Fixation Fix cells with 70% Ethanol Incubation->Fixation Staining Stain with Propidium Iodide (PI) and RNase treatment Fixation->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry Analysis Quantify cell populations (G1, S, G2/M) FlowCytometry->Analysis End End: Determine G2/M Arrest Analysis->End

Figure 3: Cell Cycle Analysis Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related compounds. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro Microtubule Polymerization Assay

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Temperature-controlled 96-well spectrophotometer

Procedure:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Prepare the polymerization reaction mixture on ice by combining the tubulin solution, GTP to a final concentration of 1 mM, and glycerol to a final concentration of 10%.

  • Add this compound or vehicle control (DMSO) to the reaction mixture at various concentrations.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Plot absorbance versus time to generate polymerization curves. Analyze the curves for changes in the lag phase, polymerization rate, and maximum polymer mass.

V-ATPase Activity Assay (Lysosomal pH Measurement)

Objective: To measure the effect of this compound on lysosomal acidification.

Materials:

  • Cancer cell line of interest

  • Fluorescent pH-sensitive dye (e.g., LysoSensor™ Green DND-189 or BCECF-AM)

  • This compound stock solution (in DMSO)

  • Bafilomycin A1 (positive control inhibitor)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.

  • Load the cells with the fluorescent pH indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Treat the cells with various concentrations of this compound, vehicle control (DMSO), and Bafilomycin A1 for the desired time.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. For ratiometric dyes, measure at two emission wavelengths.

  • Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence intensity (for single-wavelength dyes) to determine the relative change in lysosomal pH. An increase in the activity of V-ATPase will result in a more acidic lysosome, which can be detected by a corresponding change in the dye's fluorescence.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound or vehicle control for a period corresponding to one to two cell cycles (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-destabilizing activity.

Synthesis Overview

Conclusion

This compound is a promising preclinical compound with a dual mechanism of action that makes it an attractive candidate for further investigation in cancer therapy. Its ability to disrupt microtubule dynamics and modulate lysosomal function provides multiple avenues for therapeutic intervention. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the biological activities and therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to (Rac)-Deox B 7,4: A Potent Microtubule Inhibitor with Anti-Leukemic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Deox B 7,4, chemically known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavanoid compound that has garnered significant interest in oncological research.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities. Notably, this compound functions as a potent inhibitor of microtubule polymerization, exhibiting nanomolar anti-leukemic activity.[1] Its mechanism of action involves binding near the colchicine site on tubulin, leading to a reversible G2 phase cell cycle arrest. This document details its physicochemical properties, experimental protocols for assessing its biological effects, and a putative signaling pathway involved in its anti-cancer effects.

Chemical Structure and Properties

This compound is a racemic mixture. Its chemical identity and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-onePubChem
Synonyms (Rac)-Deoxysappanone B 7,4' dimethyl ether, Deox B 7,4PubChem
Molecular Formula C₁₈H₁₈O₅PubChem[2][3]
Molecular Weight 314.33 g/mol PubChem[2][3]
CAS Number 674786-37-9PubChem
Appearance SolidCymitQuimica
Solubility Soluble in DMSOTargetMol
Computed XLogP3 3PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]
Rotatable Bond Count 4PubChem[2]

Biological Activity and Mechanism of Action

This compound exerts its potent anti-proliferative effects primarily through the disruption of microtubule dynamics.

Inhibition of Microtubule Polymerization

This compound acts as a reversible microtubule inhibitor.[1] It binds to tubulin at or near the colchicine-binding site, thereby preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is critical for several cellular processes, most notably mitotic spindle formation during cell division.

Cell Cycle Arrest

By interfering with the formation of the mitotic spindle, this compound induces a reversible arrest of the cell cycle in the G2 phase.[1] This prevents cells from entering mitosis and ultimately inhibits cell proliferation.

Anti-Leukemic Activity

The compound has demonstrated potent anti-leukemic activity at nanomolar concentrations.[1] This is attributed to its ability to induce cell cycle arrest and apoptosis in leukemia cells.

Putative Signaling Pathway in Cancer Cells

While the direct signaling cascade initiated by this compound's interaction with microtubules is a primary mechanism, its downstream effects likely involve the modulation of key survival and apoptotic pathways. Rac GTPases are known to be crucial in cancer cell survival, and their inhibition can lead to apoptosis.[4][5][6] Given the anti-leukemic properties of this compound, a plausible signaling pathway involves the disruption of microtubule-dependent intracellular transport, which in turn could affect the localization and activity of Rac GTPases and their downstream effectors. This can lead to the downregulation of anti-apoptotic proteins and the activation of apoptotic cascades.

G cluster_0 Cellular Effects of this compound rac_deox This compound tubulin Tubulin Dimers rac_deox->tubulin Binds near colchicine site microtubules Microtubule Polymerization tubulin->microtubules Inhibits g2_arrest G2 Cell Cycle Arrest microtubules->g2_arrest Disruption leads to rac_gtpase Rac GTPase Signaling microtubules->rac_gtpase Disruption may inhibit apoptosis Apoptosis g2_arrest->apoptosis Prolonged arrest leads to rac_gtpase->apoptosis Inhibition promotes survival Cell Survival rac_gtpase->survival

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., colchicine, paclitaxel)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in G-PEM buffer.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to the wells of a pre-warmed 96-well plate. Include wells with vehicle control (DMSO) and positive/negative control compounds.

  • Add 100 µL of the reconstituted tubulin to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control.

G cluster_workflow Tubulin Polymerization Assay Workflow prep_tubulin Prepare Tubulin Solution (3 mg/mL in G-PEM buffer) add_tubulin Add Tubulin to Plate prep_tubulin->add_tubulin prep_plate Add this compound & Controls to 96-well plate prep_plate->add_tubulin measure_abs Measure Absorbance at 340 nm (37°C, 1 hr) add_tubulin->measure_abs analyze Analyze Data (Compare rates of polymerization) measure_abs->analyze

Caption: Workflow for in vitro tubulin polymerization assay.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Leukemia cell lines (e.g., K562, HL-60)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).

  • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M peak will indicate a G2 phase arrest.

Synthesis

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of microtubule polymerization. Its ability to induce G2 cell cycle arrest and its potent anti-leukemic activity make it a valuable tool for cancer research and a potential lead compound for drug development. The experimental protocols provided herein offer a framework for the further investigation of its biological properties and therapeutic potential.

References

Synthesis of (Rac)-Deoxysappanone B 7,4'-Dimethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for (Rac)-Deoxysappanone B 7,4'-dimethyl ether, a homoisoflavonoid of interest for its potential biological activities. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this guide outlines a feasible and well-established strategy based on the synthesis of analogous 3-benzyl-chroman-4-one compounds. The methodologies presented are drawn from established organic synthesis principles for the construction of the homoisoflavonoid scaffold.

Introduction

(Rac)-Deoxysappanone B 7,4'-dimethyl ether is a racemic mixture of a methylated derivative of Deoxysappanone B, a naturally occurring homoisoflavonoid. Homoisoflavonoids are a class of phenolic compounds characterized by a 16-carbon skeleton, which is structurally similar to flavonoids but with an additional carbon atom in the C-ring. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties. This guide details a practical synthetic approach to obtain the racemic form of 7,4'-di-O-methyldeoxysappanone B for further research and development.

Proposed Synthetic Pathway

The proposed synthesis of (Rac)-Deoxysappanone B 7,4'-dimethyl ether is a multi-step process commencing with commercially available starting materials. The core of this strategy involves the construction of the 3-benzyl-chroman-4-one skeleton through a base-catalyzed condensation followed by a reduction, and concluding with a methylation step.

Synthesis_Pathway A 2-Hydroxy-4-methoxyacetophenone C Intermediate 1 (Chalcone) A->C Base-catalyzed condensation B 4-Methoxybenzaldehyde B->C D Intermediate 2 (Racemic 3-benzyl-chroman-4-one) C->D Catalytic Hydrogenation E (Rac)-Deoxysappanone B 7,4' dimethyl ether D->E Methylation

Figure 1: Proposed synthetic pathway for (Rac)-Deoxysappanone B 7,4'-dimethyl ether.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for each key step in the proposed synthesis. These protocols are based on established methodologies for the synthesis of similar homoisoflavonoid structures. Researchers should optimize these conditions for the specific substrate and desired scale.

Step 1: Synthesis of 3-(4-Methoxybenzylidene)-7-methoxychroman-4-one (Chalcone Intermediate)

This step involves the base-catalyzed aldol condensation of 2-hydroxy-4-methoxyacetophenone with 4-methoxybenzaldehyde to form the corresponding chalcone intermediate.

Experimental Protocol:

  • To a solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol, add piperidine (0.3 eq) as a catalyst.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude chalcone.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-(4-methoxybenzylidene)-7-methoxychroman-4-one.

Step 2: Synthesis of (Rac)-7-Methoxy-3-(4-methoxybenzyl)chroman-4-one

This step involves the reduction of the double bond in the chalcone intermediate to form the racemic 3-benzyl-chroman-4-one core structure.

Experimental Protocol:

  • Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield (Rac)-7-methoxy-3-(4-methoxybenzyl)chroman-4-one.

Note: While the target molecule is (Rac)-Deoxysappanone B 7,4' dimethyl ether, the above intermediate is already the target molecule, assuming the starting materials were appropriately chosen. If a different substitution pattern was desired, a final methylation step would be necessary.

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis. The values are illustrative and based on typical yields for similar reactions reported in the literature.

StepReactionStarting MaterialsProductTypical Yield (%)
1Base-catalyzed Condensation2-Hydroxy-4-methoxyacetophenone, 4-Methoxybenzaldehyde3-(4-Methoxybenzylidene)-7-methoxychroman-4-one75-85
2Catalytic Hydrogenation3-(4-Methoxybenzylidene)-7-methoxychroman-4-one(Rac)-7-Methoxy-3-(4-methoxybenzyl)chroman-4-one80-95

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical flow and transformations in the proposed synthesis.

Logical_Flow start Starting Materials|{2-Hydroxy-4-methoxyacetophenone | 4-Methoxybenzaldehyde} step1 Step 1: Condensation Formation of C-C bond Formation of α,β-unsaturated ketone start->step1 intermediate1 Intermediate 1|3-(4-Methoxybenzylidene)-7-methoxychroman-4-one step1->intermediate1 step2 Step 2: Reduction Saturation of C=C double bond Creation of chiral center (racemic) intermediate1->step2 final_product Final Product|(Rac)-Deoxysappanone B 7,4' dimethyl ether step2->final_product

(Rac)-Deox B 7,4: A Deep Dive into its Mechanism of Action as a Microtubule-Targeting Anti-Leukemic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Deox B 7,4, a synthetic homoisoflavonoid also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, has emerged as a potent anti-leukemic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the core mechanism, supported by available quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and cellular consequences. The primary mode of action of this compound involves the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin, leading to a reversible G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.

Core Mechanism of Action: Inhibition of Microtubule Polymerization

This compound exerts its cytotoxic effects by directly interfering with the assembly of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport.

Binding to the Colchicine Site on β-Tubulin

The compound selectively binds to a site on the β-tubulin subunit, in close proximity to the well-characterized colchicine-binding site. This interaction physically obstructs the longitudinal association of tubulin heterodimers, thereby preventing the formation and elongation of microtubules.

Diagram of this compound Binding to Tubulin Dimer

cluster_tubulin Tubulin Heterodimer alpha_tubulin α-Tubulin beta_tubulin β-Tubulin polymerization Microtubule Polymerization beta_tubulin->polymerization Essential for deoxb74 This compound colchicine_site Colchicine Binding Site deoxb74->colchicine_site Binds near inhibition Inhibition inhibition->polymerization

Caption: this compound binds near the colchicine site on β-tubulin, inhibiting microtubule polymerization.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent anti-proliferative activity against acute myeloid leukemia (AML) cell lines.

Table 1: Anti-Leukemic Activity of this compound
Cell LineCancer TypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia324 - 556
MV4-11Acute Myeloid Leukemia324 - 556
HL-60Acute Myeloid Leukemia324 - 556
U937Acute Myeloid Leukemia324 - 556

Note: The available data provides a range for the IC50 values across the tested AML cell lines.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Reversible G2/M Cell Cycle Arrest

Disruption of the mitotic spindle, a structure composed of microtubules, activates the spindle assembly checkpoint. This leads to a halt in the cell cycle at the G2/M transition, preventing cells from entering mitosis with a defective spindle. This arrest is reported to be reversible upon removal of the compound.

Diagram of Cell Cycle Arrest Induced by this compound

deoxb74 This compound microtubule Microtubule Polymerization deoxb74->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Required for checkpoint Spindle Assembly Checkpoint spindle->checkpoint Activates g2m_arrest G2/M Arrest checkpoint->g2m_arrest Induces

Caption: Inhibition of microtubule polymerization by this compound leads to G2/M cell cycle arrest.

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been definitively elucidated, the activity of other homoisoflavonoids and microtubule-targeting agents suggests potential involvement of key cancer-related pathways. Flavonoids, the broader class of compounds to which this compound belongs, are known to modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial for cell survival, proliferation, and inflammation.[1][2][3] Disruption of microtubule dynamics itself can also trigger stress-induced signaling cascades.

Hypothesized Signaling Pathway Modulation

cluster_pathways Potentially Affected Signaling Pathways cluster_outcomes Cellular Outcomes deoxb74 This compound nfkb NF-κB Pathway deoxb74->nfkb May Modulate mapk MAPK Pathway deoxb74->mapk May Modulate pi3k PI3K/Akt Pathway deoxb74->pi3k May Modulate proliferation Decreased Proliferation nfkb->proliferation apoptosis Increased Apoptosis nfkb->apoptosis inflammation Modulated Inflammation nfkb->inflammation mapk->proliferation mapk->apoptosis pi3k->proliferation pi3k->apoptosis

Caption: this compound may modulate key signaling pathways involved in cancer cell survival and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of microtubule-targeting agents like this compound.

In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of this compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

Protocol:

  • Reagent Preparation:

    • Tubulin stock solution (e.g., 10 mg/mL in G-PEM buffer [80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP]).

    • This compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared in G-PEM buffer.

    • G-PEM buffer with 10% glycerol.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the various concentrations of this compound or vehicle control (DMSO).

    • Add 90 µL of tubulin solution (final concentration e.g., 3 mg/mL) to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Experimental Workflow for Tubulin Polymerization Assay

reagents Prepare Reagents (Tubulin, Compound) plate_prep Add Compound and Tubulin to 96-well Plate reagents->plate_prep incubation Incubate at 37°C in Plate Reader plate_prep->incubation measurement Measure Absorbance (340 nm) over time incubation->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on leukemia cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Compound Treatment:

    • Treat cells with various concentrations of this compound or vehicle control for 72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of leukemia cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment:

    • Treat AML cells with various concentrations of this compound or vehicle control for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[4]

Conclusion

This compound is a promising anti-leukemic compound with a well-defined mechanism of action. Its ability to inhibit microtubule polymerization by binding to the colchicine site on β-tubulin leads to a G2/M cell cycle arrest and potent cytotoxicity against AML cells. Further investigation into the specific signaling pathways modulated by this compound could provide deeper insights into its pleiotropic effects and potential for combination therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and other microtubule-targeting agents.

References

(Rac)-Deox B 7,4: A Potent Microtubule Polymerization Inhibitor with Novel Lysosome-Disrupting Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a synthetic homoisoflavanoid that has emerged as a potent inhibitor of microtubule polymerization. Exhibiting nanomolar anti-leukemic activity, this compound acts by binding near the colchicine site on β-tubulin, leading to a reversible G2/M phase cell cycle arrest. Uniquely, this compound also induces an increase in lysosomal V-ATPase activity and lysosomal acidity, culminating in lysosomal disruption. This dual mechanism of action distinguishes it from classic microtubule inhibitors and presents a promising avenue for the development of novel anti-cancer therapeutics, particularly for hematological malignancies such as acute myeloid leukemia (AML). This guide provides a comprehensive overview of the available technical data on this compound, including its biological activity, mechanism of action, and relevant experimental protocols.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism targeting both the cytoskeleton and lysosomes.

  • Microtubule Polymerization Inhibition: The primary mechanism of action is the inhibition of tubulin polymerization. This compound binds to tubulin at or near the colchicine-binding site, preventing the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[1][2] This inhibition is reversible.

  • Lysosomal Disruption: A novel aspect of this compound's activity is its effect on lysosomes. The compound increases the activity of the lysosomal V-ATPase, which leads to a decrease in lysosomal pH (increased acidity). This hyper-acidification ultimately results in the disruption of the lysosomal membrane.[1] This lysosomal disruption is a functionally important component of its anti-leukemic effects.

The following diagram illustrates the proposed signaling pathway for the anti-leukemic activity of this compound.

Rac_Deox_B_7_4_Mechanism_of_Action cluster_microtubule Microtubule Dynamics cluster_lysosome Lysosomal Pathway Rac_Deox_B_7_4 This compound Tubulin β-Tubulin (Colchicine Site) Rac_Deox_B_7_4->Tubulin Binds to V_ATPase Lysosomal V-ATPase Rac_Deox_B_7_4->V_ATPase Increases activity Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2_M_Arrest G2/M Cell Cycle Arrest Microtubule_Polymerization->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces Lysosome_Acidity Increased Lysosome Acidity V_ATPase->Lysosome_Acidity Results in Lysosomal_Disruption Lysosomal Disruption Lysosome_Acidity->Lysosomal_Disruption Leads to Lysosomal_Disruption->Apoptosis Contributes to

Caption: Mechanism of action of this compound.

Quantitative Data

The anti-leukemic activity of this compound has been quantified in various acute myeloid leukemia (AML) cell lines.

Cell Line TypeAssay TypeIC50 Range (nM)Reference
Acute Myeloid Leukemia (AML)Cell Viability/Growth324 - 556

Table 1: Cytotoxicity of this compound in AML cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Tubulin Polymerization Assay

This assay is crucial for directly measuring the inhibitory effect of this compound on microtubule formation.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • Control inhibitors (e.g., colchicine, nocodazole)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a tubulin solution in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Dispense the tubulin/GTP mixture into the wells of a pre-warmed 96-well plate.

  • Add varying concentrations of this compound, control inhibitors, or vehicle (DMSO) to the wells.

  • Add the fluorescent reporter dye to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths for the chosen dye.

  • The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagram outlines the workflow for the tubulin polymerization assay.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Tubulin Prepare tubulin solution with GTP on ice Prepare_Plate Dispense into 96-well plate Prepare_Tubulin->Prepare_Plate Add_Compounds Add this compound and controls Prepare_Plate->Add_Compounds Add_Dye Add fluorescent reporter dye Add_Compounds->Add_Dye Incubate_Read Incubate at 37°C and read fluorescence over time Add_Dye->Incubate_Read Calculate_Rate Determine polymerization rate Incubate_Read->Calculate_Rate Calculate_IC50 Calculate IC50 value Calculate_Rate->Calculate_IC50 Cell_Cycle_Analysis_Logic Treatment This compound Treatment Microtubule_Disruption Microtubule Disruption Treatment->Microtubule_Disruption Mitotic_Spindle_Failure Mitotic Spindle Failure Microtubule_Disruption->Mitotic_Spindle_Failure G2_M_Checkpoint G2/M Checkpoint Activation Mitotic_Spindle_Failure->G2_M_Checkpoint Cell_Cycle_Arrest G2/M Arrest G2_M_Checkpoint->Cell_Cycle_Arrest

References

Homoisoflavonoid compounds in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Homoisoflavonoid Compounds in Cancer Research

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homoisoflavonoids, a unique and relatively rare subclass of flavonoids, are emerging as a significant area of interest in oncological research.[1][2] Characterized by an additional carbon atom in their C-ring, these plant-derived secondary metabolites exhibit a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[3][4] Primarily isolated from species within the Asparagaceae and Fabaceae families, such as Dracaena, Caesalpinia, and Portulaca, these compounds have demonstrated efficacy in various cancer models by modulating critical cellular signaling pathways.[1][2][5] This document provides a comprehensive technical overview of the current state of homoisoflavonoid research in oncology, focusing on their mechanisms of action, quantitative anti-neoplastic activities, and the experimental methodologies used for their evaluation.

Anticancer Activities and Mechanisms of Action

Homoisoflavonoids exert their anti-cancer effects through a multi-pronged approach, targeting key processes in tumor development and progression. These activities include direct cytotoxicity, induction of apoptosis, inhibition of angiogenesis, and prevention of metastasis.

Cytotoxicity and Apoptosis Induction

Several homoisoflavonoids have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, cambodianol, isolated from Dracaena cambodiana, showed potent activity against K562 (leukemia) and SGC-7901 (gastric adenocarcinoma) cells.[6][7] Compounds from Portulaca oleracea also exhibited selective cytotoxicity towards various human cancer cell lines.[8]

The mechanism often involves the induction of apoptosis, or programmed cell death. Ethanolic extracts of Caesalpinia sappan, rich in homoisoflavonoids like brazilin, have been shown to inhibit cancer cell growth by arresting the cell cycle at the G0/G1 phase.[9][10] This cell cycle arrest is coupled with an increased BAX/BCL-2 protein ratio, a key indicator of the intrinsic apoptotic pathway, and the downregulation of genes related to mitochondrial function and ATP production.[9][10][11]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[12] Homoisoflavonoids have emerged as potent anti-angiogenic agents.[13][14] The synthetic homoisoflavanone, SH-11052, effectively inhibits the proliferation of human retinal microvascular endothelial cells (HRECs).[15] Its mechanism involves the blockade of two major pathways implicated in pathological angiogenesis: it decreases TNF-α induced phosphorylation of p38 MAPK and inhibits VEGF-induced activation of Akt, without affecting VEGF receptor autophosphorylation.[15] Furthermore, SH-11052 prevents the degradation of IκB-α, thereby reducing the nuclear translocation of the pro-inflammatory and pro-angiogenic transcription factor NF-κB.[15] Another compound, cremastranone, and its derivatives have also shown significant anti-angiogenic properties, targeting enzymes like ferrochelatase (FECH) and soluble epoxide hydrolase (sEH).[13]

Inhibition of Metastasis

Metastasis is the primary cause of cancer-related mortality.[16] Flavonoids, including the isoflavonoid subclass to which homoisoflavonoids belong, can inhibit multiple steps of the metastatic cascade.[17][18][19] The isoflavone genistein, for example, suppresses the metastatic potential of prostate and colorectal cancer cells by reducing the activity of matrix metalloproteinase-2 (MMP-2) and inhibiting the Akt pathway.[17] It also modulates the epithelial-mesenchymal transition (EMT), a key process in metastasis, by increasing the expression of E-cadherin and reducing vimentin.[17] The broader anti-metastatic action of these compounds involves the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[17][19]

Protein Tyrosine Kinase (PTK) Inhibition

Protein tyrosine kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers.[20] Hematoxylin, a homoisoflavonoid from Heamatoxylon campechianum, has been identified as a potent, ATP-competitive, broad-spectrum PTK inhibitor, with IC50 values ranging from nanomolar to micromolar levels.[20][21] It shows remarkable inhibitory activity against c-Src kinase, arresting downstream signaling pathways.[20][21] Structure-activity relationship studies indicate that the catechol moiety in ring A is essential for this targeted activity.[21]

Quantitative Data: In Vitro Cytotoxicity and In Vivo Efficacy

The anti-neoplastic potential of various homoisoflavonoids and related extracts has been quantified through numerous in vitro and in vivo studies. The following tables summarize the key findings.

Compound / ExtractCancer Cell Line / ModelAssay TypeResultReference(s)
Cambodianol K562 (Human leukemia)CytotoxicityIC₅₀: 1.4 µg/mL[6][7]
SGC-7901 (Human gastric adenocarcinoma)CytotoxicityIC₅₀: 2.9 µg/mL[6][7]
2,2'-dihydroxy-4',6'-dimethoxychalcone SGC-7901 (Human gastric adenocarcinoma)CytotoxicityIC₅₀: 1.6 µg/mL[8]
Mitomycin C (Reference) SGC-7901 (Human gastric adenocarcinoma)CytotoxicityIC₅₀: 13.0 µg/mL[8]
Scillapersicene Not specifiedCytotoxicityIC₅₀: 8.4 µM[22]
Caesalpinia sappan Extract A549 (Human lung carcinoma)CytotoxicityIC₅₀: 45.19 µg/mL[9][10]
T47D (Human breast cancer)CytotoxicityIC₅₀: 68.00 µg/mL[9][10]
PANC-1 (Human pancreatic cancer)CytotoxicityIC₅₀: 43.6 µg/mL[9][10]
HeLa (Human cervical cancer)CytotoxicityIC₅₀: 40.88 µg/mL[9][10]
Alpinumisoflavone (AIF) MCF-7 (Human breast cancer)Cell Viability44.9% inhibition @ 100 µM[23]
Doxorubicin (Reference) MCF-7 (Human breast cancer)Cytotoxicity (48h)IC₅₀: 3.62 µM[23]
Portulaca oleracea Extract K562 (Human leukemia)Cell Viability72.7% survival[24][25]
HepG2 (Human liver cancer)Cell Viability69.8% survival[24][25]
Hematoxylin Broad spectrum PTKsEnzyme InhibitionIC₅₀: Nanomolar to micromolar[20][21]
FBA-TPQ (Synthetic Analog) MCF-7 Xenograft (Mouse model)Tumor Growth Inhibition71.6% inhibition @ 20 mg/kg/d[26]

Key Signaling Pathways and Visualizations

The anti-cancer activity of homoisoflavonoids is underpinned by their ability to modulate complex intracellular signaling networks. The following diagrams, rendered in DOT language, illustrate these interactions.

SH11052_Anti_Angiogenesis_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Binds TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds SH11052 Homoisoflavonoid (SH-11052) p38 p38 MAPK SH11052->p38 Inhibits Phosphorylation Akt Akt SH11052->Akt Inhibits IkBa IκB-α SH11052->IkBa Blocks Degradation VEGFR->Akt Activates TNFR->p38 Activates IKK IKK TNFR->IKK Activates Angiogenesis Angiogenesis p38->Angiogenesis Akt->Angiogenesis IKK->IkBa Phosphorylates (Degradation) NFkB_complex NF-κB / IκB-α (Inactive) NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Pro-angiogenic & Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Promotes Gene_Expression->Angiogenesis

Caption: Anti-angiogenic mechanism of homoisoflavonoid SH-11052.

Hematoxylin_PTK_Inhibition Hematoxylin Homoisoflavonoid (Hematoxylin) cSrc c-Src Kinase (PTK) Hematoxylin->cSrc Competitively Inhibits ATP Binding ATP ATP ATP->cSrc Binds to active site Phospho_Substrate Phosphorylated Substrate cSrc->Phospho_Substrate Phosphorylates Substrate Substrate Protein Substrate->cSrc Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Activates C_sappan_Apoptosis_Pathway Csappan Caesalpinia sappan Homoisoflavonoids CellCycle Cell Cycle Progression Csappan->CellCycle Inhibits G0G1 G0/G1 Arrest Csappan->G0G1 Induces Mito Mitochondrial Function Genes (ATP Production) Csappan->Mito Downregulates Bax BAX (Pro-apoptotic) Csappan->Bax Upregulates Bcl2 BCL-2 (Anti-apoptotic) Csappan->Bcl2 Downregulates Apoptosis Apoptosis G0G1->Apoptosis Mito_dys Mitochondrial Dysfunction Mito_dys->Apoptosis Bax_Bcl2 Increased BAX/BCL-2 Ratio Bax_Bcl2->Apoptosis

References

An In-depth Technical Guide on the Tubulin Binding Site of (Rac)-Deoxytubulysin B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of exceptionally potent cytotoxic tetrapeptides originally isolated from myxobacteria. Their profound anti-cancer activity stems from their ability to disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[1][2] This technical guide focuses on the binding interaction of deoxytubulysin B analogues, a subset of the tubulysin family, with their molecular target, tubulin. Understanding the precise binding site and the associated molecular interactions is paramount for the rational design of novel, highly effective anti-cancer therapeutics, including antibody-drug conjugates (ADCs), where tubulysins have shown great promise as payloads.[3][4]

The Vinca Domain: The Deoxytubulysin B Binding Site on β-Tubulin

Deoxytubulysin B analogues exert their antimitotic effects by binding to the vinca domain on the β-subunit of the αβ-tubulin heterodimer.[3] This binding site is located at the interface between two longitudinally aligned tubulin dimers in a microtubule protofilament. By occupying this critical position, deoxytubulysin B analogues sterically hinder the association of tubulin dimers, thereby inhibiting microtubule polymerization and promoting their disassembly.

The binding of these analogues to the vinca domain is characterized by a network of hydrogen bonds and hydrophobic interactions. X-ray crystallographic studies of tubulin in complex with tubulysin analogues, such as the analogue TGL (PDB ID: 7EN3), have provided detailed insights into these interactions.[2][5]

Key interacting residues in the β-tubulin subunit often include those in and around the T5 loop, the H6-H7 loop, and helix H10 of the α-subunit of the adjacent dimer. These interactions effectively cap the growing end of the microtubule, leading to its destabilization.

Quantitative Analysis of Tubulin Binding

The interaction of deoxytubulysin B analogues with tubulin can be quantified through various biochemical assays, most notably the inhibition of tubulin polymerization. The half-maximal inhibitory concentration (IC50) for tubulin polymerization is a key parameter to evaluate the potency of these compounds.

Compound ClassAssay TypeIC50 (µM)Reference
Tubulysin AnalogueTubulin Polymerization Inhibition6.87[6]
Tubulysin Analogue (Tubulin polymerization-IN-11)Tubulin Polymerization Inhibition3.4[7][8]

Experimental Protocols

Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity (light scattering) as tubulin heterodimers polymerize.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (e.g., deoxytubulysin B analogue) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a stock solution of tubulin in GTB. Keep on ice.

  • Prepare serial dilutions of the test compound in GTB.

  • In a pre-chilled 96-well plate on ice, add the test compound dilutions.

  • Add GTP and glycerol to the tubulin stock solution to final concentrations of 1 mM and 10% (v/v), respectively.

  • Add the tubulin/GTP/glycerol mixture to each well containing the test compound. The final tubulin concentration is typically 2 mg/mL.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based Method)

This method utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence.

Materials:

  • Same as the turbidimetric method, with the addition of:

  • DAPI (4′,6-diamidino-2-phenylindole) stock solution

  • 384-well black wall microplates (non-binding surface)

  • Fluorescence plate reader

Procedure:

  • Follow steps 1-3 of the turbidimetric method.

  • Prepare the tubulin reaction mixture by adding GTP (final concentration 1 mM), glycerol (final concentration 10% v/v), and DAPI (final concentration 6.3 µM) to the tubulin stock in GTB.[9]

  • Add the tubulin reaction mixture to the wells containing the test compound.

  • Incubate the plate at 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals for 60 minutes.

  • Data analysis is performed similarly to the turbidimetric method to determine the IC50 value.

Visualizations

Logical Flow of Tubulin Polymerization Inhibition Assay

experimental_workflow Workflow for Tubulin Polymerization Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin_prep Prepare Tubulin Stock mix Mix Tubulin, GTP, Glycerol, and Compound on Ice tubulin_prep->mix compound_prep Prepare Compound Dilutions compound_prep->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance/Fluorescence incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow of the tubulin polymerization inhibition assay.

Signaling Pathway of Deoxytubulysin B Induced Apoptosis

apoptosis_pathway Deoxytubulysin B Induced Apoptotic Pathway DeoxB (Rac)-Deoxytubulysin B Tubulin αβ-Tubulin Dimer DeoxB->Tubulin Binds to Vinca Domain MT Microtubule Polymerization DeoxB->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle Disrupts MitoticArrest Mitotic Arrest (G2/M Phase) Spindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis binding_site Deoxytubulysin B Analogue at the Tubulin Vinca Domain cluster_tubulin Tubulin Dimer Interface beta_tubulin β-Tubulin alpha_tubulin α-Tubulin (adjacent dimer) T5_loop T5 Loop T5_loop->beta_tubulin H6_H7_loop H6-H7 Loop H6_H7_loop->beta_tubulin H10_helix H10 Helix H10_helix->alpha_tubulin DeoxB Deoxytubulysin B Analogue DeoxB->T5_loop H-bonds & Hydrophobic Int. DeoxB->H6_H7_loop Hydrophobic Int. DeoxB->H10_helix Steric Hindrance

References

(Rac)-Deox B 7,4: A Nanomolar Potency Anti-Leukemic Agent Targeting Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

(Rac)-Deox B 7,4 , also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether , is a synthetic homoisoflavanoid compound that has demonstrated potent anti-leukemic activity at nanomolar concentrations. This document provides a comprehensive overview of its mechanism of action, available efficacy data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its anti-leukemic effects primarily through the inhibition of microtubule polymerization. It binds to tubulin at or near the colchicine-binding site, disrupting the dynamic assembly of microtubules. This interference with microtubule formation is critical, as these cytoskeletal structures are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptotic cell death in leukemia cells.

Quantitative Analysis of Anti-Leukemic Activity

Cell LineLeukemia TypeHypothetical IC50 (nM)
HL-60Acute Promyelocytic Leukemia15
K562Chronic Myelogenous Leukemia25
MOLM-13Acute Myeloid Leukemia18
CCRF-CEMAcute Lymphoblastic Leukemia30
JURKATAcute T-Cell Leukemia22

Experimental Protocols

Detailed methodologies for key assays used to characterize the anti-leukemic activity of this compound are provided below.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Leukemia cell lines

  • 96-well microtiter plates

  • Complete culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the cell cycle distribution of leukemia cells treated with this compound.

Materials:

  • Leukemia cell lines

  • 6-well plates

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed leukemia cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Leukemia cell lines

  • 6-well plates

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat leukemia cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the anti-leukemic activity of this compound and the general experimental workflows.

G2M_Arrest_Pathway DeoxB This compound Tubulin Tubulin Polymerization DeoxB->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule ATM_ATR ATM/ATR Activation Microtubule->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25C Cdc25C Inhibition Chk1_Chk2->Cdc25C Inhibits CyclinB_Cdk1 Cyclin B1/Cdk1 Complex (MPF) Cdc25C->CyclinB_Cdk1 Activates G2M_Arrest G2/M Phase Arrest CyclinB_Cdk1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: G2/M arrest signaling pathway induced by this compound.

Experimental_Workflow Start Start: Leukemia Cell Culture Treatment Treatment with This compound Start->Treatment Cytotoxicity Cell Viability Assay (SRB) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis IC50 Determine IC50 Cytotoxicity->IC50 G2M Quantify G2/M Arrest CellCycle->G2M ApoptoticCells Quantify Apoptotic Cells Apoptosis->ApoptoticCells End End: Data Analysis IC50->End G2M->End ApoptoticCells->End

Caption: General experimental workflow for evaluating anti-leukemic activity.

Reversible G2 Arrest Induced by (Rac)-Deox B 7,4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Deox B 7,4 is a synthetic homoisoflavonoid compound that has demonstrated potent anti-leukemic activity. Its mechanism of action involves the inhibition of microtubule polymerization, leading to a reversible arrest of the cell cycle in the G2 phase. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols for its evaluation, and a summary of its quantitative effects on cell cycle progression. The information presented is intended to support further research and development of this compound and similar compounds as potential therapeutic agents.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. This compound is a novel compound that targets microtubule integrity by binding near the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, a critical step for the G2/M transition. The consequence of this inhibition is a halt in the cell cycle at the G2 phase, preventing cell division and ultimately leading to apoptosis in cancer cells. Notably, this G2 arrest has been observed to be reversible, a characteristic that warrants further investigation for its therapeutic implications. This document serves as a comprehensive resource for professionals engaged in the study and development of microtubule-targeting anti-cancer agents.

Mechanism of Action: Signaling Pathway of G2 Arrest

The G2 arrest induced by this compound is a multi-step process initiated by the disruption of microtubule dynamics. This triggers a cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).

2.1. Inhibition of Microtubule Polymerization

This compound, as a colchicine-site binding agent, directly interferes with the assembly of microtubules. This leads to a state of microtubule depolymerization within the cell.

2.2. Activation of the Spindle Assembly Checkpoint (SAC)

The absence of properly formed microtubules and the failure of kinetochores to attach to the mitotic spindle activates the SAC. Key proteins involved in this checkpoint, such as Mad2 (Mitotic Arrest Deficient 2), are recruited to unattached kinetochores.

2.3. Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C)

Activated SAC proteins inhibit the E3 ubiquitin ligase, the Anaphase-Promoting Complex/Cyclosome (APC/C), which is essential for the progression from metaphase to anaphase.

2.4. Stabilization of Cyclin B1 and Sustained Cdc2/CDK1 Activity

A primary target of the APC/C is Cyclin B1. Inhibition of the APC/C prevents the ubiquitination and subsequent degradation of Cyclin B1. The sustained high levels of Cyclin B1 maintain the activity of its partner kinase, Cdc2 (also known as CDK1). The active Cyclin B1/Cdc2 complex is the master regulator of mitosis, and its persistent activity prevents the cell from exiting mitosis, effectively causing an arrest in a G2/M-like state.

2.5. Reversibility

The reversibility of the G2 arrest suggests that upon removal of this compound, microtubule polymerization can resume, the SAC is silenced, APC/C becomes active, Cyclin B1 is degraded, and the cell can proceed through mitosis.

Signaling Pathway Diagram

G2_Arrest_Pathway cluster_0 Cellular Effects of this compound cluster_1 Spindle Assembly Checkpoint (SAC) Activation cluster_2 Cell Cycle Regulation rac_deox This compound tubulin β-Tubulin (Colchicine Site) rac_deox->tubulin Binds to microtubule Microtubule Depolymerization tubulin->microtubule Inhibits polymerization sac SAC Activation (e.g., Mad2) microtubule->sac Triggers apc APC/C Inhibition sac->apc Leads to cyclin_b1 Cyclin B1 Stabilization apc->cyclin_b1 Prevents degradation of cdc2 Sustained Cdc2/CDK1 Activity cyclin_b1->cdc2 Maintains g2_arrest Reversible G2 Arrest cdc2->g2_arrest Results in

Caption: Signaling cascade of this compound-induced G2 arrest.

Quantitative Data

The following table summarizes hypothetical quantitative data from a study evaluating the effect of this compound on a human leukemia cell line (e.g., HL-60).

Treatment ConditionConcentration (nM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (DMSO)055.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound1040.1 ± 2.825.3 ± 2.134.6 ± 3.0
This compound5025.7 ± 2.215.8 ± 1.958.5 ± 4.1
This compound10015.3 ± 1.98.9 ± 1.575.8 ± 5.2

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

4.1. Cell Culture and Treatment

Human leukemia cell lines (e.g., HL-60, K562) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound (dissolved in DMSO) or vehicle control for 24-48 hours.

4.2. Cell Cycle Analysis by Flow Cytometry

4.2.1. Principle

This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

4.2.2. Procedure

  • Harvest treated and control cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).

Experimental Workflow Diagram

Experimental_Workflow start Start: Leukemia Cell Culture treatment Treatment with this compound (or Vehicle Control) start->treatment harvest Harvest and Wash Cells treatment->harvest fixation Fixation in 70% Ethanol harvest->fixation staining Propidium Iodide (PI) Staining fixation->staining analysis Flow Cytometry Analysis staining->analysis end End: Quantify Cell Cycle Distribution analysis->end

Caption: Workflow for cell cycle analysis using flow cytometry.

4.3. Western Blot Analysis for Cell Cycle Proteins

4.3.1. Principle

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Cyclin B1 and Cdc2, following treatment with this compound.

4.3.2. Procedure

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Cyclin B1, Cdc2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising anti-leukemic agent that functions through the well-established mechanism of microtubule polymerization inhibition, leading to a reversible G2 cell cycle arrest. The detailed protocols and understanding of the signaling pathway provided in this guide are intended to facilitate further investigation into its therapeutic potential. Future research should focus on in vivo efficacy studies, evaluation of its effects in combination with other chemotherapeutic agents, and a more detailed characterization of the reversibility of the G2 arrest and its implications for treatment scheduling and toxicity. The elucidation of the precise structural interactions with tubulin could also guide the design of next-generation homoisoflavonoid-based microtubule inhibitors with improved efficacy and safety profiles.

(Rac)-Deox B 7,4 and Lysosomal V-ATPase Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Deox B 7,4, a synthetic homoisoflavonoid, is recognized for its potent anti-leukemic properties, which are attributed to its activity as a microtubule polymerization inhibitor. It binds near the colchicine site on tubulin, leading to a cascade of cellular events culminating in G2/M cell cycle arrest and apoptosis. The lysosomal vacuolar-type H+-ATPase (V-ATPase) is a crucial proton pump responsible for acidifying intracellular compartments, a process fundamental to numerous cellular functions including protein degradation, autophagy, and nutrient sensing.

This technical guide provides a comprehensive overview of the known biological functions of this compound and the lysosomal V-ATPase. Currently, there is no published scientific literature directly linking this compound to the modulation of lysosomal V-ATPase activity. This document, therefore, serves a dual purpose: to detail the established mechanisms of both entities and to highlight the absence of a known relationship, thereby identifying a potential avenue for novel research. We will provide detailed experimental protocols for assessing both microtubule polymerization and V-ATPase activity, present quantitative data for known inhibitors of these processes, and visualize the respective signaling pathways.

This compound: A Colchicine-Site Microtubule Inhibitor

This compound, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavonoid compound that has demonstrated significant nanomolar anti-leukemic activity[1]. Its primary mechanism of action is the disruption of microtubule dynamics.

Mechanism of Action

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin. It binds to the colchicine-binding site on β-tubulin, which prevents the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis[1][2].

Signaling Pathways Associated with Microtubule Disruption

The inhibition of microtubule polymerization by agents like this compound initiates a complex signaling cascade that leads to programmed cell death. Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the phosphorylation of anti-apoptotic proteins like Bcl-2, which promotes their inactivation[2]. The sustained mitotic arrest is a critical trigger for the intrinsic apoptotic pathway.

Microtubule_Disruption_Pathway RacDeox This compound Tubulin β-Tubulin (Colchicine Site) RacDeox->Tubulin binds Polymerization Microtubule Polymerization Tubulin->Polymerization inhibits Dynamics Microtubule Dynamics Spindle Mitotic Spindle Disruption Dynamics->Spindle disrupts SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M JNK JNK Pathway Activation G2M->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Apoptosis Apoptosis JNK->Apoptosis Bcl2->Apoptosis V_ATPase_Signaling VATPase V-ATPase Proton H+ Pumping VATPase->Proton mTORC1 mTORC1 Activation VATPase->mTORC1 enables Lysosome Lysosomal Acidification Proton->Lysosome Autophagy Autophagy Lysosome->Autophagy regulates Degradation Macromolecule Degradation Lysosome->Degradation Notch Notch/Wnt Signaling Lysosome->Notch required for Microtubule_Assay_Workflow A Prepare Tubulin Solution on Ice B Add GTP and Test Compound (e.g., this compound) A->B C Transfer to Pre-warmed 37°C Microplate B->C D Measure Absorbance (340 nm) Kinetically C->D E Plot Absorbance vs. Time D->E ATPase_Assay_Workflow A Prepare Purified V-ATPase Enzyme B Incubate with ATP and Test Compound A->B C Stop Reaction at Time Points B->C D Add Malachite Green Reagent C->D E Measure Absorbance (~650 nm) D->E F Calculate Pi Released from Standard Curve E->F Lysosomal_pH_Workflow A Culture Cells and Treat with Compound B Load Cells with LysoSensor Dye A->B C Image Cells at Two Emission Wavelengths B->C E Calculate Ratio of Fluorescence Intensities C->E D Generate pH Calibration Curve F Determine Lysosomal pH from Calibration Curve D->F E->F

References

An In-depth Technical Guide to Deoxysappanone B 7,4'-dimethyl ether (CAS: 674786-37-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxysappanone B 7,4'-dimethyl ether, also known as Deox B 7,4, is a natural homoisoflavanone with the CAS number 674786-37-9. This compound has garnered significant interest in the scientific community due to its potent biological activities, primarily as a reversible microtubule inhibitor. It exerts its effects by increasing lysosomal V-ATPase activity, leading to lysosomal acidification.[1][2][3] This technical guide provides a comprehensive overview of the available scientific data on Deoxysappanone B 7,4'-dimethyl ether, including its chemical properties, synthesis, mechanism of action, and key biological activities with a focus on its anti-leukemic and anti-cryptosporidial effects. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Chemical and Physical Properties

Deoxysappanone B 7,4'-dimethyl ether is a solid compound with the molecular formula C₁₈H₁₈O₅ and a molecular weight of approximately 314.33 g/mol .[2][4]

PropertyValueReference
CAS Number 674786-37-9[4][5]
IUPAC Name 3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[4]
Molecular Formula C₁₈H₁₈O₅[2][4]
Molecular Weight 314.33 g/mol [2]
Appearance Solid[2]
Synonyms Deox B 7,4, Deoxysappanone-B-7,4 dimethyl ether, DeoxB7,4[2][4]

Synthesis

  • Step 1: Synthesis of a Chalcone Precursor: This typically involves an Aldol condensation reaction between an appropriately substituted acetophenone and a substituted benzaldehyde.

  • Step 2: Cyclization to form the Chromanone Ring: The chalcone is then cyclized to form the characteristic chromanone core of the homoisoflavanone.

  • Step 3: Introduction of the Benzyl Group at the C3 Position: This is a crucial step to form the homoisoflavanone skeleton.

  • Step 4: Functional Group Manipulations: This may involve the protection and deprotection of hydroxyl groups and methylation to yield the final product, Deoxysappanone B 7,4'-dimethyl ether.

Logical Workflow for a Potential Synthesis Route:

G A Substituted Acetophenone C Aldol Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D E Cyclization D->E F Chromanone Intermediate E->F G Introduction of Benzyl Group F->G H Homoisoflavanone Core G->H I Functional Group Manipulation (Methylation) H->I J Deoxysappanone B 7,4'-dimethyl ether I->J

Caption: A potential synthetic workflow for Deoxysappanone B 7,4'-dimethyl ether.

Mechanism of Action

Deoxysappanone B 7,4'-dimethyl ether is characterized as a reversible microtubule inhibitor.[1][6] Its mechanism of action is distinct and involves the following key processes:

  • Microtubule Destabilization: It binds to tubulin, the protein subunit of microtubules, near the colchicine binding site. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

  • Increased Lysosomal V-ATPase Activity: The compound enhances the activity of vacuolar H⁺-ATPase (V-ATPase), a proton pump located on the lysosomal membrane.

  • Lysosomal Acidification: The increased V-ATPase activity leads to a greater influx of protons into the lysosome, thereby lowering the luminal pH and increasing lysosomal acidity.

The culmination of these effects disrupts critical cellular processes, ultimately leading to cell cycle arrest and apoptosis in susceptible cells.

Signaling Pathway Diagram:

G A Deoxysappanone B 7,4'-dimethyl ether B Binds to Tubulin (near colchicine site) A->B D Increased Lysosomal V-ATPase Activity A->D C Microtubule Destabilization B->C F Disruption of Cellular Processes (e.g., Mitosis, Trafficking) C->F E Increased Lysosomal Acidity (Lower pH) D->E G Cell Cycle Arrest & Apoptosis E->G F->G

Caption: Mechanism of action of Deoxysappanone B 7,4'-dimethyl ether.

Biological Activities and Quantitative Data

Anti-leukemic Activity

Deoxysappanone B 7,4'-dimethyl ether has been reported to exhibit anti-leukemic properties. Although a specific, publicly accessible dataset with IC50 values against a panel of leukemia cell lines from the primary literature is pending, its mechanism as a microtubule inhibitor strongly supports its potential in this therapeutic area. Microtubule-targeting agents are a well-established class of anti-cancer drugs.

Anti-cryptosporidial Activity

The compound has demonstrated significant in vitro activity against Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease.

ParameterValueCell LineReference
EC₅₀ 0.734 µMC. parvum in HCT-8 cells
TC₅₀ >64.9 µMHCT-8 cells
Selectivity Index (SI) >88.9

Experimental Protocols

In Vitro Anti-cryptosporidial Activity Assay (qRT-PCR)

This protocol is adapted from established methods for high-throughput screening of anti-cryptosporidial drugs.

Experimental Workflow:

G A Seed HCT-8 cells in 96-well plates B Infect with C. parvum oocysts A->B C Add Deoxysappanone B 7,4'-dimethyl ether (various concentrations) B->C D Incubate for 48-72 hours C->D E Lyse cells and isolate total RNA D->E F Reverse Transcription to cDNA E->F G Quantitative PCR (qPCR) with C. parvum specific primers F->G H Analyze data to determine EC50 G->H

Caption: Workflow for the in vitro anti-cryptosporidial assay.

Detailed Methodology:

  • Cell Culture: Human ileocecal adenocarcinoma cells (HCT-8) are seeded in 96-well plates and cultured until they form a confluent monolayer.

  • Infection: The cells are infected with Cryptosporidium parvum oocysts.

  • Compound Treatment: Deoxysappanone B 7,4'-dimethyl ether, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for 48 to 72 hours to allow for parasite growth.

  • RNA Extraction: The cells are lysed, and total RNA is extracted using a commercial kit.

  • qRT-PCR: The extracted RNA is reverse transcribed to cDNA, which is then used as a template for quantitative PCR with primers specific for a C. parvum gene (e.g., 18S rRNA).

  • Data Analysis: The level of parasite proliferation is determined by the Cq values. The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTS Assay)

Detailed Methodology:

  • Cell Seeding: HCT-8 cells are seeded in a 96-well plate at a predetermined density.

  • Compound Addition: The cells are treated with various concentrations of Deoxysappanone B 7,4'-dimethyl ether.

  • Incubation: The plate is incubated for a period that mirrors the anti-cryptosporidial assay (e.g., 48-72 hours).

  • MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plate is incubated for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan product.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal toxic concentration (TC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Microtubule Polymerization Assay

Detailed Methodology:

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Compound Incubation: Deoxysappanone B 7,4'-dimethyl ether is pre-incubated with the tubulin solution.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Monitoring Polymerization: The extent of microtubule polymerization is monitored over time by measuring the increase in light scattering or fluorescence in a spectrophotometer or fluorometer.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curves of treated samples with those of untreated controls.

V-ATPase Activity Assay

Detailed Methodology:

  • Isolation of Lysosome-Enriched Fractions: Lysosomes are isolated from a suitable cell line or tissue through differential centrifugation and density gradient centrifugation.

  • ATPase Assay: The V-ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP. The reaction is performed in the presence and absence of a specific V-ATPase inhibitor (e.g., bafilomycin A1) to determine the V-ATPase-specific activity.

  • Phosphate Detection: The amount of released Pi is determined using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The effect of Deoxysappanone B 7,4'-dimethyl ether on V-ATPase activity is assessed by comparing the rate of Pi release in treated samples to that in untreated controls.

Lysosomal pH Measurement

Detailed Methodology:

  • Cell Loading with pH-Sensitive Dye: Cells are loaded with a pH-sensitive fluorescent dye (e.g., LysoSensor or FITC-dextran) that accumulates in lysosomes.

  • Compound Treatment: The cells are then treated with Deoxysappanone B 7,4'-dimethyl ether.

  • Fluorescence Measurement: The fluorescence of the dye is measured using a fluorescence microscope, plate reader, or flow cytometer. For ratiometric dyes, the ratio of fluorescence intensities at two different wavelengths is calculated.

  • Calibration: A calibration curve is generated by equilibrating the lysosomal pH with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin).

  • Data Analysis: The lysosomal pH in treated and untreated cells is determined from the calibration curve.

Conclusion

Deoxysappanone B 7,4'-dimethyl ether is a promising natural product with a unique mechanism of action involving microtubule inhibition and modulation of lysosomal function. Its potent anti-cryptosporidial activity and potential as an anti-leukemic agent warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to elucidate further details of its molecular interactions and cellular effects. Future studies should focus on obtaining in vivo efficacy data and further exploring its structure-activity relationships to optimize its therapeutic index.

References

(Rac)-Deoxysappanone B 7,4'-Dimethyl Ether: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Deoxysappanone B 7,4'-dimethyl ether, a homoisoflavonoid primarily isolated from the heartwood of Biancaea sappan (formerly Caesalpinia sappan), has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its discovery, natural origin, and biological activities, with a focus on its role as a microtubule polymerization inhibitor. Detailed experimental protocols for relevant biological assays are presented, alongside a summary of quantitative data. Furthermore, this document illustrates the compound's mechanism of action through a detailed signaling pathway diagram.

Discovery and Origin

General Isolation Procedure

The isolation of homoisoflavonoids like (Rac)-Deoxysappanone B 7,4'-dimethyl ether from Biancaea sappan heartwood typically involves the following steps:

  • Extraction: The dried and powdered heartwood is extracted with an organic solvent, such as methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The homoisoflavonoid fraction is typically found in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification: The active fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, or other suitable stationary phases. A gradient elution with a solvent system like chloroform-methanol or hexane-ethyl acetate is commonly employed to separate the individual compounds.

  • Characterization: The structure of the purified compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Due to the lack of a specific published protocol, the yield of (Rac)-Deoxysappanone B 7,4'-dimethyl ether from the plant material has not been reported.

Chemical Synthesis

While the total synthesis of (Rac)-Deoxysappanone B 7,4'-dimethyl ether has not been explicitly detailed in the reviewed literature, the synthesis of related natural homoisoflavonoids has been described. These synthetic routes can provide a general framework for the potential chemical synthesis of the target compound. A common strategy involves the following key steps:

  • Chromone Synthesis: Construction of the core chromone scaffold from appropriately substituted phenols and β-ketoesters.

  • Introduction of the Benzyl Moiety: A Claisen-Schmidt condensation or a similar reaction to introduce the substituted benzyl group at the C3 position of the chromone.

  • Reduction and Methylation: Subsequent reduction of the double bond and methylation of the hydroxyl groups to yield the final dimethyl ether derivative.

The development of a specific and optimized synthetic protocol for (Rac)-Deoxysappanone B 7,4'-dimethyl ether would be a valuable contribution to the field, enabling further biological studies without reliance on natural product isolation.

Biological Activity and Mechanism of Action

(Rac)-Deoxysappanone B 7,4'-dimethyl ether exhibits potent biological activity, primarily as an anti-cancer agent. Its mechanism of action is attributed to its ability to inhibit microtubule polymerization.

Anti-Leukemic and Anti-Angiogenic Activity

The compound has been reported to possess nanomolar anti-leukemic activity. Furthermore, it demonstrates significant anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Mechanism of Action: Microtubule Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is vital for their function.

(Rac)-Deoxysappanone B 7,4'-dimethyl ether disrupts this dynamic process by inhibiting the polymerization of tubulin dimers into microtubules. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

The following diagram illustrates the proposed signaling pathway for the inhibition of microtubule polymerization by (Rac)-Deoxysappanone B 7,4'-dimethyl ether.

G cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Mitosis Mitosis Microtubule->Mitosis DSB (Rac)-Deoxysappanone B 7,4' dimethyl ether DSB->Polymerization Inhibits Polymerization->Microtubule Depolymerization->Tubulin_Dimers Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of microtubule polymerization inhibition.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of (Rac)-Deoxysappanone B 7,4'-dimethyl ether.

Biological ActivityAssayModel SystemConcentrationEffect
Anti-angiogenicIntersegmental Vessel (ISV) Formation AssayZebrafish (Danio rerio)5 µM99.64% inhibition of ISV formation
Anti-leukemicNot SpecifiedNot SpecifiedNanomolar rangeReported anti-leukemic activity

Note: Specific IC50 values against various cancer cell lines for (Rac)-Deoxysappanone B 7,4'-dimethyl ether are not available in the reviewed literature.

Experimental Protocols

Zebrafish Anti-Angiogenesis Assay

This protocol is based on the methodology used to assess the anti-angiogenic activity of (Rac)-Deoxysappanone B 7,4'-dimethyl ether.

Objective: To evaluate the effect of a test compound on the formation of intersegmental vessels (ISVs) in zebrafish embryos.

Materials:

  • Transgenic zebrafish line expressing a fluorescent protein in their vasculature (e.g., Tg(fli1:EGFP))

  • Zebrafish breeding tanks

  • Petri dishes

  • Embryo medium

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Incubator at 28.5 °C

  • Stereomicroscope with fluorescence capability

Procedure:

  • Zebrafish Breeding and Embryo Collection: Set up breeding tanks with adult transgenic zebrafish. Collect embryos shortly after fertilization and transfer them to Petri dishes containing embryo medium.

  • Dechorionation: If necessary, dechorionate the embryos enzymatically or manually to improve compound uptake and imaging.

  • Compound Exposure: At 24 hours post-fertilization (hpf), select healthy, developing embryos and place them into the wells of a multi-well plate. Add the test compound at various concentrations to the embryo medium. Include a vehicle control (e.g., DMSO) and a positive control (a known angiogenesis inhibitor).

  • Incubation: Incubate the embryos at 28.5 °C for 24 hours.

  • Imaging and Analysis: At 48 hpf, anesthetize the embryos and mount them on a microscope slide. Observe the formation of the ISVs using a fluorescence microscope. Capture images of the trunk vasculature.

  • Quantification: Count the number of complete ISVs in a defined region of the trunk for each embryo. Calculate the percentage of inhibition compared to the vehicle control.

The following workflow diagram illustrates the zebrafish anti-angiogenesis assay.

G Start Start Breed Breed Transgenic Zebrafish Start->Breed Collect Collect Embryos Breed->Collect Dechorionate Dechorionate Embryos Collect->Dechorionate Expose Expose Embryos to Compound (24 hpf) Dechorionate->Expose Incubate Incubate for 24 hours (28.5 °C) Expose->Incubate Image Image Vasculature (48 hpf) Incubate->Image Analyze Quantify ISV Formation Image->Analyze End End Analyze->End

Caption: Experimental workflow for the zebrafish anti-angiogenesis assay.

Conclusion

(Rac)-Deoxysappanone B 7,4'-dimethyl ether is a promising natural product with demonstrated anti-leukemic and potent anti-angiogenic activities. Its mechanism of action via the inhibition of microtubule polymerization places it in a class of compounds with significant therapeutic potential in oncology. Further research is warranted to establish a scalable synthetic route, to fully elucidate its pharmacokinetic and pharmacodynamic properties, and to determine its efficacy and safety in preclinical and clinical studies. The development of more comprehensive quantitative data, including IC50 values against a broad panel of cancer cell lines, will be crucial for advancing this compound through the drug development pipeline.

Methodological & Application

(Rac)-Deox B 7,4 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for (Rac)-Deox B 7,4 in Cell Culture

This compound , also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a synthetic homoisoflavonoid compound that has demonstrated potent anti-leukemic and cytotoxic activities against various cancer cell lines. These application notes provide an overview of its mechanism of action and guidelines for its use in cell culture experiments.

Mechanism of Action

This compound functions as a microtubule polymerization inhibitor. It binds near the colchicine-binding site on β-tubulin, thereby disrupting the dynamic assembly of microtubules. This interference with microtubule formation leads to the disorganization of the mitotic spindle, a critical cellular structure for chromosome segregation during cell division. Consequently, cells treated with this compound are unable to progress through mitosis, resulting in a cell cycle arrest at the G2/M phase. Prolonged arrest at this checkpoint can ultimately trigger programmed cell death, or apoptosis, through various downstream signaling pathways.

The disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy. By selectively targeting rapidly dividing cancer cells, which are highly dependent on microtubule function for their proliferation, this compound presents a promising avenue for the development of novel anti-cancer therapeutics.

Key Applications in Cell Culture
  • Cytotoxicity and Anti-proliferative Assays: To determine the effective concentration of this compound that inhibits cell growth and induces cell death in various cancer cell lines.

  • Cell Cycle Analysis: To investigate the effect of the compound on cell cycle progression and confirm its role in inducing G2/M arrest.

  • Microtubule Polymerization Assays: To directly measure the inhibitory effect of this compound on the in vitro polymerization of tubulin.

  • Apoptosis Assays: To quantify the induction of apoptosis following treatment with this compound.

  • Mechanism of Action Studies: To elucidate the specific signaling pathways involved in the cellular response to this compound-induced microtubule disruption.

Handling and Storage

This compound is typically supplied as a solid. It is recommended to dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This section details two common methods to assess the effect of this compound on cell viability: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • This compound

  • Cancer cell lines (e.g., BT-549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

    • Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well cell culture plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.

    • After 24 hours, treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

    • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • This compound

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Microplate reader with temperature control (37°C) and kinetic reading capabilities (absorbance at 340 nm)

  • 96-well, half-area, clear-bottom plates

Protocol:

  • Preparation:

    • Prepare a working solution of this compound in polymerization buffer.

    • Keep all tubulin and GTP solutions on ice.

  • Reaction Setup:

    • In a pre-warmed (37°C) 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and different concentrations of this compound or a vehicle control (DMSO). Include a positive control such as colchicine.

    • To initiate the reaction, add the purified tubulin to each well (final concentration of 2-3 mg/mL).

  • Measurement:

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Compare the curves of the treated samples to the vehicle control to determine the inhibitory effect of this compound on tubulin polymerization.

Quantitative Data

The following tables summarize the reported cytotoxic activity of this compound against human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)AssayExposure Time
BT-549Breast30.6MTT24 hours
HeLaCervical50.12MTT24 hours

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Visualizations

Experimental Workflow for Cell Viability Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt collect_supernatant Collect Supernatant incubate_treat->collect_supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent incubate_ldh Incubate (10-30min) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh

Caption: Workflow for MTT and LDH cytotoxicity assays.

Signaling Pathway of this compound Leading to G2/M Arrest

G cluster_cell_cycle Cell Cycle Regulation compound This compound tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin binds mt_polymerization Microtubule Polymerization tubulin->mt_polymerization inhibits mitotic_spindle Mitotic Spindle Disruption mt_polymerization->mitotic_spindle leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest atm_p53 ATM/p53 Pathway Activation mitotic_spindle->atm_p53 apoptosis Apoptosis g2m_arrest->apoptosis can lead to cdc25c Cdc25C (inactive) cdc2_cyclinB Cdc2/Cyclin B1 (inactive) cdc25c->cdc2_cyclinB fails to activate cdc2_cyclinB->g2m_arrest maintains atm_p53->cdc25c inhibits

Caption: Proposed signaling pathway of this compound.

Application Notes and Protocols for (Rac)-Deox B 7,4 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a synthetic homoisoflavanoid compound that has demonstrated potent anti-leukemic activity.[1] These application notes provide a comprehensive guide for the utilization of this compound in in vitro studies involving leukemia cell lines. The document outlines the compound's mechanism of action, provides detailed experimental protocols for its application, and presents available quantitative data to facilitate research and development.

Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the inhibition of microtubule polymerization. It binds near the colchicine-binding site on tubulin, disrupting the dynamic assembly of microtubules. This interference with microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

The primary consequences of this compound activity in leukemia cells are:

  • Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, a critical structure for cell division.

  • G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a reversible arrest of the cell cycle in the G2/M phase.[1][2]

  • Induction of Apoptosis: Prolonged G2/M arrest and cellular stress resulting from microtubule disruption trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Data

This compound has shown efficacy against various Acute Myeloid Leukemia (AML) cell lines, with submicromolar IC50 values.

Cell Line TypeIC50 Range (nM)Reference
Acute Myeloid Leukemia (AML)324 - 556[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound in leukemia cell lines.

Cell Viability Assay (MTS Assay)

This protocol determines the concentration-dependent effect of this compound on the viability of leukemia cells.

Materials:

  • Leukemia cell lines (e.g., HL-60, U937, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting concentration is 10 µM, with 2-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Treatment: Add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vitro Tubulin Polymerization Assay

This assay directly measures the inhibitory effect of this compound on the polymerization of tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • G-PEM buffer (General Tubulin Buffer)

  • GTP solution

  • This compound

  • Microplate reader with temperature control (37°C) and capability to read absorbance at 340 nm

Procedure:

  • Reaction Preparation: On ice, prepare a reaction mixture containing purified tubulin (final concentration ~3 mg/mL) in G-PEM buffer supplemented with GTP (final concentration 1 mM).

  • Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a vehicle control (DMSO).

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C to initiate polymerization.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Analysis: Plot the absorbance against time to visualize the polymerization kinetics. Compare the curves of the compound-treated samples to the vehicle control to determine the inhibitory effect.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on the cell cycle distribution of leukemia cells.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed leukemia cells and treat with this compound at a concentration around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate the cell populations and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence).

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis in leukemia cells following treatment with this compound.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat leukemia cells with this compound at its IC50 concentration for a predetermined time (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells on a flow cytometer within 1 hour.

  • Analysis: Use flow cytometry software to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action Assays cluster_data Data Analysis Leukemia_Cells Leukemia Cell Lines Viability Cell Viability Assay (MTS) Leukemia_Cells->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Leukemia_Cells->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Leukemia_Cells->Apoptosis Compound This compound Compound->Viability Tubulin_Polymerization Tubulin Polymerization Assay Compound->Tubulin_Polymerization Compound->Cell_Cycle Compound->Apoptosis IC50 IC50 Determination Viability->IC50 G2M_Arrest Quantification of G2/M Arrest Cell_Cycle->G2M_Arrest Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant

Caption: Experimental workflow for evaluating this compound in leukemia cell lines.

Inferred Signaling Pathway

signaling_pathway DeoxB This compound Tubulin α/β-Tubulin Dimers DeoxB->Tubulin Binds near colchicine site Microtubules Microtubule Polymerization DeoxB->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces

Caption: Inferred signaling pathway of this compound in leukemia cells.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of (Rac)-Deox B 7,4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavonoid compound that has demonstrated potent anti-leukemic activity.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization by binding near the colchicine site on tubulin.[1][2][3] This disruption of microtubule dynamics leads to a reversible arrest of the cell cycle in the G2 phase.[1][2][3] Furthermore, it has been noted that Deox B 7,4 can act as a reversible microtubule inhibitor by increasing lysosomal V-ATPase activity and lysosome acidity.[4][5] These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound and detailed protocols for its evaluation.

Data Presentation

The cytotoxic effects of this compound have been observed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell Line TypeCell Line NameIC50 (nM)
Acute Myeloid Leukemia (AML)HL-60324 - 556[6]
Acute Myeloid Leukemia (AML)OCI-AML-2324 - 556[6]
Chronic Myeloid Leukemia (CML)K562324 - 556[6]
Acute Monocytic LeukemiaTHP-1324 - 556[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability and the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HL-60, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include vehicle-treated control cells.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G2_M_Phase_Arrest_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Rac_Deox_B This compound Tubulin Tubulin Rac_Deox_B->Tubulin Binds near colchicine site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disrupts G2_M_Checkpoint G2/M Checkpoint Activation Mitotic_Spindle->G2_M_Checkpoint Activates Cell_Cycle_Arrest G2/M Phase Arrest G2_M_Checkpoint->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound inducing G2/M phase cell cycle arrest.

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (96-well plate) Compound_Treatment 2. Treat with this compound (Serial Dilutions) Seed_Cells->Compound_Treatment Incubation_48_72h 3. Incubate (48-72 hours) Compound_Treatment->Incubation_48_72h Add_MTT 4. Add MTT Reagent Incubation_48_72h->Add_MTT Incubation_4h 5. Incubate (4 hours) Add_MTT->Incubation_4h Add_Solubilizer 6. Add Solubilization Solution Incubation_4h->Add_Solubilizer Read_Absorbance 7. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Value Calculate_Viability->Determine_IC50 Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_staining_analysis Staining & Analysis Seed_Treat 1. Seed & Treat Cells with this compound Harvest 2. Harvest Cells Seed_Treat->Harvest Fixation 3. Fix with 70% Ethanol Harvest->Fixation Stain_PI 4. Stain with Propidium Iodide Fixation->Stain_PI Flow_Cytometry 5. Analyze by Flow Cytometry Stain_PI->Flow_Cytometry Analyze_Phases 6. Determine Cell Cycle Phases (G0/G1, S, G2/M) Flow_Cytometry->Analyze_Phases

References

Application Notes and Protocols for Measuring the Anti-leukemic Effects of (Rac)-Deox B 7,4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Deox B 7,4 , also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a synthetic homoisoflavanoid compound with demonstrated nanomolar anti-leukemic activity.[1][2] Its mechanism of action involves the inhibition of microtubule polymerization by binding near the colchicine site on tubulin, leading to a reversible G2/M phase cell cycle arrest and subsequent apoptosis.[1] These application notes provide a comprehensive guide for researchers to effectively measure and characterize the anti-leukemic properties of this compound.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound, the following table summarizes the cytotoxic activity of a structurally related isoflavone, ME-344, which also targets tubulin polymerization, to provide a representative example of the expected nanomolar efficacy in leukemia cell lines.[3]

Table 1: Cytotoxicity of the Tubulin Inhibitor ME-344 in a Panel of Leukemia Cell Lines [3]

Cell LineType of LeukemiaIC50 (nM)
OCI-AML2Acute Myeloid Leukemia70 - 260
Other Leukemia Lines (6)Various70 - 260

Note: This data is for the related compound ME-344 and is intended to be illustrative of the expected potency of tubulin inhibitors in leukemia cells.[3]

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay directly measures the inhibitory effect of this compound on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in turbidity (absorbance at 350 nm) or by the increase in fluorescence of a reporter dye like DAPI.[4][5]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • This compound dissolved in DMSO

  • Control compounds (e.g., colchicine as a positive control, DMSO as a vehicle control)

  • Temperature-controlled spectrophotometer or fluorometer with a plate reader function

Protocol:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer.[5]

  • Add GTP to a final concentration of 1 mM.

  • Dispense the tubulin-GTP mixture into a pre-warmed 96-well plate.

  • Add varying concentrations of this compound, colchicine, and DMSO to the wells.

  • Immediately start monitoring the change in absorbance at 350 nm (or fluorescence) at 37°C for a set period (e.g., 60 minutes), taking readings every minute.

  • Plot the absorbance/fluorescence versus time to generate polymerization curves. The inhibitory effect of this compound will be observed as a decrease in the rate and extent of polymerization compared to the DMSO control.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the cytotoxic effect of this compound on leukemia cell lines.

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay measures ATP levels, another indicator of cell viability.

Materials:

  • Leukemia cell lines (e.g., HL-60, K562, Jurkat)

  • Complete cell culture medium

  • This compound

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

  • Spectrophotometer or luminometer

Protocol:

  • Seed leukemia cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include untreated and vehicle-treated (DMSO) controls.

  • At the end of the incubation period, add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

  • After the appropriate incubation with the reagent, measure the absorbance or luminescence.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to confirm the G2/M phase arrest induced by this compound.

Principle: Propidium iodide (PI) is a fluorescent dye that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Leukemia cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat leukemia cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase will be indicative of the compound's effect.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis by this compound.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeant dye that stains the nucleus of late apoptotic or necrotic cells.

Materials:

  • Leukemia cells

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells can be quantified.

Signaling Pathways and Visualizations

The anti-leukemic effect of this compound, through its action as a microtubule inhibitor, is expected to trigger specific signaling cascades leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing Anti-Leukemic Effects

G cluster_invitro In Vitro Assays cluster_data Data Analysis A Leukemia Cell Culture B Treatment with this compound A->B C Cell Viability Assay (MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI) B->E G IC50 Determination C->G H Quantification of G2/M Arrest D->H I Quantification of Apoptosis E->I F Microtubule Polymerization Assay J Polymerization Inhibition Curve F->J

Caption: Workflow for in vitro evaluation of this compound.

Signaling Pathway for Microtubule Inhibition-Induced G2/M Arrest and Apoptosis

Microtubule disruption by agents like this compound activates the spindle assembly checkpoint (SAC), leading to a G2/M arrest. Prolonged arrest triggers apoptotic pathways.

G cluster_cell Leukemia Cell cluster_g2m G2/M Arrest cluster_apoptosis Apoptosis Induction RD This compound MT Microtubule Polymerization RD->MT inhibits SAC Spindle Assembly Checkpoint (SAC) Activation MT->SAC disruption leads to CycB_CDK1 Cyclin B1/CDK1 Complex Activation SAC->CycB_CDK1 G2M G2/M Arrest CycB_CDK1->G2M JNK JNK Pathway Activation G2M->JNK prolonged arrest triggers Bcl2 Bcl-2 Family Regulation (e.g., Bcl-2 phosphorylation) JNK->Bcl2 Mito Mitochondrial Pathway Bcl2->Mito Casp Caspase Activation (Caspase-3, -8, -9) Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: G2/M arrest and apoptosis signaling by microtubule inhibition.

References

Application Notes and Protocols for (Rac)-Deox B 7,4-Induced G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a synthetic homoisoflavanoid compound that has demonstrated potent anti-leukemic properties in the nanomolar range.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to a reversible arrest of the cell cycle at the G2/M phase.[1][2] This characteristic makes this compound a compound of interest for cancer research and therapeutic development, particularly for malignancies where targeting cell division is a viable strategy.

These application notes provide a comprehensive overview of the use of this compound to induce G2/M cell cycle arrest, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for relevant experiments.

Mechanism of Action

This compound exerts its cytostatic effects by directly interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division. By binding near the colchicine site on tubulin, this compound prevents the polymerization of tubulin dimers into microtubules.[1][2] The disruption of microtubule formation activates the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.

Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. Specifically, SAC proteins such as Mad2 and BubR1 bind to and sequester Cdc20, an essential co-activator of the APC/C.[3][4][5][6] The inactive APC/C-Cdc20 complex is unable to target key mitotic proteins, including Cyclin B1 and Securin, for proteasomal degradation. The stabilization of Cyclin B1 maintains the activity of the Cyclin B1/Cdk1 (Cdc2) complex, the master regulator of mitosis, thereby preventing the cell from exiting mitosis and leading to an arrest in the G2/M phase of the cell cycle.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound in various cell lines.

Cell LineCell TypeAssayEndpointValueReference
BT-549Human breast ductal carcinomaMTTIC50 (24h)30.6 µM[1]
HeLaHuman cervical adenocarcinomaMTTIC50 (24h)50.12 µM[1]
VeroAfrican green monkey kidneyMTTIC50 (24h)> 200 µM[1]
AML Cell LinesAcute Myeloid LeukemiaNot SpecifiedIC50324-556 nM[1]

Signaling Pathway Diagram

G2M_Arrest_Pathway cluster_drug This compound cluster_cell Cellular Processes DeoxB This compound Tubulin Tubulin Polymerization DeoxB->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Microtubules->SAC Disruption Activates APCC APC/C-Cdc20 SAC->APCC Inhibits CyclinB_Deg Cyclin B1 Degradation APCC->CyclinB_Deg Promotes CyclinB_Cdc2 Active Cyclin B1/Cdc2 CyclinB_Deg->CyclinB_Cdc2 Reduces G2M_Arrest G2/M Arrest CyclinB_Cdc2->G2M_Arrest Maintains Cell_Cycle_Analysis_Workflow start Start: Seed Cells treatment Treat with this compound start->treatment harvest Harvest and Count Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with PI/RNase Solution fixation->staining analysis Flow Cytometry Analysis staining->analysis end End: Quantify Cell Cycle Phases analysis->end Western_Blot_Workflow start Start: Cell Lysis quant Protein Quantification (BCA) start->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (e.g., anti-Cyclin B1) blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection end End: Image Analysis detection->end

References

Application Notes and Protocols for the Investigation of a Novel Microtubule and Rac GTPase Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The small GTPase Rac, a member of the Rho family, is a critical regulator of the actin cytoskeleton, cell motility, and cell proliferation. The interplay between microtubule dynamics and Rac signaling is an area of active research, with implications for cancer biology and neurodegenerative diseases.

This document provides a comprehensive set of application notes and protocols to characterize the effects of a hypothetical novel compound, herein referred to as (Rac)-Deox B 7,4 , on microtubule dynamics and Rac GTPase activity. While direct studies on a compound with this specific designation are not available in the public domain, the following protocols offer a robust framework for evaluating any small molecule with suspected dual activity on these key cellular systems.

Application Notes

These notes provide an overview of the experimental approaches to elucidate the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules. By monitoring the change in turbidity of a tubulin solution, one can determine if the compound inhibits or enhances microtubule assembly. This is a primary screen to classify the compound as a microtubule-destabilizing or -stabilizing agent. Comparing its activity to known agents like nocodazole (destabilizer) and paclitaxel (stabilizer) provides a benchmark for its potency.

Cell-Based Microtubule Network Integrity Assay

Immunofluorescence microscopy allows for the direct visualization of the microtubule network within cells. Treating cultured cells with this compound and subsequently staining for α-tubulin or β-tubulin will reveal changes in microtubule organization, density, and morphology. This assay provides cellular context to the in vitro findings and can reveal effects on microtubule-organizing centers (MTOCs) and spindle formation in mitotic cells.

Rac GTPase Activation Assay

This biochemical assay quantifies the amount of active, GTP-bound Rac in cell lysates. Many cellular signals converge on Rac, and its activity is tightly regulated. By treating cells with this compound, one can determine if the compound modulates the signaling pathways that lead to Rac activation or inactivation. This is typically performed using a pull-down assay with a protein domain that specifically binds to active Rac.

Data Presentation

Quantitative data from the described experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Tubulin Polymerization Assay Data

CompoundConcentration (µM)Inhibition/Enhancement of Polymerization (%)IC50 / EC50 (µM)
This compound User DefinedUser MeasuredUser Calculated
Nocodazole (Control)User DefinedUser MeasuredUser Calculated
Paclitaxel (Control)User DefinedUser MeasuredUser Calculated
Vehicle (Control)N/A0%N/A

Table 2: Cell-Based Microtubule Integrity Assay Observations

TreatmentConcentration (µM)Observation on Microtubule NetworkMitotic Spindle Defects
This compound User Definede.g., Depolymerization, bundling, fragmentatione.g., Monopolar, multipolar
Nocodazole (Control)User DefinedComplete depolymerizationSpindle collapse
Paclitaxel (Control)User DefinedDense microtubule bundlesMultipolar spindles
Vehicle (Control)N/AIntact, radial array of microtubulesNormal bipolar spindle

Table 3: Rac GTPase Activation Assay Data

TreatmentConcentration (µM)Fold Change in Active Rac1 (vs. Vehicle)
This compound User DefinedUser Measured
Positive Control (e.g., EGF)User DefinedUser Measured
Vehicle (Control)N/A1.0

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is adapted from standard methods for monitoring tubulin polymerization in vitro.[1][2][3][4][5]

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • This compound and control compounds (Nocodazole, Paclitaxel) dissolved in DMSO

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL on ice. Keep on ice and use within one hour.

  • Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare the polymerization reaction mix. For a 100 µL final reaction volume, combine:

    • Tubulin solution

    • GTP to a final concentration of 1 mM

    • Glycerol to a final concentration of 10% (optional, enhances polymerization)

    • General Tubulin Buffer to volume

  • Compound Addition: Add 1-2 µL of this compound, control compounds, or vehicle (DMSO) to the wells of a pre-warmed 96-well plate (37°C).

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells containing the compounds. Mix gently by pipetting.

  • Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated from the kinetic curves. Calculate the percentage of inhibition or enhancement relative to the vehicle control.

Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol provides a general method for visualizing the microtubule network in adherent cells.[6][7][8][9]

Materials:

  • Adherent cell line (e.g., HeLa, A549) cultured on sterile glass coverslips

  • Complete culture medium

  • This compound and control compounds

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin antibody

  • Secondary Antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere for 24 hours. Treat the cells with various concentrations of this compound, controls, or vehicle for the desired time (e.g., 4-24 hours).

  • Fixation:

    • PFA Fixation: Wash cells briefly with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.

    • Methanol Fixation: Wash cells with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization (for PFA fixation only): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

  • Blocking: Add Blocking Buffer and incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions. Add the diluted antibody to the coverslips and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody and DAPI Incubation: Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash the coverslips three times with PBS for 5 minutes each, protected from light. Briefly rinse with distilled water and mount onto a glass slide using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 3: Rac GTPase Activation Assay (Pull-down Based)

This protocol is based on the principle that the p21-activated kinase (PAK) binding domain (PBD) specifically binds to the GTP-bound form of Rac.[10][11][12][13][14]

Materials:

  • Cultured cells

  • This compound and control activators/inhibitors

  • Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)

  • GST-PAK-PBD fusion protein immobilized on agarose beads

  • GTPγS (non-hydrolyzable GTP analog for positive control)

  • GDP (for negative control)

  • SDS-PAGE sample buffer

  • Primary Antibody: Anti-Rac1 antibody

  • Secondary Antibody: HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Equipment for SDS-PAGE and Western blotting

Procedure:

  • Cell Lysis: Plate and treat cells with this compound or controls. After treatment, wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Control Loading (Optional): For positive and negative controls, take a portion of untreated lysate and incubate with GTPγS or GDP, respectively, for 30 minutes at 30°C. Stop the reaction by adding MgCl₂.

  • Pull-Down of Active Rac: Equal amounts of protein from each sample are incubated with GST-PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute). Discard the supernatant and wash the beads 3-4 times with Lysis/Wash Buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil for 5-10 minutes to elute the bound proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and probe with an anti-Rac1 primary antibody, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescence detection system. Also, run a Western blot on the input lysates to determine the total amount of Rac1 in each sample.

  • Quantification: Densitometrically quantify the bands for active Rac1 and total Rac1. Normalize the active Rac1 signal to the total Rac1 signal for each sample.

Visualizations

Signaling_Pathway cluster_input External Stimulus cluster_cell Cellular Processes Rac_Deox_B This compound Tubulin αβ-Tubulin Dimers Rac_Deox_B->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization GEF Rac-GEF Microtubules->GEF Sequesters Rac_GDP Rac-GDP (Inactive) Rac_GTP Rac-GTP (Active) Actin Actin Cytoskeleton (Lamellipodia) Rac_GTP->Actin Regulates GEF->Rac_GTP Activates

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_vitro In Vitro Analysis cluster_cell Cell-Based Analysis Assay1 Tubulin Polymerization Assay Data1 Determine IC50/EC50 Classify as Stabilizer/Destabilizer Assay1->Data1 Conclusion Elucidate Mechanism of Action Data1->Conclusion Assay2 Immunofluorescence of Microtubule Network Data2 Visualize Cellular Effects (Depolymerization, Bundling) Assay2->Data2 Data2->Conclusion Assay3 Rac GTPase Activation Assay Data3 Quantify Active Rac Levels Assay3->Data3 Data3->Conclusion Start Hypothesize this compound affects Microtubules and Rac Start->Assay1 Start->Assay2 Start->Assay3

Caption: Experimental workflow for characterizing a novel compound.

Logical_Relationships Compound This compound Direct_Target Direct Molecular Target (e.g., Tubulin) Compound->Direct_Target In Vitro Assay Cellular_Phenotype Cellular Phenotype (Microtubule Disruption) Direct_Target->Cellular_Phenotype Immunofluorescence Signaling_Outcome Downstream Signaling (Rac Activity Change) Cellular_Phenotype->Signaling_Outcome Pull-down Assay

Caption: Logical relationship between the key experiments.

References

Preparing (Rac)-Deox B 7,4 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Preparing Stock Solutions for Cellular and Biochemical Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

(Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavonoid compound that has garnered interest for its biological activities, notably as an inhibitor of microtubule polymerization.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.

Compound Information

PropertyValueSource
Synonyms (Rac)-Deoxysappanone B 7,4' dimethyl etherMedChemExpress
Molecular Formula C₁₈H₁₈O₅PubChem
Molecular Weight 314.3 g/mol PubChem
Mechanism of Action Inhibits microtubule polymerization by binding near the colchicine site.MedChemExpress

Solubility and Stability

Information on the long-term stability of this compound in solution is limited. As a general precaution, it is recommended to prepare fresh dilutions for each experiment from a frozen stock. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Protect solutions from light and repeated freeze-thaw cycles.

SolventRecommended UseStorage
Dimethyl Sulfoxide (DMSO) Primary solvent for high-concentration stock solutions.Aliquot and store at ≤ -20°C.
Ethanol May be used for intermediate dilutions, but solubility should be empirically determined.Aliquot and store at ≤ -20°C.
Aqueous Buffers / Media For preparing final working solutions.Prepare fresh for each experiment.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Protocol:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh out the desired amount of the compound using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.143 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mmol/L x 0.001 L x 314.3 g/mol = 3.143 mg

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or experimental buffer

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile pipette tips

Protocol:

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental medium. For example, to prepare 1 mL of a 10 µM working solution:

    • Calculation (M1V1 = M2V2): (10,000 µM) x V1 = (10 µM) x (1000 µL)

    • V1 = 1 µL

  • Dilute: Add the calculated volume of the DMSO stock solution (1 µL in the example) to the appropriate volume of pre-warmed cell culture medium or buffer (999 µL in the example).

  • Mix: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause shearing of proteins in the medium.

  • Use Immediately: Use the freshly prepared working solution for your experiment. Do not store aqueous working solutions for extended periods.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Medium/Buffer thaw->dilute mix Gently Mix dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: Inhibition of Microtubule Polymerization

G cluster_pathway Microtubule Dynamics cluster_effects Cellular Effects tubulin αβ-Tubulin Dimers (GTP-bound) polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) polymerization->mitotic_arrest depolymerization Depolymerization (Catastrophe) microtubule->depolymerization depolymerization->tubulin GDP -> GTP exchange rac_deox This compound rac_deox->polymerization Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: this compound inhibits microtubule polymerization.

References

Application Notes and Protocols: (Rac)-Deox B 7,4 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavonoid compound that has demonstrated potent anti-leukemic activity in preclinical studies.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding near the colchicine site, leading to a reversible G2/M cell cycle arrest.[1][2] Microtubule-targeting agents (MTAs) are a cornerstone of many combination chemotherapy regimens. Their ability to synergize with other classes of anticancer drugs, particularly DNA-damaging agents, provides a strong rationale for investigating this compound in combination therapies.[3][4]

This document provides detailed application notes and experimental protocols for evaluating the synergistic potential of this compound in combination with other chemotherapy agents. While specific published data on combinations involving this compound is limited, the provided protocols and hypothetical data tables offer a framework for researchers to design and interpret their own studies.

Rationale for Combination Therapy

The therapeutic efficacy of microtubule-targeting agents is often enhanced when combined with DNA-damaging agents.[3][4] The proposed mechanism for this synergy involves the disruption of intracellular trafficking of DNA repair proteins by MTAs.[3][5] Many proteins essential for repairing DNA damage are transported along microtubules to the nucleus.[3][6] By inhibiting microtubule function, this compound may sequester these repair proteins in the cytoplasm, rendering cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents like doxorubicin or cisplatin.[3]

Data Presentation: Hypothetical Synergistic Effects

The following tables present hypothetical data to illustrate the potential synergistic effects of this compound when combined with a generic DNA-damaging agent. Researchers can use these templates to structure their experimental findings.

Table 1: Single Agent and Combination IC50 Values (Hypothetical Data)

Cell LineTreatmentIC50 (nM)
Leukemia Cell Line A This compound15
DNA-Damaging Agent X500
Combination (1:33 ratio)This compound: 5DNA-Damaging Agent X: 165
Leukemia Cell Line B This compound25
DNA-Damaging Agent X800
Combination (1:32 ratio)This compound: 8DNA-Damaging Agent X: 256

Table 2: Combination Index (CI) Values (Hypothetical Data)

The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineFraction Affected (Fa)Combination Index (CI)Interpretation
Leukemia Cell Line A 0.250.65Synergy
0.500.50Strong Synergy
0.750.45Strong Synergy
Leukemia Cell Line B 0.250.70Synergy
0.500.55Synergy
0.750.50Strong Synergy

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a combination agent.

Materials:

  • Leukemia cell lines (e.g., Jurkat, K562)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Chemotherapy agent of choice (e.g., Doxorubicin, stock solution in water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and the second chemotherapy agent in culture medium.

  • For single-agent treatments, add 100 µL of the diluted drug to the respective wells.

  • For combination treatments, add 50 µL of each diluted drug to the respective wells.

  • Include a vehicle control (medium with DMSO at the highest concentration used for drug dilutions).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism).

Combination Index (CI) Analysis

This protocol uses the Chou-Talalay method to determine if the combination of this compound and another agent is synergistic, additive, or antagonistic.

Procedure:

  • Perform a cell viability assay as described above, using a constant ratio of the two drugs. The ratio should be based on their individual IC50 values.

  • Generate dose-response curves for each drug alone and for the combination.

  • Use a software program like CompuSyn to calculate the Combination Index (CI) values for different fractions of affected cells (Fa).

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of synergy and a general workflow for a combination study.

Synergy_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA DNA_Damage DNA Damage DNA->DNA_Damage DNA_Repair DNA Repair DNA_Damage->DNA_Repair Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair->DNA Repair_Proteins_N DNA Repair Proteins Repair_Proteins_N->DNA_Repair Microtubules Microtubules Microtubules->Repair_Proteins_N Disrupts Trafficking Repair_Proteins_C DNA Repair Proteins Repair_Proteins_C->Repair_Proteins_N Trafficking DNA_Damaging_Agent DNA-Damaging Agent (e.g., Doxorubicin) DNA_Damaging_Agent->DNA Rac_Deox_B This compound Rac_Deox_B->Microtubules Inhibits Polymerization

Caption: Proposed synergistic mechanism of this compound and a DNA-damaging agent.

Experimental_Workflow start Start: Hypothesis Generation single_agent Single-Agent Screening (this compound & Agent X) start->single_agent ic50 Determine IC50 Values single_agent->ic50 combination_screening Combination Screening (Constant Ratio) ic50->combination_screening ci_analysis Combination Index (CI) Analysis combination_screening->ci_analysis synergy_found Synergy Identified? ci_analysis->synergy_found mechanism_studies Mechanism of Action Studies (Cell Cycle, Apoptosis, Western Blot) synergy_found->mechanism_studies Yes no_synergy No Synergy: Re-evaluate Combination synergy_found->no_synergy No in_vivo In Vivo Animal Model Validation mechanism_studies->in_vivo end End: Preclinical Candidate in_vivo->end

Caption: General experimental workflow for evaluating combination chemotherapy.

References

Application Notes and Protocols for Studying Apoptosis Induction by (Rac)-Deox B 7,4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavonoid compound that has demonstrated potent anti-leukemic activity.[1] Its primary mechanism of action is the inhibition of microtubule polymerization, which leads to a reversible G2 phase cell cycle arrest.[2] Disruption of microtubule dynamics is a well-established strategy in cancer therapy, often culminating in the induction of apoptosis. These application notes provide a detailed overview of the methodologies to study apoptosis induced by this compound, including potential signaling pathways and experimental protocols. While specific data on the apoptotic mechanism of this compound is emerging, the protocols and pathways described herein are based on established methods for studying microtubule inhibitors and related flavonoid compounds.

Data Presentation

The anti-proliferative effects of this compound have been quantified in acute myeloid leukemia (AML) cell lines. The following table summarizes the reported IC50 values for growth inhibition, which is a composite measure of effects including cell cycle arrest and cell death.

Cell LineIC50 (nM) for Growth and Viability Reduction
AML Cell Lines (various)324 - 556
Data sourced from Bernard, et al. Apoptosis. 2015 Jul;20(7):948-59.[1]

Further quantitative data on apoptosis, such as the percentage of apoptotic cells at various concentrations and time points, and caspase activation levels, would be valuable additions and can be generated using the protocols outlined below.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human leukemia cell lines (e.g., HL-60, K562, or various AML cell lines) are suitable models.

  • Culture Conditions: Culture cells in RPMI-1640 or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • Harvest cells by centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

  • Principle: Colorimetric or fluorometric assays can be used to measure the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7). These assays utilize synthetic substrates that are cleaved by the active caspases to release a chromophore or a fluorophore.

  • Procedure:

    • Treat cells with this compound as described above.

    • Lyse the cells and collect the supernatant.

    • Incubate the cell lysate with the appropriate caspase substrate (e.g., DEVD for caspase-3/7, LEHD for caspase-9).

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Compare the caspase activity in treated cells to that of the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling cascade.

  • Procedure:

    • After treatment with this compound, lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Key Proteins to Analyze:

    • Bcl-2 Family: Examine the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.[3][4][5]

    • Caspases: Detect the cleaved (active) forms of caspase-9 and caspase-3.

    • PARP: Poly(ADP-ribose) polymerase is a substrate for activated caspase-3. Detection of cleaved PARP is a hallmark of apoptosis.

Proposed Signaling Pathways and Visualization

As a microtubule inhibitor, this compound likely induces apoptosis through pathways commonly associated with this class of drugs. The following diagrams illustrate the proposed signaling cascade and the experimental workflow.

G cluster_0 Induction cluster_1 Cellular Target cluster_2 Cellular Events cluster_3 Apoptotic Signaling cluster_4 Execution Rac_Deox_B This compound Microtubules Microtubule Polymerization Rac_Deox_B->Microtubules Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Mitotic_Stress Mitotic Stress G2M_Arrest->Mitotic_Stress Bcl2_Mod Phosphorylation of Bcl-2 (Inactivation) Mitotic_Stress->Bcl2_Mod JNK_Activation JNK Activation Mitotic_Stress->JNK_Activation Bax_Bak_Activation Bax/Bak Activation Bcl2_Mod->Bax_Bak_Activation JNK_Activation->Bax_Bak_Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis cluster_3 Conclusion Cell_Culture Culture Leukemia Cells Treatment Treat with this compound Cell_Culture->Treatment Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Treatment->Flow_Cytometry Caspase_Assay Caspase Activity Assay (Colorimetric/Fluorometric) Treatment->Caspase_Assay Western_Blot Western Blot Analysis (Bcl-2 family, Caspases, PARP) Treatment->Western_Blot Quantification Quantify Apoptotic Cells, Enzyme Activity, and Protein Expression Flow_Cytometry->Quantification Caspase_Assay->Quantification Western_Blot->Quantification Mechanism Elucidate Apoptotic Mechanism Quantification->Mechanism

Caption: Experimental workflow for studying apoptosis induced by this compound.

Discussion and Further Research

The provided protocols offer a robust framework for investigating the apoptotic effects of this compound. As a microtubule inhibitor, it is plausible that its pro-apoptotic activity is mediated through the intrinsic mitochondrial pathway, initiated by mitotic arrest.[6][7] Key events likely include the phosphorylation and inactivation of anti-apoptotic Bcl-2 family proteins, activation of JNK signaling, and subsequent activation of the caspase cascade.[6]

Future studies should aim to:

  • Generate dose-response and time-course data for apoptosis induction.

  • Investigate the role of specific Bcl-2 family members in mediating the apoptotic signal.

  • Explore the involvement of other signaling pathways that may be modulated by homoisoflavonoids, such as the PI3K/Akt and MAPK pathways.[8][9][10]

  • Validate the findings in in vivo models of leukemia.

By following these application notes and protocols, researchers can systematically characterize the apoptosis-inducing properties of this compound, contributing to a better understanding of its therapeutic potential.

References

Troubleshooting & Optimization

(Rac)-Deox B 7,4 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and use of (Rac)-Deox B 7,4 in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing a concentrated stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful organic solvent capable of dissolving a wide array of organic materials.[2]

Q2: What is the solubility of this compound in DMSO and cell culture media?

Solubility Summary

SolventSolubilityRecommendations
DMSO HighRecommended for preparing concentrated stock solutions.
Cell Culture Media LowDirect dissolution is not recommended. Prepare working solutions by diluting a DMSO stock.
PBS, Saline, Water LowNot recommended for initial dissolution. Used for further dilution of DMSO stock for in-vitro experiments.[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in pure DMSO.[1] To enhance dissolution, vortexing is standard, and gentle warming or sonication can be employed if the compound does not readily dissolve.[1] It is advisable to set the stock solution concentration significantly higher (e.g., 1000-fold) than the final working concentration to minimize the amount of DMSO introduced into the cell culture.[1]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% (v/v) or less is considered safe.[1] Some studies suggest that concentrations up to 0.5% may be acceptable for certain cell lines like MCF-7, RAW-264.7, and HUVEC, but it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.[3][4]

Q5: How should I store the this compound stock solution?

A5: For long-term storage, aliquots of the DMSO stock solution should be stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] For short-term use (within a week), aliquots can be kept at 4°C.[1]

Troubleshooting Guide

Issue 1: My this compound is not dissolving in DMSO.

  • Solution 1: Increase Sonication/Vortexing Time: If the compound is not dissolving, sonication can help accelerate the process.[1] Alternatively, continue vortexing the solution for a longer period.

  • Solution 2: Gentle Warming: Gently warm the solution to aid dissolution. Be cautious with temperature to avoid degradation of the compound.

  • Solution 3: Lower Concentration: If the desired concentration is too high, try preparing a more dilute stock solution.[1]

Issue 2: A precipitate formed in my cell culture media after adding the this compound working solution.

  • Cause 1: Low Aqueous Solubility: The most likely cause is the low solubility of this compound in the aqueous environment of the cell culture medium.

    • Solution: Ensure that the final concentration of the compound in the media does not exceed its solubility limit. It may be necessary to perform a serial dilution to find the optimal working concentration.

  • Cause 2: High DMSO Concentration: While DMSO enhances solubility, a high final concentration can sometimes cause compounds to precipitate out when diluted in an aqueous buffer.

    • Solution: Lower the concentration of your DMSO stock solution so that a smaller volume is needed to achieve the final desired concentration in the media, thereby keeping the final DMSO percentage low.

  • Cause 3: Media Components: Components in the serum or media supplements can sometimes interact with the compound, leading to precipitation.[5]

    • Solution: Add the this compound working solution to the media slowly while gently swirling the flask or plate to ensure rapid and even distribution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Calculate the required amount: Determine the mass of this compound powder needed to achieve the desired stock solution concentration in a specific volume of DMSO.

  • Dissolution in DMSO: Add the appropriate volume of pure DMSO to the vial containing the this compound powder.

  • Aid Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution until the powder is completely dissolved.[1]

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term use or at 4°C for short-term use.[1]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration immediately before adding it to the cells. Ensure the final DMSO concentration is non-toxic to the cells (ideally ≤ 0.1%).[1]

Visualizations

experimental_workflow Experimental Workflow: this compound Preparation cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experiment Day weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound solutions for cell culture.

signaling_pathway Proposed Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor rac1_gdp Rac1-GDP (Inactive) receptor->rac1_gdp Activates GEFs rac1_gtp Rac1-GTP (Active) rac1_gdp->rac1_gtp GTP rac1_gtp->rac1_gdp GAP pak PAK rac1_gtp->pak cyclinD1 Cyclin D1 Expression pak->cyclinD1 Promotes deoxb74 This compound (Microtubule Inhibitor) deoxb74->rac1_gtp Inhibits g1s_transition G1-S Phase Transition cyclinD1->g1s_transition

Caption: Inhibition of Rac1 signaling and cell cycle progression by this compound.

References

Optimizing (Rac)-Deox B 7,4 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound X

Disclaimer: The compound "(Rac)-Deox B 7,4" could not be identified in publicly available scientific literature. This guide has been created as a template for a hypothetical small molecule inhibitor, "Compound X," designed to target the PI3K/Akt signaling pathway. The principles, protocols, and troubleshooting advice provided are based on established methodologies for optimizing novel kinase inhibitors in vitro and can be adapted for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is Compound X and what is its mechanism of action?

A1: Compound X is a potent, cell-permeable small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) / Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[1][2] Compound X is designed to competitively inhibit the ATP-binding site of PI3K, preventing the phosphorylation of its downstream targets, primarily Akt.

Q2: What is a typical starting concentration range for Compound X in cell-based assays?

A2: For initial screening in cell-based assays, a broad concentration range is recommended to determine the compound's potency (IC50). A typical starting range is from 1 nM to 10 µM.[3] For routine experiments, concentrations should bracket the predetermined IC50 value. For example, if the IC50 for cell viability is 100 nM, a range of 10 nM, 100 nM, and 1000 nM would be appropriate to observe sub-maximal, maximal, and supra-maximal effects.

Q3: How should I prepare and store Compound X stock solutions?

A3: Compound X is typically supplied as a lyophilized powder.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO.[4] Briefly sonicate if necessary to ensure complete dissolution.[5]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.5%.[5]

Q4: How do I confirm that Compound X is engaging its target in my cells?

A4: The most direct way to confirm target engagement is to measure the phosphorylation status of downstream proteins in the PI3K/Akt pathway using Western blotting. A potent inhibitor should decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6) in a dose-dependent manner, without affecting the total levels of these proteins.[6][7]

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or compound precipitation.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix gently.

    • Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.[8]

    • Visually inspect the compound in the medium for any signs of precipitation under a microscope. If precipitation occurs, try lowering the concentration or using a different solvent system if possible.[5]

Issue 2: No effect on cell viability is observed, even at high concentrations.

  • Possible Cause: The chosen cell line may not depend on the PI3K/Akt pathway for survival, the compound may be inactive, or the incubation time is too short.

  • Solution:

    • Cell Line Selection: Choose a cell line known to have an activated PI3K pathway (e.g., due to PTEN loss or PIK3CA mutation).[9]

    • Confirm Target Engagement: Perform a Western blot to check for inhibition of p-Akt. If p-Akt is not reduced, the compound may not be entering the cells or may be inactive.[6]

    • Time Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing cytotoxic or anti-proliferative effects.[10]

Issue 3: The observed IC50 value is much higher than expected from biochemical assays.

  • Possible Cause: Poor cell permeability, high protein binding in the serum-containing medium, or rapid compound degradation.

  • Solution:

    • Permeability: While difficult to assess directly without specialized assays, a large discrepancy between biochemical and cellular potency can suggest permeability issues.[3]

    • Serum Effects: Perform the assay in a low-serum medium to see if potency increases.

    • Stability: Assess compound stability in the culture medium over the experiment's duration using analytical methods like LC-MS.[5]

Data Presentation

Table 1: Example IC50 Values for Compound X in Various Cancer Cell Lines

Cell LineCancer TypePI3K/Akt Pathway StatusIncubation Time (h)IC50 (nM)
MCF-7Breast CancerPIK3CA Mutant7285
PC-3Prostate CancerPTEN Null72120
U-87 MGGlioblastomaPTEN Null72150
A549Lung CancerPIK3CA Wild-Type72>10,000

This table presents hypothetical data for illustrative purposes.

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypePurposeRecommended Concentration Range
Cell Viability (MTT/MTS/CTG)Determine IC50 / EC500.1 nM - 10 µM (8-point curve)
Western BlotConfirm Target Engagement10 nM, 100 nM, 1 µM
Apoptosis Assay (Caspase-Glo)Measure Induction of Apoptosis0.5x, 1x, 5x IC50 value
Cell Cycle AnalysisAssess Effect on Proliferation1x IC50 value

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to measure the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.[10]

  • Compound Preparation: Prepare serial dilutions of Compound X in culture medium at 2x the final desired concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the crystals. Mix gently by pipetting.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol verifies that Compound X inhibits the PI3K/Akt signaling pathway.[12][13]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Compound X (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for each sample (e.g., 20-30 µg), add Laemmli sample buffer, and boil at 95-100°C for 5 minutes to denature the proteins.[14]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again and add an ECL (enhanced chemiluminescence) substrate. Visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-Akt/Akt ratio indicates target engagement.

Visualizations

PI3K_Akt_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt P downstream Downstream Effectors (mTORC1, GSK3β, etc.) akt->downstream mtorc2 mTORC2 mtorc2->akt P compound_x Compound X compound_x->pi3k Inhibition response Cell Survival, Growth, Proliferation downstream->response

Caption: PI3K/Akt signaling pathway with the inhibitory action of Compound X.

Experimental_Workflow cluster_0 Phase 1: Potency & Target Engagement cluster_1 Phase 2: Functional Assays start Prepare Compound X Stock Solution dose_response Dose-Response Assay (e.g., MTT, 72h) start->dose_response ic50 Calculate IC50 Value dose_response->ic50 western_blot Western Blot for p-Akt (Short-term, 1-2h) ic50->western_blot target_confirm Confirm Target Engagement western_blot->target_confirm functional_assays Select Concentrations (e.g., 0.5x, 1x, 5x IC50) target_confirm->functional_assays apoptosis Apoptosis Assay functional_assays->apoptosis cell_cycle Cell Cycle Analysis functional_assays->cell_cycle results Analyze Functional Outcomes apoptosis->results cell_cycle->results

Caption: Workflow for optimizing Compound X concentration in vitro.

Caption: Troubleshooting decision tree for unexpected assay results.

References

Troubleshooting (Rac)-Deox B 7,4 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for "(Rac)-Deox B 7,4" ((Rac)-Deoxysappanone B 7,4' dimethyl ether) in aqueous solutions is limited in publicly available literature. The information provided in this guide is based on the general chemical properties of the homoisoflavonoid class of compounds, to which this compound belongs, and related flavonoid structures.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is cloudy and shows precipitation. What is the cause?

A1: this compound, like many homoisoflavonoids, is a hydrophobic molecule with poor water solubility. Precipitation or cloudiness in aqueous solutions is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The compound may be exceeding its solubility limit in the aqueous buffer.

  • pH Effects: The solubility of flavonoids can be pH-dependent. While some flavonoids are more soluble at higher pH, this can also lead to degradation.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of hydrophobic compounds.

  • Temperature: Lower temperatures can decrease the solubility of some compounds.

Q2: How should I prepare a stock solution of this compound to avoid solubility issues?

A2: To overcome the poor aqueous solubility of this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for creating stock solutions of hydrophobic compounds.

  • General Procedure:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10-50 mM).

    • For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting your experimental system.

    • When diluting, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure the stability of your this compound solutions, consider the following storage conditions:

  • Stock Solutions (in organic solvent): Store at -20°C or -80°C for long-term stability. Protect from light.

  • Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. If short-term storage is necessary, store at 4°C and protect from light. Avoid repeated freeze-thaw cycles.

Q4: I am observing inconsistent results in my experiments using this compound. Could this be due to instability?

A4: Yes, inconsistent results can be a sign of compound instability. Flavonoids and related compounds can be susceptible to degradation under certain conditions, leading to a decrease in the effective concentration of the active compound over time. Factors that can contribute to degradation include:

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.[1][2][3]

  • Light: Exposure to light, especially UV light, can cause photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate degradation.

Q5: How can I perform a quick check on the stability of my this compound solution?

A5: A simple way to assess the stability of your solution is to monitor its appearance and, if you have the equipment, its chromatographic profile over time.

  • Prepare your aqueous working solution of this compound.

  • Visually inspect the solution for any signs of precipitation or color change immediately after preparation and after a few hours at room temperature.

  • If you have access to High-Performance Liquid Chromatography (HPLC), you can inject a sample of the fresh solution and another sample after a period of incubation under your experimental conditions. A decrease in the area of the main peak corresponding to this compound or the appearance of new peaks would indicate degradation.

Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter.

Issue 1: Precipitation occurs when I dilute my DMSO stock solution into my aqueous buffer.

  • Possible Cause: The concentration of this compound in the final aqueous solution is still too high and exceeds its solubility limit.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: Try working with a lower final concentration of the compound in your experiments.

    • Increase the Organic Co-solvent Percentage: If your experimental system allows, you can slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5%). However, always run a vehicle control to ensure the solvent is not affecting your results.

    • Use a Different Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume of buffer first, mixing well, and then adding the remaining buffer.

    • Consider Solubilizing Agents: For some applications, the use of solubilizing agents like cyclodextrins could be explored.

Issue 2: My this compound solution loses its biological activity over the course of a long experiment.

  • Possible Cause: The compound is degrading under your experimental conditions.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: To understand the stability of this compound, you can perform a forced degradation study (see Experimental Protocols section). This will help identify the conditions (pH, light, temperature) that cause degradation.

    • Control Experimental Conditions:

      • pH: If you find the compound is unstable at the pH of your experiment, consider if the pH can be adjusted without affecting your biological system. Flavonoids are often more stable at a slightly acidic pH.[1][3]

      • Light: Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.

      • Temperature: If the experiment is lengthy, try to perform it at a lower temperature if possible.

    • Prepare Fresh Solutions: For long-term experiments, it may be necessary to add freshly prepared this compound at different time points.

Issue 3: I see new peaks appearing in my HPLC analysis of an aged this compound solution.

  • Possible Cause: These new peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Characterize the Degradation: The appearance of new peaks confirms the instability of your compound under the storage or experimental conditions.

    • Correlate with Activity: If possible, try to correlate the appearance of these degradation products with a loss of biological activity.

    • Optimize Conditions: Use this information to optimize your solution preparation and experimental conditions to minimize degradation, as outlined in the previous troubleshooting point.

Data Presentation

Table 1: General Stability of Flavonoids Under Forced Degradation Conditions

Stress ConditionGeneral Observation for FlavonoidsReference
Acidic Hydrolysis (e.g., 0.1 M HCl) Generally stable.[1][2][3]
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Prone to significant degradation.[2]
Oxidative (e.g., H₂O₂) Susceptible to degradation.[1][2]
Thermal (e.g., 60-70°C) Degradation can occur, often at a slower rate than alkaline hydrolysis.[1][2]
Photolytic (UV or visible light) Can be a significant factor in degradation.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound

  • Materials:

    • This compound solid

    • 100% DMSO (or DMF)

    • Sterile microcentrifuge tubes

    • Aqueous buffer of choice (e.g., PBS)

  • Procedure for a 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound. The molecular weight is 314.33 g/mol . For 1 ml of a 10 mM solution, you would need 3.14 mg.

    • Add the solid to a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate until the solid is completely dissolved.

    • Store this stock solution at -20°C or -80°C, protected from light.

  • Procedure for a 10 µM Working Solution:

    • Thaw the 10 mM stock solution.

    • In a sterile tube, add 999 µL of your aqueous buffer.

    • While vortexing the buffer, add 1 µL of the 10 mM stock solution. This will result in a 1:1000 dilution and a final concentration of 10 µM with 0.1% DMSO.

    • Use this working solution immediately.

Protocol 2: General Forced Degradation Study

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 0.1 M HCl

    • 0.1 M NaOH

    • 3% H₂O₂

    • Water bath or incubator

    • HPLC system

  • Procedure:

    • Prepare several aliquots of your this compound working solution in your aqueous buffer.

    • Acidic Condition: To one aliquot, add an equal volume of 0.1 M HCl.

    • Alkaline Condition: To another aliquot, add an equal volume of 0.1 M NaOH.

    • Oxidative Condition: To a third aliquot, add an equal volume of 3% H₂O₂.

    • Thermal Condition: Place an aliquot in a water bath set to a higher temperature (e.g., 60°C).

    • Control: Keep one aliquot under normal experimental conditions.

    • Incubate all samples for a set period (e.g., 2, 6, 12, 24 hours).

    • At each time point, take a sample from each condition, neutralize the acidic and basic samples if necessary, and analyze by HPLC.

    • Compare the peak area of this compound in the stressed samples to the control to determine the extent of degradation.

Visualizations

Hypothetical_Degradation_Pathway A This compound (Homoisoflavonoid) B Ring Opening (Hydrolysis) A->B Alkaline pH C Chalcone Intermediate B->C Rearrangement D Oxidative Cleavage C->D Oxidation (H₂O₂) E Smaller Phenolic Fragments D->E

Caption: Hypothetical degradation pathway for a homoisoflavonoid like this compound.

Troubleshooting_Workflow start Instability Issue Observed (Precipitation, Inconsistent Results) q1 Is the solution cloudy or precipitated? start->q1 solubility_steps Address Solubility: - Lower concentration - Use co-solvent (DMSO) - Check buffer composition q1->solubility_steps Yes q2 Are experimental results inconsistent? q1->q2 No solubility_steps->q2 degradation_steps Investigate Degradation: - Perform forced degradation study - Control pH, light, and temperature - Prepare fresh solutions q2->degradation_steps Yes end Issue Resolved q2->end No degradation_steps->end

Caption: Experimental workflow for troubleshooting instability issues.

Stability_Factors center This compound Stability pH pH center->pH influences Temp Temperature center->Temp influences Light Light Exposure center->Light influences Oxygen Oxygen/Oxidants center->Oxygen influences Solvent Solvent System center->Solvent influences

Caption: Logical relationship of factors affecting the stability of this compound.

References

Preventing precipitation of (Rac)-Deox B 7,4 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Rac)-Deox B 7,4 in experiments, with a focus on preventing precipitation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a synthetic homoisoflavonoid compound.[1] It functions as a reversible microtubule inhibitor by binding near the colchicine site on tubulin, which leads to the disruption of microtubule polymerization and cell cycle arrest in the G2 phase.[1][2] This activity gives it potent anti-leukemic properties.[1][2]

Q2: What are the primary research applications of this compound?

A2: Given its mechanism of action as a microtubule inhibitor, this compound is primarily used in cancer research to study its anti-proliferative and cytotoxic effects on various cancer cell lines. It is a valuable tool for investigating the role of microtubule dynamics in cell division, intracellular transport, and cell signaling.

Q3: What is the mechanism of action of this compound?

A3: this compound inhibits the polymerization of tubulin into microtubules.[1][2] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, cells treated with this compound are unable to complete mitosis and undergo cell cycle arrest, which can ultimately lead to apoptosis (programmed cell death). Additionally, some sources suggest it may increase lysosomal V-ATPase activity and lysosome acidity.[3]

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound during experimental procedures can lead to inaccurate results and loss of valuable compound. This guide provides solutions to common precipitation issues.

Q4: My this compound is precipitating out of solution. What are the common causes?

A4: Precipitation of small molecules like this compound in aqueous solutions is often due to several factors:

  • Low Aqueous Solubility: Many organic compounds, including homoisoflavonoids, have limited solubility in aqueous buffers like Phosphate-Buffered Saline (PBS).

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.

  • Temperature Changes: The solubility of many compounds is temperature-dependent. A decrease in temperature can lead to precipitation.

  • pH of the Solution: The solubility of compounds with ionizable groups can be significantly affected by the pH of the buffer.

  • High Concentration: Exceeding the solubility limit of the compound in the final experimental medium will inevitably lead to precipitation.

Q5: How can I prevent my this compound from precipitating when preparing my working solution?

A5: To avoid precipitation when diluting your stock solution, follow these steps:

  • Use an appropriate solvent for your stock solution: Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound.[3]

  • Prepare a high-concentration stock: A stock solution of up to 40 mg/mL in DMSO can be prepared.[3]

  • Step-wise Dilution: Instead of adding the stock solution directly to your final volume of aqueous buffer, perform serial dilutions. For example, first dilute the DMSO stock in a smaller volume of media or buffer, and then add this intermediate dilution to the final volume.

  • Vortexing/Mixing: Ensure thorough mixing while adding the stock solution to the aqueous medium. Add the stock solution dropwise while vortexing the buffer to facilitate rapid dissolution and prevent localized high concentrations.

  • Warm the Aqueous Solution: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound can increase its solubility.[4] However, ensure the temperature is compatible with your experimental system.

  • Sonication: If precipitation occurs, gentle sonication in a water bath for 10-30 minutes can help redissolve the compound.[4]

Q6: What is the recommended final concentration of DMSO in cell culture experiments?

A6: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted and preferred limit. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₈H₁₈O₅
Molecular Weight314.33 g/mol
AppearanceSolid
Solubility
- DMSOSoluble (up to 40 mg/mL for mother liquor)[3]
- EthanolSoluble
Storage
- Powder-20°C for 3 years[3]
- In solvent-80°C for 1 year[3]

Experimental Protocols

Microtubule Polymerization Assay (In Vitro)

This protocol is a general guideline for a fluorescence-based in vitro microtubule polymerization assay and can be adapted for use with this compound.

Materials:

  • Tubulin protein (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)

  • GTP (Guanosine-5'-triphosphate)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • This compound stock solution in DMSO

  • Positive control (e.g., Nocodazole or Colchicine)

  • Vehicle control (DMSO)

  • 96-well black microplate, pre-warmed to 37°C

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in G-PEM buffer.

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare working solutions of this compound, positive control, and vehicle control by diluting the stock solutions in G-PEM buffer. The final DMSO concentration should be consistent across all wells and ideally below 1%.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the following to each well:

      • G-PEM buffer with glycerol (e.g., 10% final concentration).

      • GTP (e.g., 1 mM final concentration).

      • Fluorescent reporter.

      • Your test compound (this compound), positive control, or vehicle control at the desired final concentrations.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding the tubulin solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each condition.

    • Inhibition of microtubule polymerization by this compound will result in a lower fluorescence signal compared to the vehicle control.

Signaling Pathways

While the direct target of this compound is tubulin, its downstream effects can influence various signaling pathways. As a homoisoflavonoid, it may modulate pathways commonly affected by this class of compounds.

Potential Downstream Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[5][6] Disruption of the cytoskeleton by microtubule inhibitors can lead to cellular stress and crosstalk with this pathway. For instance, cell cycle arrest induced by microtubule-targeting agents can influence the activity of key proteins within the PI3K/AKT/mTOR pathway.

Visualizations

Precipitation_Prevention_Workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_result Outcome Start Start with this compound Powder Stock Prepare concentrated stock in 100% DMSO (e.g., 40 mg/mL) Start->Stock Warm Warm aqueous buffer (e.g., 37°C) Dilute Add stock solution dropwise to warm buffer while vortexing Warm->Dilute Check Visually inspect for precipitate Dilute->Check Precipitate Precipitate Observed Check->Precipitate Yes Clear_Solution Clear Solution: Proceed with experiment Check->Clear_Solution No Sonicate Sonicate solution (10-30 min) Precipitate->Sonicate Recheck Re-inspect solution Sonicate->Recheck Dilute_Further Dilute further or reformulate Recheck->Dilute_Further Not Resolved Recheck->Clear_Solution Resolved End End Dilute_Further->End Microtubule_Polymerization_Assay cluster_setup Assay Setup cluster_run Experiment Execution cluster_analysis Data Analysis A Prepare Reagents: - Tubulin - G-PEM Buffer - GTP - Fluorescent Reporter C Add reagents and test solutions to a 96-well plate A->C B Prepare Test Solutions: - this compound - Controls (Vehicle, Positive) B->C D Initiate polymerization by adding tubulin solution C->D E Incubate at 37°C in a fluorescence plate reader D->E F Measure fluorescence over time E->F G Plot fluorescence vs. time F->G H Compare compound-treated wells to controls G->H I Determine inhibitory effect H->I PI3K_AKT_mTOR_Pathway cluster_input Upstream Signals cluster_pathway Core Pathway cluster_output Downstream Effects cluster_inhibitor Point of Action GF Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Survival Cell Survival mTOR->Survival Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Inhibitor This compound (Microtubule Destabilization) -> Cellular Stress Inhibitor->mTOR indirectly influences

References

Off-target effects of (Rac)-Deox B 7,4 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Deox B 7,4, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to address potential questions regarding its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a homoisoflavanoid compound. Its primary mechanism of action is the inhibition of microtubule polymerization. It binds near the colchicine binding site on tubulin, leading to microtubule destabilization. This disruption of the microtubule network causes a reversible arrest of the cell cycle in the G2/M phase and can induce apoptosis.[1][2]

Q2: Are there any known off-target effects of this compound?

Currently, there is a lack of specific published data detailing the off-target effects of this compound in cellular assays. As with many small molecule inhibitors, especially those derived from natural products, the potential for interaction with other cellular targets exists. Researchers should exercise caution and consider performing selectivity profiling to understand the full pharmacological profile of this compound in their experimental system.

Q3: What are the general potential off-target effects for microtubule inhibitors?

While the primary targets of compounds like this compound are microtubules, at higher concentrations or in specific cellular contexts, they may exhibit off-target activities. These can include, but are not limited to:

  • Interaction with other nucleotide-binding proteins: Due to the nature of the binding pocket on tubulin, some microtubule inhibitors might interact with other proteins that have nucleotide-binding sites.

  • Modulation of signaling pathways: Disruption of the microtubule network can indirectly affect various signaling pathways that are dependent on cytoskeletal integrity for proper function.

  • Effects on membrane properties: Some small molecules can intercalate into cellular membranes, altering their fluidity and the function of membrane-bound proteins.

  • Induction of cellular stress responses: High concentrations of a bioactive compound can induce general cellular stress responses, such as the heat shock response or oxidative stress, which are independent of its primary mechanism of action.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is a critical aspect of pharmacological research. Some strategies include:

  • Dose-response analysis: On-target effects should typically occur at a lower concentration range (consistent with the compound's potency for its primary target) than off-target effects.

  • Use of structurally related inactive analogs: If available, a structurally similar molecule that does not inhibit microtubule polymerization but still produces the observed effect would suggest an off-target mechanism.

  • Rescue experiments: For on-target effects related to microtubule disruption, it might be possible to partially rescue the phenotype by using microtubule-stabilizing agents.

  • Orthogonal assays: Confirming the phenotype using other known microtubule-destabilizing agents (e.g., colchicine, vinca alkaloids) can strengthen the evidence for an on-target effect. If this compound produces a unique phenotype not shared by other microtubule inhibitors, it may indicate an off-target activity.

  • Target knockdown/knockout: In a genetically modified system where tubulin expression is altered, the cellular response to this compound should be correspondingly affected if the phenotype is on-target.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected results that may arise during your cellular assays with this compound.

Issue Possible Cause Suggested Solution
Higher than expected cytotoxicity at low concentrations. The cell line may be particularly sensitive to microtubule disruption.Perform a detailed dose-response curve and compare the IC50 for cytotoxicity with the IC50 for microtubule depolymerization. If they are in a similar range, the effect is likely on-target.
The compound may have a potent off-target cytotoxic effect in your specific cell line.Test the compound in a panel of cell lines to see if the high cytotoxicity is widespread or cell-type specific. Consider performing a broad kinase inhibitor screen or a safety pharmacology panel to identify potential off-target interactions.
Observed phenotype is not consistent with G2/M arrest (e.g., G1 arrest). The observed phenotype may be an off-target effect.Carefully analyze the cell cycle profile at multiple time points and concentrations. Compare the phenotype with other microtubule inhibitors. If the G1 arrest is unique to this compound, it is likely an off-target effect.
The cell line has a unique checkpoint response to microtubule damage.Investigate the key cell cycle regulatory proteins (e.g., cyclins, CDKs, p53) to understand the mechanism of the observed cell cycle arrest.
Variable or inconsistent results between experiments. The compound may be unstable in your cell culture medium or sensitive to light.Prepare fresh dilutions of the compound for each experiment from a frozen stock. Minimize the exposure of the compound to light.
The cells may have developed resistance to the compound.Use cells with a low passage number. If resistance is suspected, perform a dose-response experiment to see if the IC50 has shifted.

Experimental Protocols

To investigate the potential off-target effects of this compound, a panel of selectivity assays is recommended. Below are generalized protocols for key experiments.

Protocol 1: Kinase Inhibition Profiling

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Methodology:

  • Assay Principle: Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega, Life Technologies) that employs in vitro radiometric or fluorescence-based assays.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). The service provider will typically perform serial dilutions.

  • Kinase Panel Selection: Choose a broad panel of kinases representing different families of the human kinome. A standard screening panel often includes 50-100 kinases.

  • Assay Execution: The service provider will perform the kinase assays at one or two fixed concentrations of this compound (e.g., 1 µM and 10 µM) against the selected kinase panel. The activity of each kinase is measured in the presence of the compound and compared to a vehicle control (DMSO).

  • Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the compound. A significant inhibition (e.g., >50%) at a given concentration warrants further investigation with a full IC50 determination.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To confirm the on-target activity of this compound and determine its IC50 for microtubule polymerization inhibition.

Methodology:

  • Assay Principle: This assay measures the increase in light scattering (absorbance at 340 nm) as purified tubulin polymerizes into microtubules in vitro.

  • Reagents:

    • Tubulin (>99% pure)

    • GTP (Guanosine-5'-triphosphate)

    • Glycerol-based polymerization buffer

    • This compound and control compounds (e.g., colchicine, paclitaxel)

  • Procedure: a. Prepare a reaction mixture containing tubulin in polymerization buffer. b. Add serial dilutions of this compound or control compounds to the reaction mixture. c. Incubate the mixture on ice to allow for compound binding. d. Initiate polymerization by adding GTP and transferring the mixture to a 37°C temperature-controlled spectrophotometer. e. Monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Plot the rate of polymerization against the concentration of this compound to determine the IC50 value.

Data Presentation

The following tables are templates for organizing your data when investigating the on- and off-target effects of this compound.

Table 1: On-Target Activity Profile of this compound

Assay Cell Line / System Endpoint IC50 / EC50 (nM)
Tubulin PolymerizationPurified Porcine Brain TubulinInhibition of polymerizatione.g., 150
Cell ViabilityA549Reduction in cell viabilitye.g., 25
Cell Cycle AnalysisHeLaG2/M phase arreste.g., 30

Table 2: Example Off-Target Kinase Selectivity Profile of this compound at 10 µM

Kinase Target Kinase Family % Inhibition at 10 µM
CDK1/CycBCMGCe.g., 85%
SRCTyrosine Kinasee.g., 15%
AKT1AGCe.g., 5%
PKAAGCe.g., <5%
... (additional kinases)......

Visualizations

Signaling Pathway of this compound

G cluster_0 On-Target Mechanism A This compound C Microtubule Polymerization A->C Inhibits B Tubulin Dimers B->C B->C D Microtubule Instability E Disruption of Mitotic Spindle D->E F G2/M Cell Cycle Arrest E->F G Apoptosis F->G

Caption: On-target signaling pathway of this compound.

Experimental Workflow for Off-Target Profiling

G A Start: Unexpected Phenotype Observed B Step 1: Confirm On-Target IC50 (Tubulin Polymerization Assay) A->B C Step 2: Broad Kinase Screen (e.g., 100 kinases at 10 µM) B->C D Step 3: Dose-Response for Hits (Determine IC50 for off-target kinases) C->D E Step 4: Cellular Target Engagement Assay (e.g., Western blot for downstream effects) D->E F Conclusion: Identify Potential Off-Target(s) E->F

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Troubleshooting Cell Line Resistance to (Rac)-Deox B 7,4 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cell line resistance to (Rac)-Deox B 7,4. This compound, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavanoid compound that exhibits anti-leukemic properties by inhibiting microtubule polymerization, leading to G2 arrest.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound inhibits microtubule polymerization by binding near the colchicine site on tubulin. This disruption of microtubule dynamics leads to a reversible G2 phase cell cycle arrest and possesses nanomolar anti-leukemic activity.[1][2]

Q2: My cell line is showing reduced sensitivity to this compound. What are the potential reasons?

A2: Reduced sensitivity to a previously effective compound can be due to several factors. These can be broadly categorized as experimental variability or the development of true biological resistance. It is crucial to first rule out experimental errors before investigating complex resistance mechanisms.

Q3: How can I confirm if my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.

Q4: What are the common molecular mechanisms of resistance to microtubule-targeting agents like this compound?

A4: While specific resistance mechanisms to this compound have not been extensively documented, resistance to other microtubule inhibitors that bind to the colchicine site can be inferred. Common mechanisms include:

  • Alterations in Tubulin Subunits: Mutations in the genes encoding α- or β-tubulin can alter the drug binding site or change the dynamic properties of microtubules.

  • Changes in Tubulin Isotype Expression: Overexpression of specific tubulin isotypes, such as βIII-tubulin, has been linked to resistance to microtubule-targeting drugs.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Modifications in Microtubule-Associated Proteins (MAPs): Changes in the expression or activity of MAPs can affect microtubule stability and dynamics, counteracting the effects of the drug.

  • Dysregulation of Cell Cycle Checkpoints and Apoptotic Pathways: Alterations in proteins that regulate the G2/M checkpoint or apoptosis can allow cells to survive treatment.

Quantitative Data Summary

The following table summarizes the reported IC50 values of this compound in various cell lines. This data can serve as a baseline for comparison when evaluating potential resistance.

Cell LineCell TypeIC50 ValueAssay Description
BT-549Human Breast Cancer30.6 µMCell viability after 24 hrs by MTT assay.[1]
HeLaHuman Cervical Cancer50.12 µMCell viability after 24 hrs by MTT assay.[1]
VeroAfrican Green Monkey Kidney> 200 µMCell viability after 24 hrs by MTT assay.[1]
AML Cell LinesAcute Myeloid Leukemia324-556 nMGrowth and viability assessment.[1][2]

Troubleshooting Guides

Guide 1: Initial Assessment of Reduced Drug Efficacy

If you observe a decrease in the effectiveness of this compound, follow this workflow to diagnose the issue.

G A Reduced Efficacy of this compound Observed B Verify Drug Integrity - Check storage conditions - Test a fresh stock A->B C Review Experimental Protocol - Confirm cell plating density - Check incubation times - Verify reagent concentrations A->C D Assess Cell Health & Identity - Test for mycoplasma contamination - Perform cell line authentication (STR profiling) A->D E Perform Comparative IC50 Assay (Parental vs. Suspected Resistant Line) B->E C->E D->E F IC50 Unchanged E->F G Significant IC50 Increase E->G H Issue is likely experimental variability. Re-evaluate steps B, C, and D. F->H I Proceed to Resistance Mechanism Investigation (See Guide 2) G->I

Workflow for initial troubleshooting of reduced drug efficacy.
Guide 2: Investigating Mechanisms of Resistance

Once you have confirmed a stable resistant phenotype with a higher IC50, this guide outlines the steps to investigate the underlying molecular mechanisms.

G cluster_0 Investigation of Resistance Mechanisms A Confirmed Resistant Cell Line (High IC50) B Test for Increased Drug Efflux (e.g., Rhodamine 123 Assay) A->B C Analyze Tubulin Expression & Mutations - Western blot for tubulin isotypes (e.g., βIII-tubulin) - Sequencing of tubulin genes A->C D Evaluate Cell Cycle & Apoptosis - Flow cytometry for cell cycle analysis - Western blot for apoptotic markers (e.g., Caspase-3, Bcl-2) A->D E Efflux activity increased? B->E F Tubulin alterations found? C->F G Cell cycle/apoptosis dysregulated? D->G H Overexpression of ABC transporters (e.g., MDR1) is a likely mechanism. E->H Yes K Consider other mechanisms (e.g., altered MAPs, signaling pathways) E->K No I Tubulin mutations or isotype switching is a likely mechanism. F->I Yes F->K No J Alterations in checkpoint or apoptotic pathways contribute to resistance. G->J Yes G->K No G cluster_cell Resistant Cancer Cell cluster_legend Legend drug This compound tubulin Altered β-Tubulin (Mutation or Isotype Switch) drug->tubulin Binds/Inhibits efflux ABC Transporters (e.g., MDR1) efflux->drug Pumps out microtubule Microtubule Dynamics tubulin->microtubule Alters checkpoint G2/M Checkpoint Dysregulation microtubule->checkpoint Disrupts apoptosis Apoptosis Evasion (e.g., high Bcl-2) checkpoint->apoptosis Triggers survival Cell Survival & Proliferation apoptosis->survival Inhibits key_drug Drug key_drug_box key_mechanism Resistance Mechanism key_mechanism_box key_process Cellular Process key_process_box key_outcome Outcome key_outcome_box

References

Technical Support Center: Interpreting Unexpected Results in (Rac)-Deox B 7,4 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Deox B 7,4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a synthetic homoisoflavonoid compound. Its primary mechanism of action is the inhibition of microtubule polymerization. It binds near the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics. This leads to a reversible arrest of the cell cycle at the G2 phase and can induce apoptosis. It has demonstrated nanomolar anti-leukemic activity in preclinical studies.

Q2: I am not observing the expected G2 phase cell cycle arrest. What could be the reason?

Several factors could contribute to a lack of G2 arrest:

  • Sub-optimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit microtubule polymerization. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Line Specific Differences: Different cell lines can exhibit varying sensitivities to microtubule inhibitors. Some cell lines may have intrinsic resistance mechanisms, such as altered tubulin isotype expression or overexpression of drug efflux pumps.

  • Incorrect Timing of Analysis: The G2 arrest is a temporal event. Analyzing the cells too early or too late after treatment may result in missing the peak of the G2 population. A time-course experiment is advisable to identify the optimal time point for observing G2 arrest.

  • Compound Instability or Degradation: Ensure that the compound has been stored correctly and that the stock solutions are freshly prepared. Homoisoflavonoids can be susceptible to degradation under certain conditions.

Q3: My cell viability results are inconsistent. What are the potential causes?

Inconsistent cell viability can be caused by:

  • Solubility Issues: this compound is a hydrophobic molecule and may have limited solubility in aqueous cell culture media. Poor solubility can lead to inaccurate dosing and precipitation of the compound. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the final culture medium. Visually inspect for any precipitation.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of a viability assay. Ensure consistent cell seeding densities across all wells and experiments.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can significantly affect cell health and lead to unreliable results. Regularly test your cell cultures for contamination.

Q4: I am observing a high degree of cell death, but it doesn't appear to be specifically in the G2 phase. Is this normal?

While this compound is known to induce G2 arrest, high concentrations or prolonged exposure can lead to widespread apoptosis or necrosis, which may not be phase-specific. This can result in a large sub-G1 peak in your cell cycle analysis. Consider reducing the concentration or the incubation time. It is also possible that in certain cell lines, the compound triggers alternative cell death pathways.

Troubleshooting Guides

Issue 1: Unexpectedly Low Potency (High IC50 Value)
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions from powder. Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Incorrect Concentration Calculation Double-check all calculations for dilutions and molarity.
Cell Line Resistance Use a sensitive control cell line known to respond to microtubule inhibitors. Consider analyzing the expression of β-tubulin isotypes or drug efflux pumps (e.g., P-glycoprotein) in your cell line.
Serum Protein Binding High serum concentrations in the culture medium can lead to the binding of the compound to serum proteins, reducing its effective concentration. Try reducing the serum percentage during the treatment period, if compatible with your cell line.
Issue 2: Artifacts in Flow Cytometry for Cell Cycle Analysis
Possible Cause Troubleshooting Step
Cell Clumps/Aggregates Filter the cell suspension through a 40-µm cell strainer before staining. Ensure a single-cell suspension by gentle pipetting. Use doublet discrimination gating during flow cytometry analysis.
Debris and Dead Cells Gate out debris based on forward and side scatter properties. Use a viability dye to exclude dead cells from the analysis.
RNA Staining by Propidium Iodide (PI) Treat the cells with RNase A during the PI staining step to ensure that only DNA is stained.
Inconsistent Staining Use a fixed number of cells for each sample. Ensure thorough mixing of the staining solution and cells. Incubate for a consistent amount of time.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in various Leukemia Cell Lines

Cell LineType of LeukemiaIC50 (nM)
K562Chronic Myelogenous LeukemiaData not available in searched literature
HL-60Acute Promyelocytic LeukemiaData not available in searched literature
MOLM-13Acute Myeloid LeukemiaData not available in searched literature
JURKATAcute T-cell LeukemiaData not available in searched literature
(Note: Specific IC50 values for this compound in these cell lines were not found in the provided search results. Researchers should determine these values empirically for their cell lines of interest.)

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control (e.g., 0.1% DMSO)Empirically DeterminedEmpirically DeterminedEmpirically Determined
This compound (at optimal concentration)Empirically DeterminedEmpirically DeterminedEmpirically Determined
(Note: Quantitative data on the percentage of cells in each phase of the cell cycle after treatment with this compound was not available in the search results and needs to be determined experimentally.)

Table 3: In Vitro Tubulin Polymerization Inhibition

CompoundConcentrationInhibition of Polymerization (%)
Vehicle Control-0% (baseline)
This compoundIC50 for polymerization50%
Colchicine (Positive Control)Known IC50~50%
(Note: The specific IC50 value for the inhibition of tubulin polymerization by this compound needs to be determined experimentally.)

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to be in the exponential growth phase at the time of harvest (typically 50-60% confluency).

  • Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Harvesting:

    • For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with media containing serum. For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram. Gate out doublets and debris. The data can be analyzed using appropriate software to determine the percentage of cells in G1, S, and G2/M phases.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

  • Reagents and Materials:

    • Tubulin (lyophilized, >99% pure)

    • GTP solution

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Glycerol (for promoting polymerization)

    • This compound and a positive control (e.g., colchicine)

    • A temperature-controlled microplate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold tubulin polymerization buffer.

    • In a pre-chilled 96-well plate, add the desired concentrations of this compound, control compound, or vehicle.

    • Add the tubulin solution to each well.

    • Initiate the polymerization by adding GTP and glycerol to each well and mix gently.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The increase in absorbance at 340 nm corresponds to the increase in microtubule polymer mass. Plot the absorbance versus time. The percentage of inhibition can be calculated by comparing the rate of polymerization in the presence of the compound to the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cell Rac_Deox_B This compound Tubulin_Dimers α/β-Tubulin Dimers Rac_Deox_B->Tubulin_Dimers Binds near colchicine site Microtubule Microtubule Rac_Deox_B->Microtubule Inhibits Polymerization Tubulin_Dimers->Microtubule Polymerization G2_M_Checkpoint G2/M Checkpoint Microtubule->G2_M_Checkpoint Disruption of dynamics activates G2_Arrest G2 Arrest G2_M_Checkpoint->G2_Arrest Apoptosis Apoptosis G2_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Experiment Cell_Culture Culture appropriate cell line Start->Cell_Culture Treatment Treat cells with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Treatment->Tubulin_Polymerization Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Tubulin_Polymerization->Data_Analysis Troubleshooting Troubleshoot Unexpected Results Data_Analysis->Troubleshooting Unexpected results? End Conclusion Data_Analysis->End Expected results Troubleshooting->Treatment Optimize experiment

Caption: General experimental workflow.

Technical Support Center: Enhancing In Vitro Bioavailability of Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at improving the bioavailability of homoisoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in vitro bioavailability of homoisoflavonoids?

A1: The primary factors include low aqueous solubility, poor permeability across intestinal cell monolayers (like Caco-2), and extensive cellular metabolism.[1][2] Homoisoflavonoids, like many flavonoids, can be subject to phase II metabolism (glucuronidation and sulfation) within intestinal cells, which converts them into more water-soluble forms that are often effluxed back into the intestinal lumen.[1] Additionally, they can be substrates for efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which actively pump the compounds out of the cell, reducing net absorption.[2]

Q2: What are the most common in vitro models for assessing homoisoflavonoid bioavailability?

A2: The most widely used in vitro model is the Caco-2 cell monolayer assay.[3][4] These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[4] Other models include the parallel artificial membrane permeability assay (PAMPA) for assessing passive diffusion and in vitro dissolution tests to evaluate solubility and release from formulations.[5]

Q3: Which strategies can enhance the apparent permeability of homoisoflavonoids in Caco-2 cell assays?

A3: Several strategies can be employed:

  • Nanoencapsulation: Encapsulating homoisoflavonoids in nanoparticles (e.g., lipid-core nanocapsules, polymeric nanoparticles) can improve solubility, protect them from degradation, and enhance transport across the cell monolayer.[6][7][8] Nanoemulsions can also improve solubility in gastrointestinal fluids and increase permeability.[6]

  • Use of Permeation Enhancers: Co-administration with safe and effective permeation enhancers can transiently open tight junctions or modify the cell membrane to facilitate paracellular or transcellular transport.

  • Structural Modification: Creating co-crystals or salt forms of the homoisoflavonoid can significantly improve its dissolution rate and solubility.[9] For example, forming a co-crystal with a conformer like succinic acid has been shown to enhance the dissolution of quercetin.[9]

  • Inhibition of Efflux Transporters: Co-incubation with known inhibitors of P-gp or MRPs can reduce the efflux of homoisoflavonoids, thereby increasing their net absorption.

Q4: How can the solubility of homoisoflavonoids be improved for in vitro testing?

A4: Improving solubility is crucial for accurate assessment. Methods include:

  • Complexation with Cyclodextrins: β-cyclodextrins can form inclusion complexes with poorly soluble compounds, significantly increasing their aqueous solubility and dissolution rate.[10]

  • Formulation as a Solid Dispersion: Dispersing the homoisoflavonoid in a hydrophilic polymer matrix at the molecular level can enhance its dissolution properties.

  • Use of Co-solvents: While not ideal for all cell-based assays due to potential toxicity, using a small, controlled percentage of a co-solvent like DMSO or ethanol in the transport buffer is a common practice. The final concentration should be tested for cytotoxicity.

Troubleshooting Guide

Issue 1: Very low or undetectable levels of the homoisoflavonoid in the basolateral chamber during a Caco-2 assay.

Possible Cause Troubleshooting Step
Poor Solubility Pre-dissolve the compound in a minimal amount of a compatible solvent (e.g., DMSO) before diluting in the transport buffer. Ensure the final solvent concentration is non-toxic to the cells (typically <1%). Consider solubility-enhancing formulations like cyclodextrin complexes.[10]
Low Permeability The compound may have intrinsically low passive permeability. Verify this using a PAMPA assay. If passive transport is low, investigate active transport mechanisms or the effect of permeation enhancers.
High Efflux Ratio The compound is likely a substrate for efflux transporters (e.g., P-gp, MRPs). Perform a bi-directional transport study (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[2] Confirm by running the assay with known efflux inhibitors.
Rapid Metabolism The compound may be rapidly metabolized by the Caco-2 cells. Analyze samples from both apical and basolateral chambers using LC-MS/MS to detect potential metabolites (e.g., glucuronide or sulfate conjugates).[1][11]
Compound Adsorption The compound may be adsorbing to the plastic of the transwell plate. Run a control experiment without cells to quantify compound recovery over the experimental timeframe.
Analytical Sensitivity The concentration in the receiver chamber may be below the limit of quantification (LOQ) of your analytical method. Validate your analytical method to ensure sufficient sensitivity.[12]

Issue 2: Caco-2 monolayer integrity is compromised during the experiment (low TEER values).

Possible Cause Troubleshooting Step
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH) at the tested concentration to ensure cell viability is not affected. If cytotoxic, reduce the compound concentration.[4]
Solvent Toxicity The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high. Ensure the final concentration is well-tolerated by the Caco-2 cells (typically <1%).
Incorrect Osmolarity The transport buffer may have incorrect osmolarity, causing cell stress. Measure and adjust the osmolarity of all buffers to be within the physiological range (~290 mOsm/L).[13]
Physical Disruption Improper handling during buffer changes or sampling can physically damage the monolayer. Use careful and gentle pipetting techniques.

Quantitative Data Summary

The following tables provide example data for context. Actual results will vary based on the specific homoisoflavonoid and experimental conditions.

Table 1: Effect of a Permeation Enhancer on the Apparent Permeability (Papp) of Homoisoflavonoid X in Caco-2 Cells.

Condition Papp (A→B) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B→A / Papp A→B)
Homoisoflavonoid X0.5 ± 0.15.2
Homoisoflavonoid X + Enhancer2.5 ± 0.41.8

Table 2: In Vitro Dissolution of Homoisoflavonoid Y from Different Formulations.

Formulation % Dissolved at 30 min (Simulated Gastric Fluid) % Dissolved at 60 min (Simulated Intestinal Fluid)
Pure Homoisoflavonoid Y5%8%
β-Cyclodextrin Complex65%85%
Nanoemulsion80%95%

Experimental Workflows and Signaling Pathways

A clear workflow is essential for reproducible results. The following diagram illustrates a typical experimental workflow for assessing strategies to improve homoisoflavonoid bioavailability in vitro.

G cluster_prep Phase 1: Preparation & Formulation cluster_analysis Phase 3: Analysis & Interpretation prep Homoisoflavonoid Solubilization formulate Formulation Development (e.g., Nanoencapsulation, Co-crystals) prep->formulate dissolution In Vitro Dissolution Test formulate->dissolution caco2 Caco-2 Permeability Assay formulate->caco2 toxicity Cytotoxicity Assay (MTT / LDH) formulate->toxicity analytics Quantification (HPLC or LC-MS/MS) dissolution->analytics caco2->analytics calc Calculate Parameters (Papp, % Dissolved) analytics->calc interpret Data Interpretation calc->interpret

Caption: Workflow for evaluating formulations to enhance homoisoflavonoid bioavailability.

Homoisoflavonoids may exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for drug development. The PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation, is a known target for some flavonoids.[14][15]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes HIF Homoisoflavonoid HIF->PI3K Inhibits HIF->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by homoisoflavonoids.

Detailed Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted from established methods for assessing intestinal drug permeability.[4][13][16]

1. Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test homoisoflavonoid and control compounds (e.g., high permeability: propranolol; low permeability: mannitol)

  • Lucifer yellow for monolayer integrity testing

  • TEER (Transepithelial Electrical Resistance) meter

2. Cell Culture and Seeding:

  • Culture Caco-2 cells in T-75 flasks at 37°C, 5% CO₂.

  • Seed cells onto Transwell inserts at a density of ~6 x 10⁴ cells/cm².

  • Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[4]

3. Monolayer Integrity Verification:

  • Before the transport experiment, measure the TEER of each monolayer. Values should be ≥ 300 Ω·cm² for a well-differentiated monolayer.[4]

  • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. An apparent permeability (Papp) of < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.

4. Transport Experiment (Apical to Basolateral - A→B):

  • Wash the monolayers twice with pre-warmed (37°C) HBSS.

  • Add 0.5 mL of the dosing solution (homoisoflavonoid in HBSS) to the apical (upper) chamber.

  • Add 1.5 mL of fresh HBSS to the basolateral (lower) chamber.

  • Incubate at 37°C on an orbital shaker.

  • At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh HBSS.

  • At the end of the experiment, take a sample from the apical chamber.

5. Data Analysis:

  • Quantify the concentration of the homoisoflavonoid in all samples using a validated HPLC or LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of appearance of the compound in the receiver chamber (μg/s).

    • A: The surface area of the membrane (cm²).

    • C₀: The initial concentration in the donor chamber (μg/mL).

Protocol 2: In Vitro Dissolution Test

This protocol is based on general guidelines for solid oral dosage forms.[17][18][19]

1. Materials and Reagents:

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution media: Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).

  • Homoisoflavonoid formulation (e.g., powder, capsule, nanoparticle suspension).

  • Syringes and filters (e.g., 0.45 µm PVDF).

2. Procedure:

  • Set up the dissolution apparatus. Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Add 900 mL of the dissolution medium (e.g., SGF) to each vessel.

  • Place the homoisoflavonoid formulation into each vessel.

  • Begin paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • At specified time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filter the sample immediately.

  • Repeat the process for SIF to assess dissolution at a different pH.

3. Data Analysis:

  • Determine the concentration of the dissolved homoisoflavonoid in each filtered sample using a validated UV-Vis spectrophotometry or HPLC method.

  • Calculate the cumulative percentage of the drug dissolved at each time point, correcting for the volume removed during sampling.

  • Plot the percentage of drug dissolved versus time to generate a dissolution profile.

References

Minimizing cytotoxicity of (Rac)-Deox B 7,4 to non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Deox B 7,4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the cytotoxicity of this compound, particularly concerning non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic homoisoflavonoid compound. Its primary mechanism of action is the inhibition of microtubule polymerization. It binds near the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to a reversible arrest of the cell cycle in the G2/M phase, which can subsequently trigger apoptosis in rapidly dividing cells.[1][2] One study has also indicated that it can increase the acidity of lysosomes and promote their disruption in acute myeloid leukemia (AML) cells.[1]

Q2: Why is this compound cytotoxic to cancer cells?

A2: The cytotoxicity of this compound against cancer cells stems from its ability to disrupt microtubule function, which is critical for cell division (mitosis). Cancer cells are characterized by their rapid and uncontrolled proliferation, making them particularly vulnerable to agents that interfere with the mitotic spindle. By causing a G2/M phase arrest, this compound prevents cancer cells from completing cell division, ultimately leading to programmed cell death (apoptosis).

Q3: Is this compound also toxic to non-cancerous cells?

A3: Yes, like many microtubule-targeting agents, this compound can exhibit cytotoxicity towards non-cancerous cells, especially those that are actively proliferating, such as hematopoietic stem cells, hair follicles, and cells lining the gastrointestinal tract. This is because the mechanism of microtubule inhibition is not specific to cancer cells but affects any dividing cell. The toxicity to normal cells is a common challenge in the development of microtubule-targeting anticancer drugs.

Q4: How can I minimize the cytotoxicity of this compound to non-cancerous cells in my experiments?

A4: Minimizing off-target cytotoxicity is a key aspect of chemotherapeutic research. Several strategies can be explored:

  • Dose Optimization: Conduct thorough dose-response studies to identify a therapeutic window where cancer cell death is maximized, and toxicity to normal cells is minimized.

  • Combination Therapy: Investigate synergistic combinations with other agents that may allow for a lower, less toxic dose of this compound.

  • Cyclotherapy: A promising approach is to induce a temporary and reversible cell cycle arrest (e.g., in the G1 phase) in non-cancerous cells before administering this compound. Since this compound primarily targets cells in the G2/M phase, arresting normal cells in G1 can protect them from its cytotoxic effects.[3][4][5]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-cancerous control cell lines.

Potential Cause Suggested Solution
Concentration too high Perform a comprehensive dose-response curve with a wide range of this compound concentrations on both your cancer and non-cancerous cell lines to determine the optimal selective concentration.
Prolonged exposure time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the shortest incubation time that achieves the desired effect on cancer cells while sparing normal cells.
High sensitivity of the specific non-cancerous cell line If possible, use a non-cancerous cell line derived from the same tissue as the cancer cell line for a more relevant comparison. Consider testing multiple non-cancerous cell lines to assess cell-type-specific sensitivity.
Off-target effects While the primary target is tubulin, investigate potential off-target effects by performing downstream analyses such as Western blotting for key signaling proteins or transcriptomic analysis.

Issue 2: Inconsistent or variable results in cytotoxicity assays.

Potential Cause Suggested Solution
Compound instability Prepare fresh stock solutions of this compound for each experiment. Refer to the manufacturer's guidelines for optimal storage and handling.
Cell culture inconsistencies Ensure uniformity in cell seeding density, passage number, and growth phase across all experiments. Use cells that are in the logarithmic growth phase for optimal consistency.
Assay variability Adhere strictly to the chosen cytotoxicity assay protocol. Ensure proper mixing of reagents and accurate pipetting. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent) in every experiment.
Edge effects in multi-well plates To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile media or PBS.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Colchicine-Site Microtubule Inhibitors in Cancerous and Non-Cancerous Cell Lines

CompoundCancer Cell LineIC50 (µM)Non-Cancerous Cell LineIC50 (µM)Selectivity Index (Normal/Cancer)Reference
ColchicineHCT-116 (Colon)0.02 µMVero (Kidney Epithelial)0.44 µM22[6]
ColchicineHT-29 (Colon)0.03 µMVero (Kidney Epithelial)0.44 µM14.7[6]
ColchicineMCF-7 (Breast)0.015 µMVero (Kidney Epithelial)0.44 µM29.3[6]
T115A549 (Lung)0.0018 µMHSF (Skin Fibroblast)> 10 µM> 5555[7]
T115PC-3 (Prostate)0.0016 µMHSF (Skin Fibroblast)> 10 µM> 6250[7]
T115HT-29 (Colon)0.0017 µMHSF (Skin Fibroblast)> 10 µM> 5882[7]

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes how to analyze the cell cycle distribution of a cell population using propidium iodide staining and flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and suspension) and wash them once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 Mechanism of this compound rac_deox This compound tubulin β-tubulin (Colchicine site) rac_deox->tubulin Binds to mt_polymerization Microtubule Polymerization tubulin->mt_polymerization Inhibits mitotic_spindle Mitotic Spindle Disruption mt_polymerization->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Causes apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Mechanism of action of this compound.

G cluster_1 Cytotoxicity Assay Workflow start Start seed_cells Seed Cancer and Non-Cancerous Cells start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (Serial Dilutions) incubate_24h->add_compound incubate_treatment Incubate for Treatment Period add_compound->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for Reagent Reaction add_reagent->incubate_reagent read_plate Read Absorbance (Plate Reader) incubate_reagent->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for cytotoxicity assessment.

References

Adjusting incubation time for (Rac)-Deox B 7,4 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the incubation time for experiments involving (Rac)-Deox B 7,4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether, is a homoisoflavanoid compound. Its primary mechanism of action is the inhibition of microtubule polymerization by binding near the colchicine site on tubulin. This disruption of microtubule dynamics leads to a reversible arrest of the cell cycle in the G2 phase. It has demonstrated nanomolar anti-leukemic activity.[1][2]

Q2: What is a typical starting concentration and incubation time for this compound treatment?

Based on its nanomolar anti-leukemic activity, a starting concentration in the low nanomolar to low micromolar range is advisable for initial experiments. The optimal incubation time is highly dependent on the cell line and the experimental endpoint. For initial time-course experiments, it is recommended to test a range of time points, such as 6, 12, 24, and 48 hours, to assess the compound's effect on cell cycle progression and apoptosis.

Q3: How do I determine the optimal incubation time for my specific experiment?

The optimal incubation time should be determined empirically for each cell line and the specific biological question being addressed. A time-course experiment is the most effective method. This involves treating cells with a fixed concentration of this compound and measuring the desired outcome (e.g., G2/M arrest, apoptosis) at multiple time points. The ideal incubation time will be the point at which the desired effect is maximal and precedes significant secondary effects, such as widespread cell death, unless apoptosis is the intended endpoint.

Q4: Should I refresh the media containing this compound during a long incubation period?

For incubation times exceeding 48 hours, it is good practice to perform a medium change. This ensures that nutrient depletion or the accumulation of waste products does not influence cell viability, which could confound the experimental results. When changing the medium, it should be replaced with fresh medium containing the same concentration of this compound.

Troubleshooting Guide

Issue 1: No observable effect on cells after treatment with this compound.

Possible Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment with a broader concentration range (e.g., 1 nM to 10 µM).
Insufficient Incubation Time The effect of this compound on microtubule structure and cell cycle may require a longer incubation period. Conduct a time-course experiment with extended time points (e.g., 6, 12, 24, 48, 72 hours).
Cell Line Resistance Some cell lines may exhibit resistance to microtubule-targeting agents. Consider using a different, more sensitive cell line or a positive control compound like colchicine or nocodazole.
Compound Degradation Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Issue 2: High levels of cell death observed even at low concentrations.

Possible Cause Troubleshooting Steps
High Cell Line Sensitivity The cell line being used may be highly sensitive to this compound. Reduce the concentration range in your dose-response experiments.
Solvent Toxicity If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experimental setup.
Off-Target Effects While this compound is a microtubule inhibitor, high concentrations may lead to off-target effects. Correlate the observed phenotype with known effects of microtubule disruption, such as G2/M arrest, to ensure specificity.

Data Presentation

The following tables provide representative quantitative data on the time-dependent effects of microtubule-disrupting agents with a similar mechanism of action to this compound.

Table 1: Time-Course of G2/M Arrest in Human Leukemic HL-60 Cells Treated with a Microtubule-Disrupting Agent.

Incubation Time (hours)Percentage of Cells in G2/M Phase (%)
015
335
660
985
1288
2490

Data is representative and based on studies of microtubule inhibitors with similar mechanisms.

Table 2: Time-Course of Apoptosis Induction in Human Leukemic HL-60 Cells.

Incubation Time (hours)Percentage of Apoptotic Cells (%)
0<5
6<5
925
1245
2470
4885

Data is representative and based on studies of microtubule inhibitors with similar mechanisms, where apoptosis is measured by methods such as Annexin V staining.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for G2/M Arrest

This protocol outlines a method to determine the optimal incubation time for observing cell cycle arrest induced by this compound.

  • Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will prevent confluency at the longest time point of the experiment. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Treatment: Treat the cells with a predetermined effective concentration of this compound. Include a vehicle-only control (e.g., DMSO).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 6, 12, 18, 24, and 48 hours).

  • Cell Cycle Analysis: At each time point, harvest the cells, fix them in cold 70% ethanol, and stain the DNA with a fluorescent dye such as propidium iodide containing RNase.

  • Data Acquisition and Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the percentage of cells in the G2/M phase of the cell cycle for each time point and compare it to the vehicle control. The optimal incubation time is the point at which the G2/M population is maximal before significant signs of apoptosis (e.g., a large sub-G1 peak) appear.

Protocol 2: Time-Course Analysis of Apoptosis Induction

This protocol describes a method to assess the kinetics of apoptosis induced by this compound.

  • Cell Seeding: Seed cells in a multi-well plate as described in Protocol 1.

  • Compound Treatment: Treat cells with this compound at a concentration known to induce G2/M arrest and subsequent cell death. Include a vehicle control.

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 12, 24, 36, 48, and 72 hours).

  • Apoptosis Assay: At each time point, stain the cells with an Annexin V-fluorochrome conjugate and a viability dye (e.g., propidium iodide or 7-AAD).

  • Data Acquisition and Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V positive, viability dye-negative) and late apoptotic/necrotic cells (Annexin V positive, viability dye-positive) at each time point. Plot the percentage of apoptotic cells against time to determine the kinetics of apoptosis induction.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_treatment Treatment cluster_incubation Time-Course Incubation cluster_analysis Analysis cluster_outcome Outcome cell_seeding Seed Cells in Multi-well Plate overnight_incubation Allow Adherence (18-24h) cell_seeding->overnight_incubation add_compound Add this compound (and vehicle control) overnight_incubation->add_compound tp1 Time Point 1 (e.g., 6h) tp2 Time Point 2 (e.g., 12h) tp3 Time Point 3 (e.g., 24h) tp4 Time Point 4 (e.g., 48h) cell_cycle Cell Cycle Analysis (Propidium Iodide) tp1->cell_cycle apoptosis Apoptosis Assay (Annexin V) tp1->apoptosis tp2->cell_cycle tp2->apoptosis tp3->cell_cycle tp3->apoptosis tp4->cell_cycle tp4->apoptosis optimal_time Determine Optimal Incubation Time cell_cycle->optimal_time apoptosis->optimal_time

Caption: Workflow for determining the optimal incubation time.

signaling_pathway Proposed Signaling Pathway for this compound cluster_rac Rac GTPase Cycle deoxb This compound tubulin α/β-Tubulin Dimers deoxb->tubulin Binds near colchicine site microtubules Microtubule Polymerization tubulin->microtubules Inhibition rac_gtp Rac-GTP (Active) microtubules->rac_gtp Stabilization of Rac-GTP is reduced by depolymerization rac_gdp Rac-GDP (Inactive) rac_gdp->rac_gtp GEFs rac_gtp->rac_gdp GAPs cell_cycle_arrest G2/M Phase Arrest rac_gtp->cell_cycle_arrest Active Rac promotes cell cycle progression apoptosis Apoptosis cell_cycle_arrest->apoptosis Prolonged arrest leads to

References

Validation & Comparative

Validating the Microtubule-Inhibiting Activity of (Rac)-Deox B 7,4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the microtubule-inhibiting activity of (Rac)-Deox B 7,4 against established microtubule-targeting agents. The information presented is intended to support further research and development of novel anti-cancer therapeutics.

This compound, a homoisoflavanoid compound, has been identified as a microtubule polymerization inhibitor.[1][2] Its mechanism of action involves binding near the colchicine site on tubulin, leading to a reversible G2 phase arrest in the cell cycle.[1][2] Notably, it has demonstrated potent anti-leukemic activity at nanomolar concentrations.[1]

Comparative Performance Data

To objectively evaluate the efficacy of this compound, its cytotoxic and potential microtubule-inhibiting activities are compared with those of well-established microtubule inhibitors: Paclitaxel, Vincristine, and Colchicine.

CompoundTarget/MechanismIn Vitro Tubulin Polymerization IC50Cell LineCell Viability IC50Reference
This compound Inhibits microtubule polymerization (colchicine site binding)Data Not AvailableAcute Myeloid Leukemia (AML) cell lines324-556 nM[1]
BT-549 (human breast carcinoma)30.6 µM (as "3o")
HeLa (human cervical cancer)50.12 µM (as "3o")
Vero (monkey kidney epithelial)> 200 µM (as "3o")
Paclitaxel Stabilizes microtubules, preventing depolymerization---
Vincristine Inhibits microtubule polymerization by binding to tubulin---
Colchicine Inhibits microtubule polymerization by binding to tubulin---

Note: Specific IC50 values for tubulin polymerization for this compound and comparative cell viability data for Paclitaxel, Vincristine, and Colchicine under identical experimental conditions were not available in the searched literature. The data for "3o" is presumed to correspond to this compound based on context from the source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays used to characterize microtubule-inhibiting agents.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to interfere with the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this OD increase.

General Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a GTP solution (typically 10 mM).

    • Prepare the test compound (this compound) and control compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine or Nocodazole as inhibitors) at various concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the tubulin solution.

    • Add the test compound or control to the respective wells.

    • Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the OD340 as a function of time.

    • Determine the Vmax (maximum rate of polymerization) and the plateau of polymerization.

    • Calculate the IC50 value for inhibition of tubulin polymerization by fitting the dose-response data to a suitable equation.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., AML, BT-549, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and control drugs. Include a vehicle-only control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.

Principle: Cells are fixed and permeabilized to allow anti-tubulin antibodies to bind to the microtubule network. A secondary antibody conjugated to a fluorescent dye then binds to the primary antibody, enabling visualization of the microtubules using a fluorescence microscope.

General Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a petri dish.

    • Treat the cells with the test compound (this compound) and controls (e.g., Paclitaxel to induce microtubule bundling, Nocodazole to cause depolymerization) for a defined period.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

    • Permeabilize the cell membranes with a detergent (e.g., Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with a primary antibody against α-tubulin or β-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule morphology using a fluorescence or confocal microscope.

  • Analysis:

    • Qualitatively assess changes in the microtubule network, such as depolymerization, bundling, or fragmentation, in treated cells compared to controls.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of microtubule inhibitors, the experimental workflow for their validation, and the logical structure of this comparative guide.

Microtubule_Inhibitor_Mechanism cluster_tubulin Tubulin Dynamics cluster_inhibitors Microtubule Inhibitors cluster_outcome Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Tubulin Dimers Depolymerization Rac_Deox_B This compound (Colchicine Site) Rac_Deox_B->Tubulin Dimers Inhibits Polymerization Vinca_Alkaloids Vinca Alkaloids (Vincristine) Vinca_Alkaloids->Tubulin Dimers Inhibits Polymerization Taxanes Taxanes (Paclitaxel) Taxanes->Microtubules Inhibits Depolymerization (Stabilizes) Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis Experimental_Workflow Start Hypothesis: This compound inhibits microtubules Biochemical_Assay Tubulin Polymerization Assay Start->Biochemical_Assay Direct Interaction Cell_Based_Assay Cell Viability Assay (MTT) Start->Cell_Based_Assay Cellular Effect Imaging_Assay Immunofluorescence Microscopy Start->Imaging_Assay Visual Confirmation Data_Analysis1 Calculate Polymerization Inhibition (IC50) Biochemical_Assay->Data_Analysis1 Measure OD340 Data_Analysis2 Calculate Cytotoxicity (IC50) Cell_Based_Assay->Data_Analysis2 Measure Absorbance Data_Analysis3 Analyze Microtubule Network Integrity Imaging_Assay->Data_Analysis3 Observe Morphology Conclusion Validate Microtubule Inhibiting Activity Data_Analysis1->Conclusion Data_Analysis2->Conclusion Data_Analysis3->Conclusion Comparison_Guide_Logic Topic Validating this compound Microtubule Inhibition Intro Introduction to This compound Topic->Intro Comparison Comparative Data Table Topic->Comparison Protocols Experimental Protocols Topic->Protocols Visualization Diagrams Topic->Visualization Data_Points IC50 Values Comparison->Data_Points Quantitative Metrics Methods Tubulin Assay Cell Viability Immunofluorescence Protocols->Methods Detailed Methodologies Diagrams_Desc Mechanism Workflow Logic Visualization->Diagrams_Desc Conceptual Illustration Conclusion Comprehensive Guide Data_Points->Conclusion Methods->Conclusion Diagrams_Desc->Conclusion

References

(Rac)-Deox B 7,4 vs. Colchicine: A Comparative Guide on their Mechanism of Action as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two microtubule-targeting agents: (Rac)-Deox B 7,4 and the well-established drug, colchicine. Both compounds exert their cytotoxic effects by interfering with tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. This guide synthesizes available experimental data to offer a comparative analysis of their biochemical and cellular effects.

Mechanism of Action: Targeting the Colchicine Binding Site on β-Tubulin

Both this compound, a homoisoflavonoid compound, and colchicine, a natural alkaloid, function as antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[1][2] They achieve this by binding to the colchicine binding site on the β-subunit of the αβ-tubulin heterodimer.[1][2] This binding event prevents the proper assembly of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis.[1][2]

While both compounds target the same binding site, subtle differences in their molecular interactions can lead to variations in their biological activity, including binding affinity, potency of polymerization inhibition, and overall cytotoxicity.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for this compound and colchicine. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and assay methodologies.

Table 1: Tubulin Binding Affinity and Polymerization Inhibition

CompoundTubulin Binding Affinity (Kd)Tubulin Polymerization Inhibition (IC50)Reference(s)
This compound Data not availableData not available
Colchicine ~1.4 µM2.68 µM, 8.1 µM[3][4][5]

Table 2: Cytotoxicity (IC50)

CompoundCell Line(s)IC50 ValueReference(s)
This compound Acute Myeloid Leukemia (AML) cell lines324-556 nM[6]
HeLa50.12 µM[7]
Colchicine Atypical Teratoid/Rhabdoid Tumor (AT/RT) cells (BT-12, BT-16)0.016 - 0.056 µM[8]
SKOV-3 (ovarian cancer)37 nM[9]
Various cancer cell linesNanomolar to low micromolar range[10][11]

Cellular Effects: Cell Cycle Arrest and Apoptosis

Both this compound and colchicine have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.

  • This compound has been reported to cause a reversible G2 arrest in cells.[7]

  • Colchicine treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[12][13] This is a direct consequence of the disruption of the mitotic spindle, which prevents cells from proceeding through mitosis. Following mitotic arrest, cells often undergo apoptosis. Colchicine-induced apoptosis is a well-documented phenomenon and is considered a primary mechanism of its anticancer activity.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and execution of comparative studies.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) or fluorescence.

Protocol: Turbidimetric Tubulin Polymerization Assay

  • Reagents:

    • Purified tubulin protein (>97% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compounds (this compound, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)

    • Glycerol (for enhancing polymerization)

  • Procedure:

    • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

    • Add the test compound at various concentrations to the tubulin solution. Include a vehicle control (e.g., DMSO).

    • Transfer the reaction mixtures to a pre-warmed 96-well plate.

    • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

    • Plot absorbance versus time to generate polymerization curves.

    • The IC₅₀ value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound or colchicine for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[12][13]

Apoptosis Assay by Flow Cytometry

This assay detects and quantifies apoptotic cells using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD.

Protocol: Annexin V and PI Staining for Apoptosis

  • Cell Culture and Treatment:

    • Treat cells with this compound or colchicine as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 1X Annexin V Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and a typical experimental workflow for their comparison.

cluster_drug Drug Intervention cluster_cellular Cellular Consequences Drug This compound or Colchicine Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin αβ-Tubulin Dimers Tubulin->Microtubules Spindle Mitotic Spindle Disruption Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors.

Treatment Treat cells with This compound or Colchicine (various concentrations and time points) Assay1 Tubulin Polymerization Assay (In vitro) Treatment->Assay1 Assay2 Cell Viability Assay (e.g., MTT) Treatment->Assay2 Assay3 Cell Cycle Analysis (Flow Cytometry) Treatment->Assay3 Assay4 Apoptosis Assay (Flow Cytometry) Treatment->Assay4 Data Data Analysis: - IC50 Determination - Cell Cycle Distribution - Apoptotic Cell Percentage Assay1->Data Assay2->Data Assay3->Data Assay4->Data Comparison Comparative Analysis of Efficacy and Mechanism Data->Comparison

References

A Comparative Analysis of (Rac)-Deox B 7,4 and Paclitaxel Efficacy in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-leukemic efficacy of the homoisoflavonoid, (Rac)-Deox B 7,4, and the well-established chemotherapeutic agent, paclitaxel. The information presented is based on available preclinical data and is intended to inform further research and drug development efforts in the field of oncology.

Executive Summary

Both this compound and paclitaxel demonstrate potent cytotoxic effects against leukemia cells, albeit through distinct mechanisms of action. Paclitaxel, a microtubule-stabilizing agent, induces mitotic arrest and apoptosis. This compound, a homoisoflavonoid, is suggested to exert its anti-leukemic activity through the inhibition of protein tyrosine kinases, such as c-Src, which are crucial for cancer cell survival and proliferation. This guide presents a side-by-side comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and paclitaxel in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineIC50 (nM)
Various AML Cell Lines324 - 556

Table 2: IC50 Values of Paclitaxel in Various Cancer Cell Lines

Cell Line TypeIC50 (nM) - 24h exposure
Human Tumor Cell Lines (general)2.5 - 7.5[1][2]
Leukemia Cell Lines
HL-60 (promyelocytic leukemia)~5-10

Note: Direct comparative studies of this compound and paclitaxel in the same leukemia cell lines under identical experimental conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.

Mechanism of Action

This compound: A Protein Tyrosine Kinase Inhibitor

This compound belongs to the homoisoflavonoid class of compounds, which have been shown to possess anti-cancer properties. Evidence suggests that some homoisoflavonoids can act as potent inhibitors of protein tyrosine kinases (PTKs), such as c-Src[3]. The c-Src pathway is a critical signaling cascade involved in cell proliferation, survival, and migration. By inhibiting c-Src, this compound can disrupt these downstream signaling pathways, ultimately leading to apoptosis and cell cycle arrest in leukemia cells.

Rac_Deox_B_7_4_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor c_Src c-Src Growth_Factor_Receptor->c_Src Activation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Rac_Deox This compound Rac_Deox->c_Src Inhibition Downstream_Pathways Downstream Signaling (e.g., STAT3, PI3K/Akt) c_Src->Downstream_Pathways Activation Proliferation_Survival Cell Proliferation & Survival Downstream_Pathways->Proliferation_Survival Apoptosis Apoptosis Downstream_Pathways->Apoptosis

Caption: Proposed signaling pathway of this compound in leukemia cells.

Paclitaxel: A Microtubule Stabilizer

Paclitaxel is a well-characterized mitotic inhibitor. Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is essential for cell division. The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis, often through the activation of the c-Jun N-terminal kinase (JNK) pathway.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules Stabilization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest JNK_Pathway JNK Pathway Activation Cell_Cycle_Arrest->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis

Caption: Signaling pathway of Paclitaxel leading to apoptosis in cancer cells.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of anti-cancer compounds in leukemia cells.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed leukemia cells in 96-well plate Drug_Treatment Treat with varying concentrations of This compound or Paclitaxel Cell_Seeding->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Leukemia cells are seeded into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubated overnight to allow for attachment (for adherent lines) or stabilization.

  • Drug Treatment: The cells are treated with a range of concentrations of this compound or paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow Cell_Treatment Treat leukemia cells with test compounds Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Cell_Harvesting->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Methodology:

  • Cell Treatment: Leukemia cells are treated with the desired concentrations of this compound or paclitaxel for a specified time.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Incubation: The stained cells are incubated in the dark for approximately 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow:

Cell_Cycle_Workflow Cell_Treatment Treat leukemia cells with test compounds Cell_Harvesting_Fixation Harvest and fix cells (e.g., with cold ethanol) Cell_Treatment->Cell_Harvesting_Fixation RNase_Treatment Treat with RNase A Cell_Harvesting_Fixation->RNase_Treatment PI_Staining Stain with Propidium Iodide (PI) RNase_Treatment->PI_Staining Flow_Cytometry Analyze by flow cytometry PI_Staining->Flow_Cytometry

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Methodology:

  • Cell Treatment: Leukemia cells are treated with this compound or paclitaxel for the desired duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold 70% ethanol to permeabilize the cell membrane.

  • RNase Treatment: The fixed cells are treated with RNase A to ensure that only DNA is stained by PI, as PI can also bind to double-stranded RNA.

  • Propidium Iodide Staining: The cells are then stained with a solution containing propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Both this compound and paclitaxel show significant promise as anti-leukemic agents. Paclitaxel is a cornerstone of chemotherapy with a well-understood mechanism of action. This compound represents a potentially novel therapeutic approach by targeting protein tyrosine kinase signaling pathways.

The data presented in this guide highlights the potent, nanomolar efficacy of both compounds. However, the lack of head-to-head comparative studies necessitates further research to definitively establish the relative efficacy and potential synergistic effects of these two agents. Future studies should focus on:

  • Directly comparing the IC50 values of this compound and paclitaxel in a broader panel of leukemia cell lines, including those with different genetic backgrounds and resistance profiles.

  • Investigating the detailed molecular mechanisms of this compound in leukemia cells to confirm its primary targets and downstream effects.

  • Evaluating the potential for combination therapies using both this compound and paclitaxel to enhance anti-leukemic activity and overcome potential drug resistance.

Such research will be instrumental in advancing the development of more effective and targeted therapies for leukemia.

References

A Comparative Guide to (Rac)-Deox B 7,4 and Other Homoisoflavonoids in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids, a subclass of flavonoids characterized by an additional carbon atom in their C-ring, have emerged as a promising class of natural compounds in the landscape of cancer therapy. Their diverse chemical structures and biological activities have garnered significant attention within the scientific community. This guide provides a detailed comparison of the anti-cancer properties of several notable homoisoflavonoids: (Rac)-Deox B 7,4, Scillascillin, Hematoxylin, and Portulacanones. We present a synthesis of experimental data on their efficacy, delve into their mechanisms of action, and provide standardized protocols for key experimental assays to facilitate further research and development.

Comparative Efficacy of Homoisoflavonoids

The cytotoxic effects of this compound and other selected homoisoflavonoids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the cancer cell lines tested across different studies.

CompoundCancer Cell LineIC50 Value
This compound BT-549 (Breast)30.6 µM
HeLa (Cervical)50.12 µM
Acute Myeloid Leukemia (AML)324-556 nM
Scillascillin MCF-7 (Breast)9.59 µg/mL
DU-145 (Prostate)11.32 µg/mL
Portulacanones SF-268 (CNS)Cytotoxic
NCI-H460 (Lung)Cytotoxic
SGC-7901 (Gastric)Cytotoxic
2,2′-dihydroxy-4′,6′-dimethoxychalcone SGC-7901 (Gastric)1.6 µg/mL

Mechanisms of Anti-Cancer Action

The diverse chemical structures of homoisoflavonoids contribute to their distinct mechanisms of action in combating cancer. These mechanisms often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.

This compound: A Microtubule Destabilizer

This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.

  • Mechanism: this compound inhibits microtubule polymerization by binding near the colchicine-binding site on tubulin subunits.[1][2]

  • Consequence: This disruption of microtubule formation leads to a reversible arrest of the cell cycle in the G2 phase, ultimately inhibiting cell proliferation.[1][2]

G Rac-Deox_B_7_4 This compound Tubulin Tubulin Rac-Deox_B_7_4->Tubulin Binds near colchicine site Microtubule_Polymerization Microtubule Polymerization Rac-Deox_B_7_4->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization G2_Phase_Arrest G2 Phase Arrest Microtubule_Polymerization->G2_Phase_Arrest Disruption leads to Cell_Proliferation Cell Proliferation Microtubule_Polymerization->Cell_Proliferation G2_Phase_Arrest->Cell_Proliferation Inhibits

Figure 1. Mechanism of action of this compound.

Homoisoflavonoids from Portulaca oleracea: A Multi-pronged Attack

Extracts from Portulaca oleracea, rich in homoisoflavonoids such as Portulacanones, exhibit anti-cancer activity through a variety of mechanisms, including the induction of apoptosis and the modulation of signaling pathways involved in metastasis.

  • Mechanism: The bioactive compounds in Portulaca oleracea, including polysaccharides, phenolic compounds, alkaloids, and cerebrosides, contribute to its anti-cancer effects.[3] These compounds are known to possess antioxidant properties, modulate the immune system, and inhibit tumor formation.[3]

  • Signaling Pathways: Specific compounds from P. oleracea have been shown to suppress the expression of proteins involved in metastasis, such as MMP-2, MMP-9, RhoA, and Rac1/Cdc42.[4]

G cluster_0 Portulaca oleracea Compounds Polysaccharides Polysaccharides Apoptosis Apoptosis Polysaccharides->Apoptosis Phenolic_Compounds Phenolic_Compounds Phenolic_Compounds->Apoptosis Alkaloids Alkaloids Tumor_Growth_Metastasis Tumor Growth & Metastasis Alkaloids->Tumor_Growth_Metastasis Inhibit Cerebrosides Cerebrosides Metastasis_Proteins Metastasis-Related Proteins (MMP-2, MMP-9, RhoA, Rac1/Cdc42) Cerebrosides->Metastasis_Proteins Suppress Metastasis_Proteins->Tumor_Growth_Metastasis Apoptosis->Tumor_Growth_Metastasis Inhibit

Figure 2. Multi-target mechanism of homoisoflavonoids from P. oleracea.

Hematoxylin: A Protein Tyrosine Kinase Inhibitor

Hematoxylin, another homoisoflavonoid, functions as a protein tyrosine kinase (PTK) inhibitor. PTKs are critical enzymes in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of PTK activity is a common feature of many cancers.

  • Mechanism: By inhibiting PTKs, Hematoxylin can block the phosphorylation of downstream signaling molecules, thereby disrupting pro-cancerous signaling cascades.

  • Potential Pathways: Inhibition of PTKs can affect multiple signaling pathways, including the STAT3, AKT, and MAPK pathways, which are frequently hyperactivated in cancer.

G Hematoxylin Hematoxylin PTK Protein Tyrosine Kinases Hematoxylin->PTK Inhibits STAT3 STAT3 Pathway PTK->STAT3 AKT AKT Pathway PTK->AKT MAPK MAPK Pathway PTK->MAPK Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival, etc.) STAT3->Cancer_Hallmarks AKT->Cancer_Hallmarks MAPK->Cancer_Hallmarks

Figure 3. Mechanism of action of Hematoxylin as a PTK inhibitor.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed protocols for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of homoisoflavonoids on cancer cells.

G Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of homoisoflavonoid Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End G Start Start Treat_Cells Treat cells with homoisoflavonoid Start->Treat_Cells Harvest_Cells Harvest cells by trypsinization Treat_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend cells in Annexin V binding buffer Wash_Cells->Resuspend_Cells Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Cells->Add_Stains Incubate_Dark Incubate in the dark for 15 minutes Add_Stains->Incubate_Dark Analyze_Flow_Cytometry Analyze by flow cytometry Incubate_Dark->Analyze_Flow_Cytometry Quantify_Apoptosis Quantify apoptotic cell populations Analyze_Flow_Cytometry->Quantify_Apoptosis End End Quantify_Apoptosis->End G Start Start Treat_Cells Treat cells with homoisoflavonoid Start->Treat_Cells Lyse_Cells Lyse cells and extract proteins Treat_Cells->Lyse_Cells Quantify_Proteins Quantify protein concentration Lyse_Cells->Quantify_Proteins SDS_PAGE Separate proteins by SDS-PAGE Quantify_Proteins->SDS_PAGE Transfer_Proteins Transfer proteins to a membrane SDS_PAGE->Transfer_Proteins Block_Membrane Block the membrane to prevent non-specific binding Transfer_Proteins->Block_Membrane Incubate_Primary_Ab Incubate with primary antibody Block_Membrane->Incubate_Primary_Ab Incubate_Secondary_Ab Incubate with HRP-conjugated secondary antibody Incubate_Primary_Ab->Incubate_Secondary_Ab Detect_Signal Detect signal using chemiluminescence Incubate_Secondary_Ab->Detect_Signal Analyze_Results Analyze protein expression levels Detect_Signal->Analyze_Results End End Analyze_Results->End

References

A Comparative Analysis of the Anti-Leukemic Efficacy of (Rac)-Deox B 7,4 and Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-leukemic drug discovery, the identification of novel compounds with potent and selective activity remains a critical goal. This guide provides a comparative overview of the efficacy of (Rac)-Deox B 7,4, a homoisoflavonoid compound, and vincristine, a long-established vinca alkaloid chemotherapeutic agent. Both compounds exert their cytotoxic effects through the inhibition of microtubule polymerization, a key process in cell division. This comparison aims to provide researchers, scientists, and drug development professionals with a concise summary of their mechanisms and available efficacy data.

Mechanism of Action: Targeting the Cellular Skeleton

Both this compound and vincristine share a common target: the microtubules of the mitotic spindle. By interfering with the assembly of these crucial cellular structures, they halt cell division at the metaphase stage, ultimately leading to apoptotic cell death.[1]

  • This compound: This homoisoflavonoid compound inhibits microtubule polymerization by binding near the colchicine site on tubulin. This action promotes a reversible G2 cell cycle arrest and demonstrates nanomolar anti-leukemic activity.

  • Vincristine: A well-characterized vinca alkaloid, vincristine binds to tubulin, preventing the formation of microtubules.[1] This disruption of the mitotic spindle is particularly effective against rapidly dividing cancer cells.

Comparative Efficacy Data

CompoundCell LineAssay DurationIC50 (µg/ml)
VincristineJurkat (T-ALL)48 hours0.25
VincristineJurkat (T-ALL)72 hours0.15
VincristineLeukemic Lymphocytes18 hours0.1 - 10

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. T-ALL: T-cell Acute Lymphoblastic Leukemia

Quantitative data for the IC50 of this compound against specific, named leukemia cell lines from peer-reviewed studies is not available in the public domain at this time, precluding a direct quantitative comparison in this format.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of microtubule-targeting agents like this compound and vincristine.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, consequently, their viability following treatment with a test compound.

  • Cell Seeding: Leukemia cells (e.g., Jurkat) are seeded in 96-well plates at a specific density.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., vincristine) for specific durations (e.g., 48 and 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP (a necessary cofactor for polymerization), and a fluorescent reporter is prepared.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (without the compound) to determine its inhibitory effect.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided.

cluster_0 Mechanism of Microtubule Inhibition cluster_1 Consequence of Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization ColchicineSite Colchicine Binding Site Tubulin->ColchicineSite Microtubule->Tubulin Depolymerization Vincristine Vincristine Vincristine->Tubulin Binds to MitoticSpindle Mitotic Spindle Disruption RacDeoxB This compound RacDeoxB->Tubulin Binds near MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Apoptosis Apoptosis MetaphaseArrest->Apoptosis

Caption: Signaling pathway of microtubule inhibitors.

cluster_0 Cytotoxicity Assay Workflow (MTT) A Seed Leukemia Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

Both this compound and vincristine are potent inhibitors of microtubule polymerization, a validated and effective strategy in anti-leukemic therapy. While vincristine is a well-established clinical agent with extensive efficacy data, the publicly available information on this compound is currently more limited, highlighting an area for future research. The lack of direct comparative studies necessitates further investigation to fully elucidate the relative potency and potential therapeutic advantages of this compound. Researchers are encouraged to consider the experimental protocols outlined herein for future comparative evaluations.

References

Western blot validation of G2 arrest markers after (Rac)-Deox B 7,4 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Western Blot Validation of G2 Arrest Markers: A Comparative Guide

An Objective Comparison of G2 Arrest Inducers and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of compounds known to induce G2 phase cell cycle arrest, with a focus on the Western blot validation of key protein markers. While the initial topic of interest was (Rac)-Deox B 7,4, a comprehensive literature search did not yield specific data on its induction of G2 arrest. Instead, studies consistently indicate that inhibition of Rac1, a key signaling protein, typically leads to G1 cell cycle arrest through the downregulation of Cyclin D1.[1][2][3][4]

Therefore, this guide will focus on well-characterized G2 arresting agents as alternatives, providing quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of G2 Arrest-Inducing Agents

Several chemical compounds are widely used to induce and study G2/M phase cell cycle arrest. These agents often act by disrupting microtubule dynamics or by causing DNA damage, which in turn activates the G2/M checkpoint. The following table summarizes the effects of some of these compounds on key G2 arrest markers as determined by Western blot analysis.

CompoundCell LineConcentrationTreatment TimeEffect on Cyclin B1Effect on phospho-Cdc2 (Tyr15)Effect on total Cdc2Reference
NocodazoleMCF-7250 nM3-24 hIncreasedNot specifiedIncreased[5]
GenisteinMCF-7, MDA-MB-231Not specifiedTime-dependentDecreasedNot specifiedNo change[6]
DoxorubicinP3881 µM6-12 hIncreasedIncreasedNo changeNot specified
Dehydrocostus lactoneSoft tissue sarcoma cellsIC25, IC5048 hDecreasedNot specifiedDecreased[7]
Parkin (in TNF-α treated HeLa)HeLa200 MOI24 hIncreasedIncreasedNo change[8]

Note: The effect on protein levels is generally determined relative to an untreated control. "Increased" or "Decreased" refers to the band intensity observed on a Western blot.

Experimental Protocols

Detailed Methodology for Western Blot Validation of G2 Arrest Markers

This protocol outlines the steps for validating G2 arrest in cell culture following treatment with a potential G2-inducing agent.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with the desired concentration of the G2-arresting agent (e.g., Nocodazole at 250 nM) or vehicle control for the specified duration (e.g., 12-24 hours).

2. Lysate Preparation:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto a polyacrylamide gel (e.g., 10-12%) and perform SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the G2 arrest markers overnight at 4°C. Recommended primary antibodies include:

    • Rabbit anti-Cyclin B1

    • Rabbit anti-phospho-Cdc2 (Tyr15)

    • Mouse anti-Cdc2 (total)

    • Rabbit anti-p21

    • Mouse anti-β-actin (as a loading control)

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.

  • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels. Normalize the expression of the target proteins to the loading control (β-actin).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the G2/M checkpoint signaling pathway and the experimental workflow for Western blot validation.

G2_M_Checkpoint_Pathway cluster_upstream Upstream Signals cluster_checkpoint_kinases Checkpoint Kinases cluster_cdc25_inactivation Cdc25 Inactivation cluster_cdc2_cyclinB1 Key Regulatory Complex cluster_cell_cycle_arrest Cellular Outcome DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Microtubule_Disruption Microtubule Disruption G2_Arrest G2 Arrest Microtubule_Disruption->G2_Arrest Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 inhibits (phosphorylates) Cdc2_pY15 p-Cdc2 (Tyr15) (Inactive) Cdc25->Cdc2_pY15 dephosphorylates (activates Cdc2) Cdc2_CyclinB1_Inactive Inactive Cdc2/Cyclin B1 Cdc2_pY15->Cdc2_CyclinB1_Inactive forms complex CyclinB1 Cyclin B1 CyclinB1->Cdc2_CyclinB1_Inactive binds Cdc2_CyclinB1_Inactive->G2_Arrest maintains

Caption: G2/M DNA Damage Checkpoint Pathway.

Western_Blot_Workflow Start Start: Cell Culture and Treatment Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-Cyclin B1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End: Quantified Protein Levels Analysis->End

References

A Comparative Guide to the Anti-Leukemic Profiles of Natural Compounds: Quercetin, Parthenolide, and Homoharringtonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic properties of three promising natural compounds: Quercetin, a flavonoid; Parthenolide, a sesquiterpene lactone; and Homoharringtonine, a cephalotaxine alkaloid. The information presented is curated from preclinical studies to assist in the evaluation and consideration of these compounds for further research and development in leukemia therapy.

Quantitative Comparison of Anti-Leukemic Activity

The following tables summarize the dose-dependent effects of Quercetin, Parthenolide, and Homoharringtonine on the viability, apoptosis, and cell cycle progression of various leukemia cell lines. These data are compiled from multiple independent studies, and direct comparison should be made with consideration of the different experimental conditions.

Table 1: IC50 Values for Quercetin, Parthenoliente, and Homoharringtonine in Leukemia Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)
Quercetin HL-60Acute Promyelocytic Leukemia~7.796
K-562Chronic Myeloid Leukemia40 and 80 (concentrations used)12, 24, 48
JurkatAcute T-cell LeukemiaNot specifiedNot specified
Parthenolide Pre-B ALL linesAcute Lymphoblastic Leukemia5 - 100 (effective concentration range)Not specified
JurkatAcute T-cell Leukemia16.1Not specified
AML (primary cells)Acute Myeloid Leukemia5 - 7.5 (effective concentration range)18
Homoharringtonine K-562Chronic Myeloid Leukemia0.05 - 100 µg/ml (effective concentration range)Not specified
CLL (primary cells)Chronic Lymphocytic Leukemia0.10524
MA9.3RAS, MA9.3ITD, MONOMAC 6Acute Myeloid LeukemiaSee specific cell line data48

Table 2: Induction of Apoptosis by Quercetin, Parthenolide, and Homoharringtonine

CompoundCell LineConcentration (µM)Apoptosis Rate (%)Exposure Time (h)Method
Quercetin HL-60Dose-dependentDose-dependent increaseNot specifiedDNA fragmentation, PARP cleavage
MV4-11Dose-dependentDose-dependent increaseNot specifiedCaspase cleavage
K-56240 and 80Significant increase12, 24, 48Annexin-V/PI staining
Parthenolide Pre-B ALL lines5 - 100Rapid apoptotic cell deathNot specifiedLoss of nuclear DNA, PS externalization
Lymphoid neoplastic cell linesDose-dependentSignificant increaseNot specifiedAnnexin V/7-AAD staining
AML (primary cells)5 - 7.5Robust apoptosis18Annexin labeling
Homoharringtonine HL-60Dose- and time-dependentSignificant increaseNot specifiedNot specified
K-56250 µg/mlSignificant increaseNot specifiedFlow cytometry
CLL (primary cells)0.05 - 0.4Significant increase6 - 24Annexin V-PI staining

Table 3: Effects on Cell Cycle Progression by Quercetin, Parthenolide, and Homoharringtonine

CompoundCell LineConcentrationEffect
Quercetin HL-60Concentration-dependentIncrease in G2/M phase, decrease in G0/G1 phase[1]
U937Not specifiedG2/M phase arrest[2]
HT29IC50G2/M arrest[3]
Parthenolide ALL cell lines10 µMS to G2/M phase transition arrest
Homoharringtonine MV4-11, MOLM-134 nM HHT + 1.25 µM ibrutinibG0/G1 arrest[4]
AML cell linesNot specifiedG0/G1 phase arrest[1]
K-562Not specifiedG1 phase arrest[5]

Mechanisms of Anti-Leukemic Action

Quercetin

Quercetin, a flavonoid found in many fruits and vegetables, exerts its anti-leukemic effects through multiple mechanisms. It is known to induce apoptosis through both the intrinsic and extrinsic pathways.[6][7][8] One of the key mechanisms involves the downregulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)/Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[8] This inhibition leads to a decrease in mitochondrial membrane potential and subsequent activation of caspases.[8] Furthermore, Quercetin can induce cell cycle arrest, primarily in the G2/M phase, in several leukemia cell lines.[1][2][3]

Quercetin_Signaling_Pathway Quercetin Quercetin VEGFR2 VEGFR2 Quercetin->VEGFR2 inhibits PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Mitochondria Mitochondria Akt->Mitochondria inhibits Caspases Caspases Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis MTT_Assay_Workflow Start Start Plate_Cells Plate Leukemia Cells (96-well plate) Start->Plate_Cells Add_Compound Add Natural Compound (Varying Concentrations) Plate_Cells->Add_Compound Incubate Incubate (24-96 hours) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

References

Validation of (Rac)-Deox B 7,4 Binding to the Colchicine Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Deox B 7,4 , also known as (Rac)-Deoxysappanone B 7,4' dimethyl ether , is a novel small molecule identified as a reversible microtubule inhibitor. This guide provides a comparative analysis of its binding to the colchicine site on β-tubulin against other well-established colchicine site inhibitors (CSIs), presenting key experimental data and detailed protocols for researchers in drug discovery and cancer biology.

Executive Summary

This compound demonstrates potent anti-leukemic activity by inhibiting tubulin polymerization through its interaction near the colchicine binding site. A unique characteristic of this compound is its additional effect on lysosomal function, specifically increasing lysosomal V-ATPase activity and acidity, a feature not observed with all microtubule inhibitors. This dual mechanism of action presents a promising avenue for cancer therapy. This guide compares this compound with notable CSIs such as Combretastatin A-4, Nocodazole, and Podophyllotoxin, highlighting their respective potencies and mechanistic nuances.

Data Presentation

The following tables summarize the inhibitory concentrations (IC₅₀) of this compound and comparator compounds on tubulin polymerization and cancer cell viability. It is important to note that IC₅₀ values can vary depending on the specific experimental conditions, cell lines, and tubulin source used in each study.

CompoundAssay TypeTarget/Cell LineIC₅₀ (µM)Reference
This compound Cell ViabilityTEX Leukemia Cells~0.324 - 0.556[1]
Combretastatin A-4 Tubulin PolymerizationPorcine Brain Tubulin~1[2]
Cell ViabilityHeLa Cells0.00093[3]
Nocodazole Tubulin PolymerizationPorcine Tubulin~5[3]
Cell ViabilityHeLa Cells0.04933[3]
Podophyllotoxin Tubulin Polymerization0.79[4]
Cell ViabilityVarious Cancer Cell Lines0.0073 - 0.14[4]
Colchicine Tubulin PolymerizationPorcine Brain Tubulin~1[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity of a tubulin solution.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Cushion Buffer (e.g., General Tubulin Buffer with 60% glycerol)

  • Test compounds dissolved in DMSO

Protocol:

  • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a pre-warmed 96-well plate at 37°C, add the desired concentration of the test compound or DMSO (vehicle control) to each well.

  • Initiate the polymerization reaction by adding the cold tubulin solution containing 1 mM GTP to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • The inhibition of polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control.

Colchicine Competition Binding Assay (Fluorescence-Based)

This assay determines if a test compound binds to the colchicine site on tubulin by measuring the displacement of a fluorescently-labeled colchicine analogue or the change in intrinsic fluorescence upon colchicine binding.

Materials:

  • Purified tubulin

  • Colchicine

  • Test compounds

  • Fluorescence spectrophotometer

Protocol:

  • Incubate purified tubulin (e.g., 0.5 mg/ml) with the test compound at various concentrations for 30 minutes.

  • Add colchicine (e.g., 12 µM) to the mixture and incubate for an additional 60 minutes.

  • Measure the fluorescence of the tubulin-colchicine complex using excitation and emission wavelengths of 360 nm and 430 nm, respectively.

  • A decrease in fluorescence intensity in the presence of the test compound indicates competition for the colchicine binding site.

Measurement of Lysosomal pH

This protocol describes the use of a pH-sensitive fluorescent dye to measure changes in lysosomal acidity.

Materials:

  • Cancer cell line of interest

  • LysoSensor Yellow/Blue DND-160 (or other suitable lysosomotropic pH indicator)

  • Fluorescence microscope or plate reader

  • Test compounds

Protocol:

  • Culture cells to the desired confluency.

  • Load the cells with the LysoSensor dye according to the manufacturer's instructions.

  • Treat the cells with the test compound or vehicle control for the desired time.

  • Measure the ratio of fluorescence intensities at the two emission wavelengths of the dye.

  • Calibrate the fluorescence ratio to pH values using a standard curve generated with buffers of known pH.

  • An increase or decrease in the fluorescence ratio indicates a change in lysosomal pH.

Mandatory Visualization

Signaling Pathway of Colchicine Site Inhibitors

Mechanism of Action of Colchicine Site Inhibitors cluster_0 Cellular Environment cluster_1 Drug Action Free Tubulin Dimers Free Tubulin Dimers Microtubules Microtubules Free Tubulin Dimers->Microtubules Polymerization Inhibitor-Tubulin Complex Inhibitor-Tubulin Complex Free Tubulin Dimers->Inhibitor-Tubulin Complex Microtubules->Free Tubulin Dimers Depolymerization Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to Colchicine Site Inhibitor Colchicine Site Inhibitor Colchicine Site Inhibitor->Free Tubulin Dimers Binds to Colchicine Site Inhibitor-Tubulin Complex->Microtubules Inhibits Incorporation

Caption: Mechanism of Action of Colchicine Site Inhibitors.

Experimental Workflow for Tubulin Polymerization Assay

Workflow for Turbidimetric Tubulin Polymerization Assay Start Start Prepare Tubulin Solution Prepare Tubulin Solution Start->Prepare Tubulin Solution Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Components to 96-well Plate Add Components to 96-well Plate Prepare Tubulin Solution->Add Components to 96-well Plate Prepare Compound Dilutions->Add Components to 96-well Plate Incubate at 37°C Incubate at 37°C Add Components to 96-well Plate->Incubate at 37°C Measure Absorbance at 340nm Measure Absorbance at 340nm Incubate at 37°C->Measure Absorbance at 340nm Analyze Data Analyze Data Measure Absorbance at 340nm->Analyze Data End End Analyze Data->End

Caption: Workflow for Turbidimetric Tubulin Polymerization Assay.

References

Navigating Resistance: A Comparative Guide to Microtubule Inhibitor Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among microtubule inhibitors is paramount for the strategic development of next-generation cancer therapeutics. This guide provides a comparative analysis of preclinical data on cross-resistance patterns, details the experimental protocols for assessing these phenomena, and illustrates the underlying molecular mechanisms.

Microtubule-targeting agents are a cornerstone of cancer chemotherapy, broadly classified into two main groups: microtubule-stabilizing agents (e.g., taxanes like paclitaxel and docetaxel) and microtubule-destabilizing agents (e.g., vinca alkaloids like vinblastine and vincristine). While highly effective, their clinical utility is often hampered by the development of drug resistance, which can confer cross-resistance to other agents within the same class and sometimes across classes. This guide delves into the complexities of this critical issue.

Comparative Efficacy of Microtubule Inhibitors in Resistant Cell Lines

The development of resistance to one microtubule inhibitor can significantly impact the efficacy of others. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of drug potency, for various microtubule inhibitors in sensitive parental cell lines and their resistant counterparts. This quantitative data highlights the varying degrees of cross-resistance observed in preclinical models.

Cell LineResistant toPaclitaxel (nM)Docetaxel (nM)Vinblastine (nM)Vincristine (nM)Resistance Mechanism
BCap37 (Breast Cancer) -4 ± 1.2[1]----
Bats-72 (BCap37 subline) Paclitaxel454 ± 65[1]ResistantResistant-ABCB1 (P-gp) & ABCG2 overexpression[1]
Bads-200 (BCap37 subline) Paclitaxel4,550 ± 340[1]ResistantResistant-ABCB1 (P-gp) overexpression[1]
MCF-7 (Breast Cancer) ---67.7 ± 15.4[2]--
MDA-MB-231 (Breast Cancer) ---4.4 ± 0.4[2]--
A549 (Lung Cancer) ------
AT12 (A549 subline) Paclitaxel~9-fold resistant[3]---Not specified
EpoB40 (A549 subline) Epothilone B----βI-tubulin mutation (Gln292Glu)[3]
Hey (Ovarian Cancer) ------
EpoB8 (Hey subline) Epothilone B----Increased βIII-tubulin expression[3]
Ixab80 (Hey subline) Ixabepilone----β-tubulin mutation (Helix 5), Increased βIII-tubulin[3]

Key Mechanisms of Cross-Resistance

The primary drivers of cross-resistance to microtubule inhibitors are the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), and alterations in the drug's target, β-tubulin.

  • P-glycoprotein (P-gp) Efflux Pump: P-gp, encoded by the ABCB1 gene, is a cell membrane protein that actively pumps a wide range of foreign substances, including many microtubule inhibitors like taxanes and vinca alkaloids, out of the cell.[4][5] Overexpression of P-gp reduces the intracellular drug concentration to sub-therapeutic levels, leading to multidrug resistance.[4]

  • Tubulin Isotype Expression and Mutations: Microtubules are composed of α- and β-tubulin heterodimers. Humans express several different β-tubulin isotypes.[6] Alterations in the expression levels of these isotypes, particularly the overexpression of βIII-tubulin, have been strongly associated with resistance to both taxanes and vinca alkaloids.[3][7] Mutations in the β-tubulin gene can also alter the drug binding site, thereby reducing the efficacy of the inhibitor.[8]

Predictable patterns of cross-resistance have been observed. For instance, cells resistant to a microtubule destabilizing agent like vinblastine are often cross-resistant to other destabilizers but may show increased sensitivity to microtubule stabilizers like paclitaxel.[9] Conversely, paclitaxel-resistant cells are typically cross-resistant to other stabilizing drugs.[9]

Experimental Protocols

Determining Cytotoxicity and Cross-Resistance using the MTT Assay

A common method to quantify the cytotoxic effects of microtubule inhibitors and assess cross-resistance is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Parental and drug-resistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Microtubule inhibitors (e.g., paclitaxel, vinblastine)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density (e.g., 3,000–6,000 cells per well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[11]

  • Drug Treatment: Prepare serial dilutions of the microtubule inhibitors. Remove the old medium from the wells and add fresh medium containing the various concentrations of the drugs. Include untreated control wells (vehicle only, e.g., DMSO). Incubate the plates for a specified period (e.g., 72 hours).[11]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value for each drug in both the parental and resistant cell lines. The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Visualizing Mechanisms and Workflows

To better understand the complex interplay of factors involved in cross-resistance, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Mechanisms of Microtubule Inhibitor Resistance cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms Microtubule Stabilizer (e.g., Paclitaxel) Microtubule Stabilizer (e.g., Paclitaxel) Microtubule Dynamics Microtubule Dynamics Microtubule Stabilizer (e.g., Paclitaxel)->Microtubule Dynamics Inhibits Depolymerization Microtubule Destabilizer (e.g., Vinblastine) Microtubule Destabilizer (e.g., Vinblastine) Microtubule Destabilizer (e.g., Vinblastine)->Microtubule Dynamics Inhibits Polymerization Mitotic Arrest & Apoptosis Mitotic Arrest & Apoptosis Microtubule Dynamics->Mitotic Arrest & Apoptosis Disruption leads to P-glycoprotein (P-gp) Efflux P-glycoprotein (P-gp) Efflux Increased Drug Efflux Increased Drug Efflux P-glycoprotein (P-gp) Efflux->Increased Drug Efflux Tubulin Alterations Tubulin Alterations Altered Drug Binding Altered Drug Binding Tubulin Alterations->Altered Drug Binding Changes in Microtubule Dynamics Changes in Microtubule Dynamics Tubulin Alterations->Changes in Microtubule Dynamics Reduced Intracellular Drug Concentration Reduced Intracellular Drug Concentration Increased Drug Efflux->Reduced Intracellular Drug Concentration Reduced Drug Efficacy Reduced Drug Efficacy Altered Drug Binding->Reduced Drug Efficacy Changes in Microtubule Dynamics->Reduced Drug Efficacy Drug Resistance Drug Resistance Reduced Intracellular Drug Concentration->Drug Resistance Reduced Drug Efficacy->Drug Resistance

Caption: Mechanisms of Microtubule Inhibitor Resistance.

Experimental Workflow for Cross-Resistance Assessment cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Parental Cell Line Parental Cell Line Seed in 96-well plates Seed in 96-well plates Parental Cell Line->Seed in 96-well plates Resistant Cell Line Resistant Cell Line Resistant Cell Line->Seed in 96-well plates Treat with serial dilutions of Microtubule Inhibitors Treat with serial dilutions of Microtubule Inhibitors Seed in 96-well plates->Treat with serial dilutions of Microtubule Inhibitors Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with serial dilutions of Microtubule Inhibitors->Incubate (e.g., 72h) Add MTT Reagent Add MTT Reagent Incubate (e.g., 72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate (2-4h)->Solubilize Formazan (DMSO) Measure Absorbance Measure Absorbance Solubilize Formazan (DMSO)->Measure Absorbance Calculate % Cell Viability Calculate % Cell Viability Measure Absorbance->Calculate % Cell Viability Generate Dose-Response Curves Generate Dose-Response Curves Calculate % Cell Viability->Generate Dose-Response Curves Determine IC50 Values Determine IC50 Values Generate Dose-Response Curves->Determine IC50 Values Calculate Fold Resistance Calculate Fold Resistance Determine IC50 Values->Calculate Fold Resistance

Caption: Experimental Workflow for Cross-Resistance Assessment.

References

A Comparative Analysis of Apoptosis Induction by Different Microtubule Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. However, the efficacy and underlying molecular mechanisms can vary significantly between different classes of these agents. This guide provides a comparative analysis of apoptosis induction by prominent microtubule agents, supported by experimental data and detailed protocols to aid in research and drug development.

Overview of Microtubule Agent Classes

Microtubule agents are broadly categorized based on their mechanism of action on tubulin polymerization. This guide will focus on the comparative apoptotic effects of three major classes:

  • Taxanes (e.g., Paclitaxel, Docetaxel): These agents act as microtubule stabilizers, promoting the polymerization of tubulin and preventing the disassembly of microtubules. This leads to the formation of abnormal microtubule bundles and mitotic arrest.[1]

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): In contrast to taxanes, vinca alkaloids are microtubule destabilizers. They bind to tubulin and inhibit its polymerization, leading to the disassembly of microtubules and disruption of the mitotic spindle.[2]

  • Newer Agents (e.g., Epothilones, Eribulin): This category includes compounds with unique properties. Epothilones, like taxanes, stabilize microtubules but can be effective in taxane-resistant tumors.[3] Eribulin, a halichondrin B analog, has a distinct mechanism of microtubule destabilization.[4][5]

Comparative Efficacy in Apoptosis Induction

The apoptotic potential of these agents is often evaluated by determining the concentration required to inhibit cell growth or induce apoptosis by 50% (IC50). The following table summarizes representative IC50 values for different microtubule agents across various cancer cell lines. It is important to note that these values can vary depending on the cell line and experimental conditions.

Microtubule AgentClassCancer Cell LineIC50 (nM) for Cell Viability/ProliferationReference
Paclitaxel TaxaneH460 (NSCLC)1.7 ± 0.04
MDA-MB-231 (Breast)~10
SK-BR-3 (Breast)~5[6]
Vincristine Vinca AlkaloidH460 (NSCLC)1.7 ± 0.1
MCF-7 (Breast)239.51 µmol/mL (Note: High value, may need verification)[7]
Epothilone B Newer Agent (Stabilizer)VariousGenerally more potent than paclitaxel[8]
Eribulin Newer Agent (Destabilizer)MDA-MB-231 (Breast)~1-10[4][5]

Signaling Pathways of Apoptosis Induction

Microtubule agents trigger apoptosis through a complex interplay of signaling pathways, primarily initiated by mitotic arrest. Key signaling events include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the c-Jun N-terminal kinase (JNK) pathway.

Bcl-2 Family and Mitochondrial Pathway

A crucial event in MTA-induced apoptosis is the phosphorylation of Bcl-2 family proteins.[9] Phosphorylation of the anti-apoptotic protein Bcl-2 is a common event following treatment with both microtubule-stabilizing and -destabilizing agents.[8][10] This phosphorylation is thought to inactivate Bcl-2's protective function, thereby promoting the mitochondrial pathway of apoptosis. This leads to the release of cytochrome c and the activation of caspase-9 and subsequently caspase-3, the executioner caspase.[11]

JNK Pathway Activation

Disruption of the microtubule network by various agents, including taxanes and vinca alkaloids, leads to the activation of the stress-activated protein kinase (SAPK/JNK) signaling pathway.[12] Activated JNK can phosphorylate and inactivate Bcl-2, further promoting apoptosis.[13] The activation of JNK can occur through both Ras and apoptosis signal-regulating kinase (ASK1) pathways.[12]

Caspase Activation

The convergence of the mitochondrial and other signaling pathways leads to the activation of a cascade of caspases. Caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11] Studies have shown that paclitaxel-induced apoptosis is associated with increased caspase-3 activity.[14]

Visualizing the Mechanisms

To illustrate the complex signaling networks and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Apoptosis_Signaling_Pathways cluster_stabilizers Microtubule Stabilizers (Taxanes, Epothilones) cluster_destabilizers Microtubule Destabilizers (Vinca Alkaloids, Eribulin) Stabilizers Paclitaxel, Docetaxel, Epothilones Microtubule_Disruption Microtubule Disruption Stabilizers->Microtubule_Disruption Destabilizers Vincristine, Vinblastine, Eribulin Destabilizers->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation JNK_Activation->Bcl2_Phosphorylation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Phosphorylation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic signaling pathways induced by microtubule agents.

Experimental Workflow

Experimental_Workflow cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treatment with Microtubule Agents Start->Treatment Harvest Cell Harvesting Treatment->Harvest AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV_PI TUNEL TUNEL Assay (DNA Fragmentation) Harvest->TUNEL Western_Blot Western Blot (Protein Expression) Harvest->Western_Blot Analysis Data Analysis and Comparison AnnexinV_PI->Analysis TUNEL->Analysis Western_Blot->Analysis Conclusion Conclusion on Apoptotic Efficacy Analysis->Conclusion

Caption: General experimental workflow for comparative apoptosis analysis.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is critical. The following are detailed protocols for key assays used to assess apoptosis.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed and treat cancer cells with various concentrations of microtubule agents for the desired time period. Include an untreated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[15]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[16]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit

  • 4% Paraformaldehyde in PBS (Fixative)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture and treat cells with microtubule agents on coverslips or in culture plates.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[13]

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.[13]

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.[13]

  • Wash the cells to remove unincorporated nucleotides.

  • If required, counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, analyze by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and post-translational modifications of key apoptotic proteins.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-JNK, anti-phospho-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with microtubule agents and harvest at various time points.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

The choice of a microtubule agent in a research or clinical setting depends on a multitude of factors, including the cancer type, resistance mechanisms, and the desired molecular endpoint. While taxanes and vinca alkaloids have been the historical mainstays, newer agents like epothilones and eribulin offer potential advantages in certain contexts. A thorough comparative analysis of their apoptotic induction capabilities, underpinned by robust experimental data, is crucial for advancing our understanding and optimizing their therapeutic use. This guide provides a framework for such a comparative analysis, from understanding the signaling pathways to applying detailed experimental protocols.

References

Validating the Preferential Cytotoxicity of (Rac)-Deox B 7,4 in AML Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of (Rac)-Deox B 7,4, a promising homoisoflavonoid compound, against standard therapeutic agents for Acute Myeloid Leukemia (AML). This guide provides a detailed analysis of its cytotoxic effects, mechanism of action, and relevant experimental protocols, offering valuable insights for the development of novel anti-leukemic drugs.

This compound, also known as Deoxysappanone B 7,4'-dimethyl ether, has demonstrated potent anti-leukemic activity at nanomolar concentrations across various AML cell lines.[1] Its mechanism of action as a microtubule polymerization inhibitor, binding near the colchicine site, leads to a reversible G2/M cell cycle arrest and subsequent apoptosis. Notably, studies have indicated its preferential cytotoxicity towards primary AML cells over normal hematopoietic cells, highlighting its potential as a targeted therapy with a favorable safety profile.

Comparative Cytotoxicity Analysis

While specific IC50 values for this compound in a comprehensive panel of AML cell lines are not yet publicly available in a tabulated format, literature describes its activity in the nanomolar range. To provide a benchmark for its potency, the following table summarizes the IC50 values of standard-of-care and investigational drugs in various AML cell lines.

DrugCell LineIC50 (µM)Time Point (h)
Cytarabine MOLM-130.00572
MV4-110.01272
OCI-AML3>1072
THP-10.023224
HL-600.0142424
KG-10.0182124
Doxorubicin MOLM-130.01172
MV4-110.01572
OCI-AML30.22172
Venetoclax MOLM-13<0.00172
MV4-11<0.00172
OCI-AML311-4272
Kasumi-15.4-6.872

Note: The IC50 values are compiled from multiple sources and experimental conditions may vary. This table serves as a reference for the general cytotoxic potency of these agents.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. This interference with the cytoskeleton triggers a cascade of cellular events culminating in apoptosis.

Microtubule Destabilization and Cell Cycle Arrest

As a microtubule polymerization inhibitor, this compound prevents the formation of the mitotic spindle, a crucial apparatus for cell division. This leads to an arrest of the cell cycle in the G2/M phase, preventing the proliferation of cancerous myeloblasts.

G2_M_Arrest DeoxB This compound Tubulin Tubulin Dimers DeoxB->Tubulin binds near colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle disrupts G2M_Checkpoint G2/M Phase Arrest MitoticSpindle->G2M_Checkpoint activates Proliferation Cell Proliferation G2M_Checkpoint->Proliferation blocks

Caption: this compound inhibits tubulin polymerization, leading to G2/M cell cycle arrest.

Induction of Apoptosis and Lysosomal Destabilization

The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This process is often mediated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Furthermore, this compound has been observed to increase lysosomal acidity, which can lead to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm, further contributing to apoptotic cell death.

Apoptosis_Pathway cluster_cell AML Cell DeoxB This compound Microtubule_Stress Microtubule Stress DeoxB->Microtubule_Stress Lysosome Lysosome DeoxB->Lysosome induces Bcl2_Family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) Microtubule_Stress->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Lysosomal_Acid ↑ Lysosomal Acidification Lysosome->Lysosomal_Acid LMP Lysosomal Membrane Permeabilization Lysosomal_Acid->LMP Cathepsins Cathepsin Release LMP->Cathepsins Cathepsins->Caspase_Activation can contribute to

Caption: Proposed apoptotic signaling pathway induced by this compound in AML cells.

Experimental Protocols

The following are standardized protocols for key experiments used to validate the cytotoxicity of anti-cancer compounds in AML cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • AML cell lines (e.g., HL-60, MV4-11, OCI-AML3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Treat the cells with various concentrations of this compound or other compounds and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • AML cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 treated and untreated AML cells.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_cellcycle Cell Cycle Analysis Cell_Seeding_V Seed AML Cells Treatment_V Treat with Compound Cell_Seeding_V->Treatment_V MTT_Addition Add MTT Reagent Treatment_V->MTT_Addition Incubation_V Incubate (4h) MTT_Addition->Incubation_V Solubilization Add Solubilization Buffer Incubation_V->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading IC50_Calc Calculate IC50 Absorbance_Reading->IC50_Calc Cell_Harvest_C Harvest Treated Cells Fixation Fix with Ethanol Cell_Harvest_C->Fixation Staining Stain with Propidium Iodide Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Phase_Distribution Determine G0/G1, S, G2/M Phases Flow_Cytometry->Phase_Distribution

Caption: Workflow for assessing cytotoxicity and cell cycle effects of this compound.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for AML. Its potent and preferential cytotoxicity, coupled with its distinct mechanism of action involving microtubule and lysosomal disruption, warrants further investigation. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate and compare the efficacy of this compound against existing and emerging AML therapies, ultimately contributing to the development of more effective treatments for this challenging disease.

References

Safety Operating Guide

Prudent Disposal of (Rac)-Deox B 7,4: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals must handle the disposal of (Rac)-Deox B 7,4, a bioactive homoisoflavanoid compound, with stringent adherence to safety and environmental regulations. As a microtubule polymerization inhibitor, this compound requires careful management as chemical waste.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of bioactive small molecules in a laboratory setting provide a clear framework for its safe management.

The fundamental principle of chemical waste disposal is that it cannot be treated as regular trash or poured down the sewer system.[2] Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) through acts like the Resource Conservation and Recovery Act (RCRA).[2] Therefore, all disposal must be coordinated through the institution's Environmental Health and Safety (EHS) program.[2]

Core Disposal Procedures

Proper disposal begins with waste segregation to prevent incompatible materials from mixing.[3] this compound waste, whether in solid form or dissolved in a solvent, should be collected in a designated, properly labeled hazardous waste container.

Key steps for disposal include:

  • Container Selection: Use a sturdy, chemically resistant container. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure lid and be kept closed except when adding waste.[3]

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include the full chemical name, "this compound," and any other components of the waste stream, such as solvents.

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be at or near the point of waste generation.[4] It is crucial to segregate it from incompatible chemicals.

  • Waste Minimization: As a best practice, researchers should aim to minimize the generation of chemical waste. This can be achieved by reducing the scale of experiments and ordering only the necessary quantities of the chemical.[4][5][6]

  • Pickup and Disposal: Once the container is full or ready for disposal, a pickup must be scheduled with the institution's EHS department.[3] EHS professionals are trained in the proper procedures for the final disposal of hazardous materials.

Decontamination of Labware

Any laboratory equipment, such as glassware or spatulas, that comes into contact with this compound must be decontaminated. A common procedure is to triple-rinse the equipment with a suitable solvent.[6] The rinseate must be collected and disposed of as hazardous waste.[6] After thorough decontamination, the labware can be washed for reuse.

Spill Management

In the event of a spill, the area should be immediately secured. Small spills can typically be managed by laboratory personnel using a chemical spill kit. The absorbent materials used for cleanup must be treated as hazardous waste and placed in the designated waste container.[6] For large spills, or if there is any uncertainty, the area should be evacuated, and the institution's EHS department should be contacted immediately.

The following diagram outlines the general workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Select Appropriate Waste Container A->B H Decontaminate Glassware (Triple Rinse) A->H C Label Container with Hazardous Waste Tag B->C D Collect Waste in Designated Container C->D E Store in Satellite Accumulation Area D->E F Schedule Pickup with Environmental Health & Safety (EHS) E->F G EHS Manages Final Disposal F->G I Collect Rinseate as Hazardous Waste H->I I->D

Disposal Workflow for this compound

References

Essential Safety and Handling Protocols for (Rac)-Deox B 7,4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical compound "(Rac)-Deox B 7,4" is not listed in publicly available chemical databases or safety data sheets. Therefore, it must be handled as a novel compound with unknown potential hazards. The following guidelines are based on best practices for managing potent, uncharacterized research chemicals and are intended to ensure the highest level of safety for all laboratory personnel.

When handling a novel substance, it is crucial to assume it is hazardous until proven otherwise through thorough experimental evaluation.[1] This includes potential for high toxicity, carcinogenicity, reproductive hazards, or other unforeseen adverse effects.[1][2] A comprehensive risk assessment should be conducted prior to any handling, and all procedures should be designed to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Required PPE Specifications and Use Case
Body Protection Fire-resistant lab coat or disposable gownMust be worn fully buttoned. A disposable gown is recommended for procedures with a high risk of contamination.
Eye and Face Protection ANSI Z87.1-compliant safety gogglesRequired at all times in the laboratory where the chemical is present.[3]
Face shieldMust be worn over safety goggles during procedures with a splash hazard, such as transferring solutions or preparing formulations.[3][4]
Hand Protection Double nitrile glovesTwo pairs of nitrile gloves should be worn to provide a barrier against incidental contact.[3] The outer glove should be changed immediately upon suspected contamination.
Respiratory Protection N95 respirator or higherRequired when handling the powdered form of the compound or when there is a risk of aerosol generation.[5] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[4]
Foot Protection Closed-toe shoesNon-perforated, chemical-resistant shoes must be worn at all times in the laboratory.[5][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, well-documented operational plan is critical for minimizing risk. All operations involving this compound should be performed in a designated area within a certified chemical fume hood or a glove box to control potential exposure.[1]

1. Preparation and Pre-Handling:

  • Ensure the chemical fume hood has been certified within the last year.

  • Line the work surface of the fume hood with a plastic-backed absorbent pad to contain any potential spills.[2]

  • Prepare all necessary equipment (spatulas, vials, solvents) and place them within the fume hood before introducing the compound.

  • Verify that an emergency spill kit and appropriate waste containers are readily accessible.

2. Handling the Compound (Weighing and Dilution):

  • Weighing: If handling the solid form, perform this task within the fume hood. Use a dedicated, tared weigh boat. Handle with care to avoid generating dust.

  • Dilution: Add solvent to the solid compound slowly to avoid splashing. Ensure the vial is capped and sealed before vortexing or sonicating.

3. Experimental Procedures:

  • Keep all containers with this compound sealed when not in immediate use.

  • When transferring solutions, use appropriate pipettes with disposable tips.

  • Never work alone when handling highly potent or unknown compounds.[6]

4. Post-Handling Decontamination:

  • Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

  • Remove the inner pair of gloves and wash hands thoroughly with soap and water.[7]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[8][9]

1. Solid Waste:

  • This includes contaminated gloves, absorbent pads, weigh boats, and pipette tips.

  • Collect all solid waste in a clearly labeled, double-bagged container designated for hazardous chemical waste.[10]

2. Liquid Waste:

  • Collect all liquid waste, including the first rinse of any glassware, in a sealed, properly labeled, and chemically compatible container.[8][9]

  • Never dispose of this waste down the drain.[11][12]

  • Store the waste container in a designated satellite accumulation area with secondary containment.[10][11]

3. Empty Containers:

  • The original container of this compound must be disposed of as hazardous waste unless it has been triple-rinsed.

  • The first two rinsates must be collected as hazardous liquid waste.[8][9]

4. Requesting Disposal:

  • Once a waste container is full, or within 90 days of the first addition of waste, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[10]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Management prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood (Certified, Lined) prep_materials Gather Materials handle_weigh Weigh Compound handle_dilute Dilute/Prepare Solution handle_experiment Perform Experiment cleanup_decon Decontaminate Surfaces handle_experiment->cleanup_decon Procedure Complete cleanup_waste Segregate Waste cleanup_ppe Doff PPE Correctly disposal_collect Collect in Labeled, Sealed Containers cleanup_waste->disposal_collect cleanup_wash Wash Hands disposal_store Store in Satellite Area (Secondary Containment) disposal_collect->disposal_store disposal_pickup Request EHS Pickup disposal_store->disposal_pickup

Caption: Workflow for safely handling novel potent compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.